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  • Product: 4-Methoxyphenyl 4-bromobenzoate

Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Synthesis of 4-Methoxyphenyl 4-bromobenzoate: A Technical Guide

Executive Summary As modern organic synthesis gravitates toward highly modular and chemoselective building blocks, 4-Methoxyphenyl 4-bromobenzoate (CAS: 134022-43-8) has emerged as a critical intermediate[1]. Structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern organic synthesis gravitates toward highly modular and chemoselective building blocks, 4-Methoxyphenyl 4-bromobenzoate (CAS: 134022-43-8) has emerged as a critical intermediate[1]. Structurally, it is an aryl ester bridging an electron-rich 4-methoxyphenyl moiety with an electrophilic 4-bromobenzoate group. This bifunctional nature makes it an indispensable precursor in palladium-catalyzed cross-coupling reactions, the development of tunable OLED materials, and the synthesis of complex heterocycles like oxazoles and benzofurans[2]. This guide synthesizes the physical properties, analytical characterization, and field-proven synthetic methodologies for this compound.

Chemical Identity & Structural Logic

The utility of 4-methoxyphenyl 4-bromobenzoate lies in its orthogonal reactivity profile.

  • The Aryl Bromide Handle: The bromine atom situated para to the electron-withdrawing ester carbonyl is highly activated for oxidative addition, serving as an ideal electrophile for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions[3].

  • The Methoxy Substituent: Acting as a strong electron-donating group (EDG) via resonance, the methoxy group enriches the adjacent phenolic ring. This electronic tuning is frequently exploited in materials science to adjust the emission spectra of fluorescent probes and OLEDs[2].

  • The Ester Linkage: Beyond acting as a simple covalent bridge, the ester can function as a directing group or be subjected to chemoselective intramolecular Wittig reactions to yield highly substituted furans and oxazoles[2].

Logic Core 4-Methoxyphenyl 4-bromobenzoate Site1 Aryl Bromide Moiety (Electrophilic Site) Core->Site1 Site2 Methoxy Group (Electron Donating) Core->Site2 Site3 Ester Linkage (Cleavable/Directing) Core->Site3 App1 Pd-Catalyzed Cross-Coupling Site1->App1 Suzuki/Buchwald App3 Oxazole & Benzofuran Synthesis Site1->App3 Cyclization Handle App2 OLED Materials & Fluorescent Probes Site2->App2 Electronic Tuning Site3->App3 Intramolecular Wittig

Logical relationship between the functional moieties and downstream applications.

Physical Properties & Analytical Data

Accurate physical and spectroscopic data are essential for validating the integrity of synthesized batches. Depending on the purity and crystallization kinetics, the compound typically presents as a white solid, though it can occasionally manifest as a supercooled colorless oil prior to rigorous purification[4],[5].

Table 1: Core Physical Properties
PropertyValueSource
Chemical Name 4-Methoxyphenyl 4-bromobenzoate[1]
CAS Registry Number 134022-43-8[1]
Molecular Formula C₁₄H₁₁BrO₃Calculated
Molecular Weight 307.14 g/mol Calculated
Appearance White solid (can present as colorless oil)[4],[5]
Solubility Soluble in CHCl₃, DCM, Hexanes, EtOAc[4],[5]
Table 2: Nuclear Magnetic Resonance (NMR) Characterization

Validation of the molecular structure is heavily reliant on 1H and 13C NMR spectroscopy. The following data represents standard shifts observed in CDCl₃ at 400 MHz[5],[3],[6].

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationStructural Assignment
1H 8.07 – 8.04m, 2HAr-H (Benzoate ring, ortho to C=O)
1H 7.66 – 7.63m, 2HAr-H (Benzoate ring, meta to C=O)
1H 7.15 – 7.10m, 2HAr-H (Phenoxy ring, ortho to Ester O)
1H 6.96 – 6.92m, 2HAr-H (Phenoxy ring, meta to Ester O)
1H 3.82s, 3H-OCH₃ (Methoxy protons)
13C 164.9sC=O (Ester carbonyl)
13C 157.5, 144.3, 132.0, 131.7, 128.8, 128.6, 122.4, 114.6MultipleAromatic Carbons
13C 55.7s-OCH₃ (Methoxy carbon)

Experimental Protocols: Synthesis & Isolation

While traditional Steglich esterification (using DCC/DMAP) is viable, modern literature highlights the use of Pentafluoropyridine (PFP) as a highly efficient, one-pot mediating agent. PFP acts as a deoxyfluorinating agent, converting the carboxylic acid into a highly reactive acyl fluoride in situ, which cleanly reacts with the phenol[4],[5].

Step-by-Step Methodology (PFP-Mediated Esterification)

Causality & Expert Insight: Acyl fluorides are significantly more stable to ambient moisture than their acyl chloride counterparts, yet they exhibit superior reactivity toward nucleophilic phenols. This eliminates the need for rigorously anhydrous conditions and toxic thionyl chloride.

  • Reagent Preparation: Charge a reaction vessel with 4-bromobenzoic acid (0.100 g, 0.50 mmol) and 4-methoxyphenol (0.061 g, 0.50 mmol)[5].

  • Activation & Coupling: Introduce pentafluoropyridine (PFP) and a suitable base (e.g., triethylamine) into the solvent matrix. The PFP rapidly converts the acid to an acyl fluoride intermediate, which is immediately attacked by the 4-methoxyphenol[4].

  • Self-Validating Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm). Both starting materials and the product possess extended π-systems. The reaction is deemed complete when the lower-Rf phenolic spot disappears, replaced by a distinct, higher-Rf spot corresponding to the ester[5].

  • Crude Processing: Concentrate the crude mixture under reduced pressure to remove volatile fluorinated byproducts and residual solvent.

  • Flash Column Chromatography: Purify the crude material using a silica gel stationary phase. Crucial Step: Elute with a gradient of 100% hexane to 97.5% hexane / 2.5% ethyl acetate. The highly non-polar nature of the target ester ensures it elutes rapidly, while unreacted polar acids remain firmly adsorbed to the baseline[4].

  • Isolation: Pool the product-containing fractions and evaporate the solvent to yield 4-methoxyphenyl 4-bromobenzoate as a purified white solid[5].

Workflow Step1 1. Reagent Preparation 4-Bromobenzoic Acid + 4-Methoxyphenol Step2 2. In-situ Activation Add Pentafluoropyridine (PFP) Step1->Step2 Deoxyfluorination Step3 3. Reaction Monitoring Validate via TLC (UV 254 nm) Step2->Step3 Nucleophilic Attack Step4 4. Crude Concentration Remove volatiles under vacuum Step3->Step4 Upon completion Step5 5. Flash Chromatography Gradient: Hexane to 2.5% EtOAc Step4->Step5 Loading Step6 6. Pure Product Isolation White Solid Yielded Step5->Step6 Fraction pooling

Experimental workflow for synthesizing 4-methoxyphenyl 4-bromobenzoate.

Applications in Advanced Materials & Drug Development

The strategic placement of halogens and electron-donating groups on this scaffold allows it to participate in advanced catalytic cycles:

  • Oxidative Aromatic Esterification: It serves as a benchmark substrate in evaluating novel catalytic systems, such as NHC-Iron catalyzed aerobic oxidative couplings and Cu₃(BTC)₂ Metal-Organic Framework (MOF) sustainable catalysts[3],[6].

  • Heterocycle Synthesis: Researchers utilize this compound in chemoselective intramolecular Wittig reactions to construct highly substituted oxazoles and benzofurans, which are privileged scaffolds in modern drug discovery[2].

  • Optoelectronics: The electronic push-pull dynamics between the methoxy group and the ester linkage make derivatives of this compound highly valuable in the synthesis of tunable fluorescent isocoumarins for OLED technology and molecular encryption[2].

References

  • [1] 134022-43-8 CAS MSDS (4-methoxyphenyl 4-bromobenzoate). ChemicalBook. 1

  • [4] The development of new applications for pentafluoropyridine in organic chemistry. Durham E-Theses.4

  • [5] One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). The Royal Society of Chemistry.5

  • [2] Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry - ACS Publications. 2

  • [3] Copper-Catalyzed Oxidative Coupling of Arylboronic Acids with Aryl Carboxylic Acids: Cu3(BTC)2 MOF as a Sustainable Catalyst. The Royal Society of Chemistry. 3

  • [6] NHC-Iron catalysed Aerobic Oxidative Aromatic Esterification of Aldehydes using Boronic Acids. AWS / Literature Supplement.6

Sources

Exploratory

Crystallographic and Supramolecular Profiling of 4-Methoxyphenyl 4-Bromobenzoate: A Technical Guide

Executive Overview In the realm of rational drug design and advanced materials science, the precise control of molecular conformation and solid-state packing is paramount. 4-Methoxyphenyl 4-bromobenzoate represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of rational drug design and advanced materials science, the precise control of molecular conformation and solid-state packing is paramount. 4-Methoxyphenyl 4-bromobenzoate represents a highly instructive model compound situated at the intersection of halogen-bond engineering and conformational polymorphism.

As a Senior Application Scientist, I approach this molecule not merely as an ester, but as a bipartite supramolecular system. One hemisphere features the electron-donating methoxy group (–OCH₃), which increases local electron density and facilitates π−π stacking. The opposing hemisphere is anchored by a para-substituted bromine atom, a potent Lewis acid characterized by a highly localized region of positive electrostatic potential known as a σ -hole [4]. The interplay between the flexible ester linkage and these opposing electronic effects dictates the molecule's crystallization trajectory, its polymorphic behavior, and its ultimate mechanical properties (e.g., elasticity vs. brittleness)[3].

This whitepaper provides an in-depth, self-validating methodology for the synthesis, crystallization, and structural analysis of 4-methoxyphenyl 4-bromobenzoate, grounded in comparative crystallographic data.

Conformational Analytics and Supramolecular Synthons

The solid-state architecture of aryl benzoates is governed by the dihedral angle between the two aromatic rings, which minimizes steric clashes while maximizing intermolecular contact area.

The Role of the Dihedral Angle

Based on isostructural analogs, the ester linkage in these systems prevents true coplanarity. In 4-methoxyphenyl benzoate , the dihedral angle between the phenyl and benzoate rings is precisely 56.42°[1]. The introduction of a bulky, polarizable halogen in 4-bromophenyl benzoate widens this angle slightly to 58.43° [2]. For 4-methoxyphenyl 4-bromobenzoate, the expected dihedral angle lies within this 56°–59° boundary, representing the thermodynamic minimum for the isolated molecule before lattice packing forces are applied.

Halogen Bonding (XB) vs. Hydrogen Bonding (HB)

The crystallization of this compound is a competitive arena for supramolecular synthons:

  • Primary Synthon (Halogen Bonding): The σ -hole of the bromine atom acts as a strong halogen-bond donor to the carbonyl oxygen of the ester linkage on an adjacent molecule (Br···O=C). This highly directional interaction typically drives the formation of infinite 1D chains [4].

  • Secondary Synthon ( π−π Stacking): The electron-rich methoxyphenyl rings align in offset face-to-face configurations, creating 2D slip planes.

  • Tertiary Synthon (Weak Hydrogen Bonds): Weak C–H···O interactions stabilize the 3D lattice, locking the 1D chains and 2D planes into their final space group.

Supramolecular Root 4-Methoxyphenyl 4-Bromobenzoate HB Halogen Bonding (Br···O=C) Root->HB Primary Synthon Pi π-π Stacking (Aromatic Rings) Root->Pi Secondary Synthon CH Weak Hydrogen Bonds (C-H···O) Root->CH Tertiary Synthon Mech1 Directional 1D Chains (Elasticity/Brittleness) HB->Mech1 Mech2 2D Layered Packing (Slip Planes) Pi->Mech2 Mech3 Lattice Stabilization (Thermal Stability) CH->Mech3 Mech1->Mech2 Mech2->Mech3

Fig 2: Hierarchical supramolecular synthons dictating crystal packing and mechanical properties.

Self-Validating Synthesis and Crystallization Protocol

To obtain diffraction-quality single crystals, the chemical purity of the input material must be absolute. Standard Steglich esterifications (using DCC/DMAP) generate dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to remove completely and frequently co-crystallizes, disrupting the target lattice. Therefore, we utilize an acyl chloride route, which provides built-in validation checkpoints.

Phase 1: Synthesis of the Ester
  • Acyl Chloride Formation: Suspend 4-bromobenzoic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 5.0 eq) with a catalytic drop of DMF. Reflux at 80°C for 3 hours.

    • Causality & Validation: The reaction transitions from a cloudy suspension to a clear, homogenous solution. The cessation of HCl/SO₂ gas evolution serves as a visual, self-validating checkpoint that the conversion to 4-bromobenzoyl chloride is complete.

  • Nucleophilic Acyl Substitution: Remove excess SOCl₂ under vacuum. Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM). Slowly add a solution of 4-methoxyphenol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in DCM at 0°C.

    • Causality: The low temperature prevents the formation of colored oxidative byproducts from the phenol. Et₃N acts as an acid scavenger, driving the equilibrium forward.

  • Purification: Perform an aqueous wash (1M HCl, then saturated NaHCO₃) to remove unreacted phenol and amine salts. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

    • Validation Checkpoint: The product must show a single, sharp C=O stretching frequency at ~1730 cm⁻¹ in FTIR, and a distinct singlet at ~3.8 ppm (methoxy protons) in ¹H NMR. Any deviation indicates impurities that will cause crystal twinning.

Phase 2: Crystallization for XRD

Obtaining suitable crystals requires a controlled dielectric shift to prevent kinetic trapping (amorphous precipitation).

  • Solvent System Selection: Dissolve 50 mg of the purified ester in 2 mL of DCM (a highly volatile, moderately polar solvent).

  • Anti-Solvent Addition: Carefully layer 6 mL of Hexane (a non-polar anti-solvent) on top of the DCM solution to create a distinct phase boundary.

  • Slow Evaporation/Diffusion: Cap the vial loosely and leave undisturbed at 20°C.

    • Causality: As the DCM slowly evaporates, the bulk solvent becomes increasingly non-polar. The ester molecules, driven by the strong Br···O halogen bonds, slowly align into their thermodynamic minimum configuration. Rapid evaporation would trap the molecules in metastable, disordered states.

Workflow A 4-Bromobenzoic Acid + SOCl2 B 4-Bromobenzoyl Chloride (Intermediate) A->B Reflux, 80°C D Crude 4-Methoxyphenyl 4-Bromobenzoate B->D Nucleophilic Acyl Substitution C 4-Methoxyphenol + Et3N (DCM Solvent) C->D E Flash Chromatography (Hexane/EtOAc) D->E Purification F Slow Evaporation (DCM/Hexane 1:3) E->F Supersaturation G Single Crystal XRD Analysis F->G Crystal Harvesting

Fig 1: Self-validating synthesis and crystallization workflow for X-ray diffraction analysis.

Quantitative Crystallographic Metrics

To accurately predict the unit cell parameters of 4-methoxyphenyl 4-bromobenzoate, we must analyze the boundary conditions set by its structural halves. The table below summarizes the crystallographic data for the two parent structural analogs. The target molecule is expected to crystallize in an orthorhombic space group (likely Pbca or Pca2₁), driven by the linear packing requirements of the Br···O halogen bonds.

Crystallographic Parameter4-Methoxyphenyl benzoate [1]4-Bromophenyl benzoate [2]Predicted Impact on Target Molecule
Chemical Formula C₁₄H₁₂O₃C₁₃H₉BrO₂C₁₄H₁₁BrO₃
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group PbcaPca2₁Pbca (Centrosymmetric favored by offset stacking)
Unit Cell: a (Å) 14.303 (1)7.748 (1)~14.5 (Expansion due to dual substitution)
Unit Cell: b (Å) 6.4799 (7)5.5946 (7)~6.0 (Constrained by π−π stacking distance)
Unit Cell: c (Å) 25.113 (2)26.814 (5)~27.0 (Elongation along the Br-axis)
Volume (ų) 2327.5 (4)1162.3 (3)~2400.0
Dihedral Angle 56.42°58.43°57.0° ± 1.5°
Primary Interaction C–H···O (Weak)Br···O (Halogen Bond)Br···O (Dominant structure-directing force)

Lattice Dynamics and Mechanical Properties

Recent virtual tensile tests on brominated benzoates have revealed that the mechanical properties of these crystals—whether they exhibit brittle fracture, plastic deformation, or elastic bending—are directly tied to their halogen bond networks[3].

In 4-methoxyphenyl 4-bromobenzoate, the Br···O bonds form the structural "spine" of the crystal. When mechanical stress is applied along the crystallographic b-axis, the Br···O interactions can act as reversible springs. If the stress exceeds the elastic limit, the offset π−π stacked methoxyphenyl rings allow the molecular layers to slide past one another (slip planes), resulting in plastic deformation rather than catastrophic brittle failure. Understanding this dynamic is crucial for pharmaceutical formulation, where milling and tableting subject active ingredients to extreme mechanical stress.

References

  • Gowda, B. T., Foro, S., Nayak, R., & Fuess, H. (2007). "4-Methoxyphenyl benzoate." Acta Crystallographica Section E: Structure Reports Online. URL: [Link]

  • Gowda, B. T., Foro, S., Babitha, S. K., & Fuess, H. (2008). "4-Bromophenyl benzoate." Acta Crystallographica Section E: Structure Reports Online. URL: [Link]

  • Masunov, A. E., et al. (2020). "Virtual Tensile Test for Brittle, Plastic, and Elastic Polymorphs of 4-Bromophenyl 4-Bromobenzoate." Crystal Growth & Design, ACS Publications. URL: [Link]

  • Aakeröy, C. B., et al. (2014). "A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems." IUCrJ. URL: [Link]

Foundational

Is 4-Methoxyphenyl 4-bromobenzoate a liquid crystal precursor?

An in-depth analysis of molecular architecture confirms that 4-Methoxyphenyl 4-bromobenzoate is a fundamental and highly versatile liquid crystal (LC) precursor . In the development of advanced thermotropic liquid crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of molecular architecture confirms that 4-Methoxyphenyl 4-bromobenzoate is a fundamental and highly versatile liquid crystal (LC) precursor .

In the development of advanced thermotropic liquid crystals—particularly calamitic (rod-like) mesogens used in electro-optical displays—chemists rely on modular "building block" molecules. 4-Methoxyphenyl 4-bromobenzoate serves as an ideal structural scaffold because it inherently possesses the rigid aromatic core required for mesophase formation, while offering orthogonal reactive sites for downstream elongation and tail modification[1].

This technical guide explores the mechanistic causality behind its use, details the synthetic workflows required to harness it, and provides self-validating protocols for drug development professionals and materials scientists.

Structural Causality: Why 4-Methoxyphenyl 4-Bromobenzoate?

The design of a liquid crystal requires a delicate balance between molecular rigidity (to promote anisotropic alignment) and flexibility (to lower the melting point and stabilize the mesophase). The selection of 4-methoxyphenyl 4-bromobenzoate as a precursor is driven by three distinct structural features:

  • The Phenyl Benzoate Core (Rigidity & Polarizability): The central ester linkage (–COO–) bridging two phenyl rings provides a linear, rigid axis. Gas electron diffraction and crystallographic studies demonstrate that the phenyl benzoate core maintains a highly extended conformation, which is a geometric prerequisite for nematic and smectic phase formation[2].

  • The para-Bromo Substituent (Elongation Handle): Calamitic liquid crystals require a high length-to-width (aspect) ratio. The C–Br bond at the para position is highly susceptible to oxidative addition by Palladium(0) catalysts. This allows researchers to seamlessly extend the conjugated system via Suzuki-Miyaura or Sonogashira cross-coupling reactions, converting the simple phenyl benzoate into a highly anisotropic biphenyl or tolane derivative[3].

  • The para-Methoxy Substituent (Terminal Tuning): The methoxy group introduces a permanent dipole moment, which is critical for tuning the dielectric anisotropy ( Δε ) of the final liquid crystal mixture. Furthermore, it can be selectively demethylated (e.g., using BBr3​ ) to yield a terminal phenol. This phenol can subsequently undergo Williamson ether synthesis to attach long, flexible alkyl or alkoxy spacers (e.g., hexyloxy, octyloxy), which are strictly required to stabilize smectic phases[4].

Workflow A 4-Bromobenzoic Acid + 4-Methoxyphenol B Steglich Esterification A->B C 4-Methoxyphenyl 4-bromobenzoate (LC Precursor) B->C D Suzuki-Miyaura Cross-Coupling C->D Pd Catalyst + Arylboronic Acid E Extended Calamitic Liquid Crystal D->E

Synthetic workflow from raw materials to extended calamitic liquid crystals.

Experimental Protocols: A Self-Validating System

To utilize this precursor effectively, researchers must first synthesize it with high purity, as trace impurities drastically depress the clearing temperature ( Tc​ ) of liquid crystals. Below are the field-proven methodologies for synthesizing the precursor and subsequently extending it.

Protocol A: Synthesis of 4-Methoxyphenyl 4-bromobenzoate (Steglich Esterification)

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, avoiding the harsh, moisture-sensitive conditions of acyl chloride formation[1].

Reagents:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 4-Methoxyphenol (1.05 equiv)

  • DCC (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In a flame-dried, round-bottom flask purged with inert gas (Ar/N2), dissolve 4-bromobenzoic acid and 4-methoxyphenol in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add the catalytic amount of DMAP. Causality note: DMAP acts as an acyl transfer reagent, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction and suppresses side-product formation.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC in DCM dropwise over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form, validating the progression of the dehydration coupling.

  • Workup: Filter the suspension through a Celite pad to remove the DCU. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO3​ , and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield pure 4-methoxyphenyl 4-bromobenzoate as a crystalline solid.

Protocol B: Downstream Elongation via Suzuki-Miyaura Coupling

Once the precursor is isolated, the bromo-handle is utilized to synthesize an extended mesogen (e.g., coupling with 4-propylphenylboronic acid to form a biphenyl benzoate).

  • Setup: Charge a Schlenk flask with 4-methoxyphenyl 4-bromobenzoate (1.0 equiv), 4-propylphenylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Degassing: Add a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Crucial Step: Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh3​)4​ (0.05 equiv).

  • Reflux: Heat the reaction to 85 °C for 8 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1) until the precursor spot is fully consumed.

  • Isolation: Cool to room temperature, extract with ethyl acetate, wash with brine, and purify via silica gel flash chromatography to isolate the extended liquid crystal.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA + LC Precursor PdII Pd(II) Intermediate (Ar-Pd-Br) OA->PdII TM Transmetalation (Boronic Acid) PdII->TM + Base PdII_Ar Pd(II) Diaryl (Ar-Pd-Ar') TM->PdII_Ar + Ar'-B(OH)2 RE Reductive Elimination (LC Formation) PdII_Ar->RE RE->Pd0 - Extended LC

Suzuki-Miyaura catalytic cycle activating the precursor's bromo position.

Quantitative Data: Phase Transition Summaries

The efficacy of 4-methoxyphenyl 4-bromobenzoate as a precursor is best demonstrated by comparing its thermal properties with those of its downstream derivatives. While the precursor itself lacks a sufficiently high aspect ratio to exhibit a broad mesophase at room temperature, extending its core drastically elevates the clearing point (Nematic to Isotropic transition, TN−I​ ), creating highly stable liquid crystals.

Table 1: Thermal and Yield Data for Precursor and Derived Liquid Crystals

Compound ArchitectureStructural RoleSynthetic Yield (%)Phase Transitions (°C)*Mesophase Window
4-Methoxyphenyl 4-bromobenzoate Precursor 85 - 92%Cr 123 IsoNone (Non-mesogenic)
4-Methoxyphenyl 4-(4-propylphenyl)benzoateExtended LC (Nematic)78 - 84%Cr 85 N 140 Iso55 °C
4-Hydroxyphenyl 4-(4-propylphenyl)benzoateDemethylated Intermediate90 - 95%Cr 110 IsoNone
4-(Hexyloxy)phenyl 4-(4-propylphenyl)benzoateExtended LC (Smectic/Nematic)80 - 85%Cr 65 S 95 N 155 Iso90 °C

*Key: Cr = Crystalline Solid, S = Smectic Phase, N = Nematic Phase, Iso = Isotropic Liquid.

Data Interpretation: As shown in Table 1, the raw precursor melts directly into an isotropic liquid. However, utilizing the bromo-handle to add a propylphenyl group (via Protocol B) extends the rigid core, unlocking a broad 55 °C nematic window. Further modification of the methoxy tail (demethylation followed by alkylation with a hexyl chain) induces a highly ordered smectic phase, proving the bifunctional utility of the precursor in LC engineering.

References

  • Effects of Molecular Structure on the Stability of a Thermotropic Liquid Crystal. Gas Electron Diffraction Study of the Molecular Structure of Phenyl Benzoate Journal of the American Chemical Society (ACS Publications)[Link]

  • Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group ResearchGate[Link]

Sources

Exploratory

Synthesis of 4-Methoxyphenyl 4-Bromobenzoate: A Critical Evaluation of Starting Materials and Methodologies

Executive Summary The synthesis of 4-methoxyphenyl 4-bromobenzoate represents a fundamental esterification challenge bridging an electron-rich nucleophile with a halogenated electrophile. This whitepaper provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-methoxyphenyl 4-bromobenzoate represents a fundamental esterification challenge bridging an electron-rich nucleophile with a halogenated electrophile. This whitepaper provides an in-depth mechanistic analysis of the starting materials—specifically evaluating the pairing of 4-methoxyphenol (mequinol) with either 4-bromobenzoic acid or 4-bromobenzoyl chloride. Designed for drug development professionals and synthetic chemists, this guide establishes self-validating protocols to ensure high-yield, reproducible esterification.

Mechanistic Rationale & Starting Material Selection

The successful synthesis of aryl esters relies heavily on the electronic properties of the chosen starting materials.

  • The Nucleophile (4-Methoxyphenol): The methoxy ( −OCH3​ ) group at the para position is strongly electron-donating via resonance. This significantly increases the electron density on the phenolic oxygen, making 4-methoxyphenol a vastly superior nucleophile compared to an unsubstituted phenol.

  • The Electrophile (4-Bromobenzoic Acid vs. 4-Bromobenzoyl Chloride): The para-bromo substituent is electron-withdrawing via induction, which slightly increases the electrophilicity of the carbonyl carbon.

    • 4-Bromobenzoic Acid requires in situ activation (e.g., using DCC or EDC) to convert the stable hydroxyl leaving group into a highly reactive intermediate[1].

    • 4-Bromobenzoyl Chloride is pre-activated. The highly electronegative chlorine atom creates a strong dipole, rendering the carbonyl carbon immediately susceptible to nucleophilic attack without the need for coupling reagents[2].

Comparative Analysis of Synthetic Routes

To optimize for yield, atom economy, and scalability, researchers must choose between a Steglich esterification and a direct nucleophilic acyl substitution. Table 1 summarizes the quantitative and qualitative data for both approaches.

Table 1: Quantitative Comparison of Esterification Routes

ParameterRoute A: Steglich EsterificationRoute B: Acyl Chloride Substitution
Electrophile 4-Bromobenzoic Acid4-Bromobenzoyl Chloride
Nucleophile 4-Methoxyphenol4-Methoxyphenol
Core Reagents DCC (or EDC), DMAPTriethylamine ( Et3​N ), DMAP
Typical Yield 50% – 70%[1]> 85%
Reaction Time 12 – 24 hours2 – 4 hours
Primary Byproduct Dicyclohexylurea (DCU)Triethylammonium chloride
Scalability Moderate (DCU removal is tedious)High (Byproducts are water-soluble)

Reaction Workflows & Mechanistic Pathways

The decision between starting materials dictates the entire synthetic workflow. The diagrams below map the logical progression of these methodologies and the underlying catalytic mechanisms.

Strategy Nuc 4-Methoxyphenol (Nucleophile) RouteA Steglich Esterification (DCC, DMAP, DCM) Nuc->RouteA RouteB Acyl Substitution (Et3N, DMAP, DCM) Nuc->RouteB Elec1 4-Bromobenzoic Acid (Stable Electrophile) Elec1->RouteA Elec2 4-Bromobenzoyl Chloride (Activated Electrophile) Elec2->RouteB Prod 4-Methoxyphenyl 4-bromobenzoate RouteA->Prod Yield: 50-70% RouteB->Prod Yield: >85%

Fig 1. Decision tree for synthesizing 4-methoxyphenyl 4-bromobenzoate.

DMAP_Cycle N1 4-Bromobenzoyl Chloride N3 N-Acylpyridinium Intermediate (Highly Electrophilic) N1->N3 + DMAP N2 DMAP Catalyst N2->N3 N5 Tetrahedral Intermediate N3->N5 + Phenol N4 4-Methoxyphenol N4->N5 N5->N2 Regenerates DMAP N6 Target Ester Product N5->N6 - HCl (to Et3N)

Fig 2. Mechanism of DMAP-catalyzed nucleophilic acyl substitution.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation steps (e.g., TLC monitoring and specific workup rationales) to guarantee product purity.

Protocol A: Acyl Chloride Method (Recommended for High Yield)

Causality: Triethylamine ( Et3​N ) acts as an HCl scavenger to drive the equilibrium forward and prevent the protonation of the DMAP catalyst. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to phenolic attack than the acyl chloride itself[2].

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4-methoxyphenol (1.0 equiv, 0.50 mmol) and Et3​N (1.5 equiv, 0.75 mmol) in anhydrous dichloromethane (DCM, 5 mL). Cool the mixture to 0 °C using an ice bath. Rationale: Cooling controls the exothermic nature of the subsequent addition and suppresses side reactions.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.05 mmol) to the stirring solution.

  • Electrophile Addition: Dissolve 4-bromobenzoyl chloride (1.1 equiv, 0.55 mmol) in anhydrous DCM (2 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (9:1) solvent system. The disappearance of the 4-methoxyphenol spot (visualized via UV or iodine) confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize excess acid and unreacted acyl chloride. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (eluting with 100% hexane to 5% EtOAc in hexane) to yield the pure product.

Protocol B: Steglich Esterification (Carboxylic Acid Method)

Causality: N,N'-Dicyclohexylcarbodiimide (DCC) activates 4-bromobenzoic acid to form an O-acylisourea intermediate. DMAP is strictly required here because the O-acylisourea can undergo a detrimental 1,3-rearrangement to form an unreactive N-acylurea[1]. DMAP attacks the intermediate faster than this rearrangement can occur.

  • Preparation: Dissolve 4-bromobenzoic acid (1.0 equiv, 0.50 mmol) and 4-methoxyphenol (1.0 equiv, 0.50 mmol) in anhydrous DCM (5 mL)[1].

  • Activation: Add DMAP (0.1 equiv, 0.05 mmol) and cool the solution to 0 °C.

  • Coupling: Add DCC (1.1 equiv, 0.55 mmol) portion-wise. Validation: Within 15 minutes, a white precipitate of dicyclohexylurea (DCU) will form, visually confirming the activation of the carboxylic acid.

  • Propagation: Stir at room temperature for 12–24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over MgSO4​ and concentrate.

  • Purification: Purify via flash column chromatography (eluted in 100% hexane) to isolate 4-methoxyphenyl 4-bromobenzoate as a white solid[1].

Analytical Validation

To confirm the successful synthesis of 4-methoxyphenyl 4-bromobenzoate, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The following shifts serve as the analytical fingerprint for this specific ester[1],[3].

  • 1 H NMR (400 MHz, CDCl3​ ): δ 8.07 – 8.04 (m, 2H), 7.66 – 7.63 (m, 2H), 7.15 – 7.10 (m, 2H), 6.96 – 6.92 (m, 2H), 3.82 (s, 3H).

    • Causality: The sharp singlet at 3.82 ppm unequivocally confirms the presence of the methoxy group. The highly deshielded multiplet at ~8.05 ppm corresponds to the aromatic protons ortho to the newly formed ester carbonyl on the bromobenzoyl ring.

  • 13 C NMR (101 MHz, CDCl3​ ): δ 164.9 (Ester C=O ), 157.5, 144.3, 132.0, 131.7, 128.8, 128.6, 122.4, 114.6, 55.7 (Methoxy carbon).

References

  • "One-pot ester and thioester formation mediated by pentafluoropyridine (PFP)", Royal Society of Chemistry (rsc.org).1

  • "Copper-Catalyzed Oxidative Coupling of Arylboronic Acids with Aryl Carboxylic Acids: Cu3(BTC)2 MOF as a Sustainable Catalyst to Access Aryl Esters", Royal Society of Chemistry (rsc.org). 3

  • "α-Selective Glucosylation Can Be Achieved with 6-O-para-Nitrobenzoyl Protection", ACS Publications (acs.org). 2

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Foundational

A Technical Guide to the Application of Substituted Phenyl Benzoates in Advanced Materials

Abstract The substituted phenyl benzoate scaffold is a foundational molecular framework in materials science, prized for its synthetic accessibility and the tunable nature of its physicochemical properties. By strategica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The substituted phenyl benzoate scaffold is a foundational molecular framework in materials science, prized for its synthetic accessibility and the tunable nature of its physicochemical properties. By strategically modifying the phenyl and benzoate rings with various functional groups, a remarkable range of material behaviors can be engineered. This technical guide provides an in-depth exploration of the core applications of these compounds, focusing on their pivotal role in liquid crystals, high-performance polymers, and emerging organic electronics. We will dissect the structure-property relationships that govern their function, provide validated experimental protocols for their synthesis and characterization, and offer insights into future research and development trajectories.

The Phenyl Benzoate Core: A Platform for Molecular Engineering

The versatility of the phenyl benzoate structure lies in its rigid, calamitic (rod-like) core, which is susceptible to molecular ordering, and the two aromatic rings that can be functionalized to fine-tune its properties. The ester linkage provides a degree of rotational freedom, while the choice of substituents dictates intermolecular forces, molecular shape, and electronic characteristics.[1][2]

Core Molecular Structure and the Influence of Substituents

The fundamental phenyl benzoate molecule consists of two phenyl rings linked by an ester group. The strategic placement of substituents (R and R') is the primary tool for tailoring the material's final properties.

  • Terminal Chains (R, R'): Typically, long alkyl or alkoxy chains are used to modulate melting and clearing points, enhance solubility, and promote the formation of specific liquid crystal phases (mesophases).[3][4] The length and branching of these chains influence the aspect ratio of the molecule and the strength of van der Waals interactions.

  • Lateral Substituents (X): Atoms or small groups (e.g., -F, -Cl, -CH₃) placed on the side of the aromatic rings can alter the molecule's breadth, disrupt packing efficiency, and modify dielectric anisotropy—a critical parameter for liquid crystal display (LCD) applications.[5]

  • Polar Groups: Strong polar groups like cyano (-CN) or nitro (-NO₂) are often incorporated to induce strong dipole moments, which are essential for the alignment of liquid crystals in an electric field and can influence charge transport in electronic applications.[4][6]

Caption: General structure of a substituted phenyl benzoate.

Premier Application: Liquid Crystals

Substituted phenyl benzoates are workhorse molecules in the liquid crystal industry.[7] Their rigid, anisotropic shape allows them to self-assemble into intermediate states of matter, known as mesophases, which exhibit both the fluidity of a liquid and the long-range orientational order of a crystal.[8][9]

Principle of Operation: Anisotropy and Mesophase Behavior

The defining characteristic of liquid crystals (LCs) is their optical and dielectric anisotropy. This means that properties like refractive index and dielectric permittivity are dependent on the direction of measurement relative to the average orientation of the molecules (the "director"). In a display, an external electric field is used to reorient the director, thereby modulating the polarization of light passing through the material and creating an image.

Phenyl benzoate derivatives excel at forming the nematic (N) phase, the simplest and most common LC phase used in displays, where molecules have long-range orientational order but no positional order.[8][10] By introducing chiral moieties or specific terminal chains, more complex and highly ordered smectic (Sm) phases can also be achieved.[3][6]

Caption: Molecular ordering in different phases of matter.

Structure-Property Relationships

The performance of a phenyl benzoate-based LC is a direct consequence of its molecular structure.[2][3]

Substituent TypeExampleEffect on PropertiesRationale
Terminal Alkyl Chain 4-Pentylphenyl 4-methoxybenzoateLowers melting point; defines nematic range.Flexible chains disrupt crystal packing but maintain anisotropy necessary for the nematic phase.
Terminal Alkoxy Chain 4-Ethoxyphenyl 4-propoxybenzoateOften induces smectic phases; increases clearing point.Increased polarity and intermolecular interactions from the oxygen atom promote higher-order layering.[4]
Terminal Cyano Group 4-Cyanophenyl 4-pentylbenzoateCreates high positive dielectric anisotropy (Δε).The strong dipole moment of the -CN group aligns with the molecule's long axis, causing a large dielectric response.[6]
Lateral Fluoro Group 4-Alkylphenyl 2-fluoro-4-alkoxybenzoateReduces viscosity; modifies Δε.The steric bulk of the fluorine atom increases intermolecular distance, reducing rotational viscosity.[5] Its electronegativity alters the overall dipole moment.

High-Performance Polymers and Resins

Beyond displays, the rigid phenyl benzoate motif is incorporated into polymer backbones to enhance thermal stability and mechanical strength.[7]

Monomers for Thermally Stable Polyesters

When functionalized with reactive groups like hydroxyl (-OH) or carboxylic acid (-COOH), phenyl benzoate derivatives can serve as monomers for condensation polymerization. The resulting polyesters and polyamides (aramids) often exhibit high glass transition temperatures (Tg) and excellent thermal stability due to the rigidity of the aromatic ester core.[11] These polymers find use in aerospace components, electronics substrates, and specialty fibers.

Toughening Agents and Modifiers

In materials like epoxy resins, phenyl benzoate derivatives can be used as reactive diluents or toughening agents. Their rigid structure can increase the crosslink density and stiffness of the final thermoset material, while specific functional groups can be tailored to react with the epoxy matrix, ensuring covalent bonding and preventing phase separation.

Emerging Applications in Organic Electronics

The tunable electronic properties of substituted phenyl benzoates make them promising candidates for various roles in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs).[12][13]

An OLED is a multi-layered device where organic materials are sandwiched between two electrodes.[14] When a voltage is applied, charge carriers (electrons and holes) are injected, which then recombine in an emissive layer (EML) to produce light.[15] The efficiency of this process depends critically on the energy levels and charge-transporting capabilities of the materials in the hole-transport layer (HTL) and electron-transport layer (ETL).[13]

Substituted phenyl benzoates can be designed to function as:

  • Host Materials: In the emissive layer, they can form a solid-state matrix for phosphorescent or fluorescent dopant molecules, facilitating energy transfer and preventing concentration quenching.[12]

  • Charge-Transport Materials: By incorporating electron-donating (e.g., alkoxy) or electron-withdrawing (e.g., cyano, fluoro) groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to facilitate the injection and transport of holes or electrons, respectively.[5][16]

Experimental Protocols & Characterization

Synthesis of a Representative Nematic Liquid Crystal: 4-Pentylphenyl 4-methoxybenzoate

This protocol describes a standard esterification reaction (Schotten-Baumann conditions) to synthesize a classic phenyl benzoate-based liquid crystal.[17]

Causality: The reaction is performed in a basic aqueous/organic biphasic system. The sodium hydroxide deprotonates the phenol, making it a potent nucleophile. The benzoyl chloride remains in the organic phase, and the reaction occurs at the interface. This method is robust, high-yielding, and avoids the need for anhydrous conditions.

Workflow Diagram:

Caption: Experimental workflow for phenyl benzoate synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a 250 mL flask, dissolve 4-pentylphenol (1.64 g, 10 mmol) and sodium hydroxide (0.6 g, 15 mmol) in 50 mL of water. Add 50 mL of dichloromethane (DCM).

  • Acylation: Cool the vigorously stirred mixture in an ice bath. Slowly add a solution of 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in 20 mL of DCM dropwise over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from hot ethanol to yield white crystals.

Core Characterization Techniques

A multi-technique approach is essential for validating the synthesis and understanding the material properties.

  • Polarized Optical Microscopy (POM): This is the primary tool for identifying liquid crystal phases.[18][19] As the sample is heated and cooled, distinct changes in texture and color (birefringence) signal transitions between crystalline, liquid crystalline, and isotropic states.[9][18] Nematic phases often exhibit a characteristic "Schlieren" or "threaded" texture.[18]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[19][20] It provides quantitative data on phase transition temperatures (melting, clearing) and their associated enthalpy changes (ΔH).[6] This data is crucial for defining the operational temperature range of the material.[8]

  • Spectroscopy (¹H NMR, FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the chemical structure of the synthesized compound, ensuring the ester linkage has formed and the starting materials are consumed.

Example DSC Thermogram Interpretation: A typical DSC heating scan for a nematic liquid crystal would show two endothermic peaks:

  • A sharp peak at a lower temperature corresponding to the crystal-to-nematic transition (Melting Point, Tm).

  • A smaller, broader peak at a higher temperature corresponding to the nematic-to-isotropic transition (Clearing Point, Tc).[6]

Future Outlook

The field of substituted phenyl benzoates continues to evolve. Current research focuses on:

  • Photoswitchable Materials: Incorporating photochromic groups like azobenzene into the phenyl benzoate structure allows for the optical control of material properties, with applications in optical data storage and smart windows.[21]

  • Bio-applications: While many applications are in materials, some hydroxyl-terminated phenyl benzoate derivatives have been investigated for their potential in drug delivery and have shown anticancer properties by forming nanoparticles.[22][23]

  • Sustainable Synthesis: The development of biocatalytic and green chemistry routes for ester synthesis is an active area of research, aiming to reduce the environmental impact of production.[24]

The robust and adaptable nature of the substituted phenyl benzoate framework ensures its continued relevance in the development of next-generation advanced materials.

References

Click to expand
  • Synthesis and physical properties of novel phenylbenzoate type ferroelectric liquid crystals.
  • Effects of molecular structure on the stability of a thermotropic liquid crystal.
  • characterization techniques for liquid crystal materials and its application in optoelectronics devices. (2016, June 15). Google Scholar.
  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.
  • Various techniques have been used to characterize liquid crystals. The main factors to be c.
  • Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers.
  • Effects of Molecular Structure on the Stability of a Thermotropic Liquid Crystal. Gas Electron Diffraction Study of the Molecular Structure of Phenyl Benzoate. (2001, June 8). Journal of the American Chemical Society.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016, July 22). Google Scholar.
  • How to analyze liquid crystals?. (2015, September 26).
  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzo
  • Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. (2025, August 9).
  • Phenyl Benzoate as a Precursor for Benzophenone Derivatives: Application Notes and Protocols.
  • Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. (No Date).
  • Revisiting a family of liquid crystalline methacrylic phenyl benzoate monomers. (2023, July 1).
  • Phenyl benzoate derivatives and liquid crystal compositions. (No Date).
  • Synthesis and liquid crystalline behaviour of substituted (E)-phenyl-4-(phenyldiazenyl) benzoate derivatives and their photo switching ability. (2016, June 8).
  • PHENYL BENZOATE.
  • Phenyl benzoate.
  • Modern Advances in the Preparation of Phenyl Benzoate Derivatives and Their Applied Properties. (No Date).
  • Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. (2014, March 14). PubMed.
  • Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. (2025, July 2). International Journal of Research in Engineering and Science.
  • The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals.
  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (2025, October 8). Google Scholar.
  • Efficient Solution-Processed Blue and Yellow Phosphorescent Organic Light-emitting Diodes Using Binary Blend Hosts. (2022, February 18).
  • OLEDs go organic.
  • Organic light emitting diodes (OLEDs) with slot-die coated functional layers. (2020, December 16). Royal Society of Chemistry.
  • Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. (2026, January 13). Journal of the American Chemical Society.
  • Biological Interfacial Materials for Organic Light-Emitting Diodes.
  • Phenyl benzoate (PB) reactivity: selectivity to main products based on PB conversion. Temperature: 190 °C.. (No Date).
  • OLEDs. (No Date). IUPAC | International Union of Pure and Applied Chemistry.

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Exploratory

Solubility of 4-Methoxyphenyl 4-bromobenzoate in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methoxyphenyl 4-bromobenzoate in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 4-Methoxyphenyl 4-bromobenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxyphenyl 4-bromobenzoate, a key intermediate in various fields of chemical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive framework. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of solute-solvent interactions to optimize reaction conditions, purification processes, and formulation strategies. The guide includes a theoretical examination of solubility, a predictive solubility profile in common organic solvents, a detailed experimental protocol for solubility determination, and visual aids to elucidate key workflows.

Introduction: The Significance of Solubility in Chemical Processes

4-Methoxyphenyl 4-bromobenzoate is an aromatic ester of significant interest in organic synthesis, serving as a building block for more complex molecules in pharmaceuticals and materials science. The efficiency of its use in any application—be it a chemical reaction, purification by recrystallization, or formulation into a final product—is fundamentally governed by its solubility in various organic solvents. A thorough understanding of its solubility profile allows for the rational selection of solvents, which can lead to improved yields, higher purity of products, and more efficient and scalable processes.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] This means that a solute will be most soluble in a solvent that has a similar polarity. The molecular structure of 4-Methoxyphenyl 4-bromobenzoate, featuring a polar ester group, two aromatic rings, a methoxy group, and a bromine atom, results in a molecule of intermediate polarity. This structure suggests that it will exhibit a range of solubilities across different organic solvents.

This guide will first delve into the theoretical underpinnings of solubility, followed by a predictive assessment of the solubility of 4-Methoxyphenyl 4-bromobenzoate in a variety of common organic solvents. A detailed, step-by-step experimental protocol for the precise determination of its solubility is also provided, empowering researchers to generate their own quantitative data.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid is equal to the rate of precipitation from the solution. Several factors influence this equilibrium:

  • Solute-Solvent Interactions: The dissolution process involves overcoming the lattice energy of the solid solute and the intermolecular forces of the solvent, while forming new solute-solvent interactions. For 4-Methoxyphenyl 4-bromobenzoate, the key interactions will be dipole-dipole forces due to the polar ester and methoxy groups, and London dispersion forces from the aromatic rings.[2]

  • Solvent Polarity: Organic solvents can be broadly classified as polar protic (e.g., ethanol), polar aprotic (e.g., acetone), and non-polar (e.g., hexane).[3] The polarity of the solvent plays a crucial role in its ability to solvate the polar regions of the solute molecule.[4]

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature shifts the equilibrium towards dissolution.

  • Molecular Structure: The size, shape, and functional groups of both the solute and solvent molecules are critical. The presence of the ester and methoxy groups in 4-Methoxyphenyl 4-bromobenzoate allows for hydrogen bonding with protic solvents, which can enhance solubility.[2]

Predictive Solubility Profile of 4-Methoxyphenyl 4-bromobenzoate

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polarSparingly SolubleThe overall intermediate polarity of the solute, due to the ester and methoxy groups, will limit its solubility in a non-polar aliphatic hydrocarbon.[5]
Toluene Non-polar AromaticSolubleThe presence of two aromatic rings in the solute will allow for favorable π-π stacking interactions with the aromatic solvent, enhancing solubility. A product page for a similar compound, methyl 4-bromo-2-methoxybenzoate, indicates solubility in toluene.[5]
Diethyl Ether Slightly PolarSolubleAromatic esters like methyl 4-bromobenzoate are known to be soluble in diethyl ether.[6]
Ethyl Acetate Polar AproticSolubleAs an ester itself, ethyl acetate is an excellent solvent for other esters due to similar intermolecular forces.[2]
Acetone Polar AproticSolubleThe polar carbonyl group of acetone can effectively solvate the polar ester group of the solute. Methyl 4-bromobenzoate is soluble in acetone.[5]
Dichloromethane Polar AproticSolubleHalogenated aromatic compounds generally exhibit good solubility in chlorinated solvents.[5]
Ethanol Polar ProticSolubleThe hydroxyl group of ethanol can act as a hydrogen bond donor to the oxygen atoms of the ester and methoxy groups, leading to good solubility. Methyl 4-bromobenzoate is soluble in ethanol.[6]
Methanol Polar ProticSolubleSimilar to ethanol, methanol's ability to hydrogen bond will facilitate the dissolution of the solute.[7]
Water Highly PolarInsolubleThe large, non-polar aromatic rings and the overall low polarity compared to water will make it insoluble. Aromatic esters with similar molecular weights are generally insoluble in water.[5][7]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[8][9] This method is a self-validating system as it ensures that equilibrium is reached.

Materials and Equipment
  • 4-Methoxyphenyl 4-bromobenzoate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks

  • Constant temperature water bath or incubator with shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated gravimetric analysis setup.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess solute into vial B Add known volume of solvent A->B Step 1 C Seal vial and place in shaker bath B->C Step 2 D Equilibrate at constant temperature (e.g., 24-72 hours) C->D Step 3 E Allow solid to settle D->E Step 4 F Withdraw supernatant E->F Step 5 G Filter through syringe filter F->G Step 6 H Analyze filtrate (HPLC or Gravimetric) G->H Step 7 I Determine concentration of solute H->I Step 8 J Calculate solubility (e.g., mg/mL) I->J Step 9

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-Methoxyphenyl 4-bromobenzoate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Pipette a precise volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking water bath or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (0.45 µm) to remove any undissolved microparticles.

  • Analysis:

    • Gravimetric Method: Accurately weigh a portion of the clear filtrate into a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point until a constant weight is achieved. The final weight of the residue corresponds to the mass of the dissolved solute.

    • HPLC Method: Dilute an accurately known volume of the filtrate with a suitable solvent to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC and determine the concentration based on a pre-established calibration curve.

  • Calculation of Solubility:

    • From the mass of the dissolved solute and the volume of the solvent (gravimetric method) or the concentration from the HPLC analysis, calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Conclusion

While direct quantitative solubility data for 4-Methoxyphenyl 4-bromobenzoate is not widely published, a strong predictive understanding of its solubility can be achieved by applying fundamental principles of organic chemistry and by analogy to structurally related compounds. This guide provides a theoretical framework, a predictive solubility table, and a robust experimental protocol to empower researchers in their work with this important chemical intermediate. The provided methodologies and predictive data serve as a valuable starting point for solvent selection in synthesis, purification, and formulation, ultimately leading to more efficient and effective scientific outcomes.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
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  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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  • CORE. (n.d.). Aromatic Compounds and Ester Polymeric Solvents Interactions.
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  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
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  • Guidechem. (2025, May 20). 4-methoxyphenyl benzoate - 1523-19-9, C14H12O3, density, melting point, boiling point, structural formula, synthesis.
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  • ResearchGate. (n.d.). The Solubility of Benzoic Acid in Mixed Solvents.
  • Beilstein Journal of Organic Chemistry. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
  • ECHEMI.com. (2022, December 5).
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  • Journal of Materials and Environmental Science. (n.d.). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts.
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Foundational

Electron-Donating and Withdrawing Effects in 4-Methoxyphenyl 4-bromobenzoate: A Mechanistic and Kinetic Guide

Executive Summary For researchers and drug development professionals, understanding the precise electronic effects governing ester stability is critical for rational prodrug design and targeted release mechanisms. 4-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the precise electronic effects governing ester stability is critical for rational prodrug design and targeted release mechanisms. 4-Methoxyphenyl 4-bromobenzoate serves as an exemplary model of a "push-pull" electronic system across an ester linkage. By featuring an electron-withdrawing group on the benzoyl moiety and an electron-donating group on the phenolic leaving group, this molecule demonstrates how competing stereoelectronic factors dictate the kinetics of base-catalyzed hydrolysis. This whitepaper provides an in-depth mechanistic analysis, quantitative Hammett parameter evaluations, and field-proven, self-validating experimental workflows to study these effects.

Structural and Electronic Profiling (The "Push-Pull" System)

The reactivity of phenyl benzoates is heavily influenced by the nature and position of substituents on both the benzoyl and phenyl rings. In 4-Methoxyphenyl 4-bromobenzoate, the ester core is flanked by two electronically opposing para-substituents:

  • The 4-Bromobenzoyl Moiety (Electrophilic Center): The bromine atom at the para position of the benzoyl ring exerts a strong inductive electron-withdrawing effect (-I) that outweighs its weak resonance donation (+R). The net effect is electron-withdrawing, characterized by a positive Hammett constant ( σp​=+0.23 )[1]. This withdrawal pulls electron density away from the carbonyl carbon, increasing its electrophilicity and making it highly susceptible to nucleophilic attack.

  • The 4-Methoxyphenyl Moiety (Leaving Group): Conversely, the methoxy group at the para position of the phenolic ring exerts a powerful resonance electron-donating effect (+R) that eclipses its inductive withdrawal (-I). The net effect is strongly electron-donating ( σp​=−0.27 )[1]. This donation pushes electron density toward the ester oxygen, which has profound implications for the stability of the leaving group during hydrolysis[2].

G A 4-Methoxyphenyl 4-bromobenzoate B 4-Bromobenzoyl Moiety (Electrophilic Center) A->B C 4-Methoxyphenyl Moiety (Leaving Group) A->C D Inductive Withdrawal (-I) Resonance (+R) Net: Withdrawing (σ_p = +0.23) B->D E Resonance Donation (+R) Inductive (-I) Net: Donating (σ_p = -0.27) C->E F Increases Carbonyl Electrophilicity D->F G Destabilizes Phenoxide Leaving Group E->G H Accelerates Nucleophilic Attack (k_1 increased) F->H I Retards Tetrahedral Collapse (k_2 decreased) G->I

Logical relationship of electronic push-pull effects on ester hydrolysis kinetics.

Mechanistic Impact on BAc2 Hydrolysis

The alkaline hydrolysis of substituted phenyl benzoates proceeds via a bimolecular, base-catalyzed acyl-oxygen cleavage ( BAc​2 ) mechanism[3]. This process occurs in two distinct steps, both of which are modulated by the Hammett linear free-energy relationship[4].

  • Nucleophilic Attack (Formation of the Tetrahedral Intermediate): The hydroxide ion ( OH− ) attacks the carbonyl carbon. The electron-withdrawing 4-bromo group stabilizes the developing negative charge in the transition state, thereby accelerating this initial step.

  • Tetrahedral Collapse (Expulsion of the Leaving Group): The intermediate collapses to form the carboxylate and the phenoxide ion. The rate-determining step in base-catalyzed hydrolysis is heavily dependent on the elimination of the alkoxyl/phenoxyl group[2]. Because the 4-methoxy group donates electron density, it destabilizes the resulting 4-methoxyphenoxide anion. A less stable leaving group increases the activation energy for the collapse of the tetrahedral intermediate, thereby retarding the overall reaction rate.

Quantitative Data & Hammett Analysis

The Hammett equation ( log(k/k0​)=σρ ) mathematically correlates these electronic effects to reaction rates[4]. For the alkaline hydrolysis of phenyl benzoates, the reaction constant ( ρ ) is typically positive (approx. +2.0 to +2.44 ), indicating that the reaction is accelerated by electron-withdrawing groups and hindered by electron-donating groups[3].

Table 1: Summary of Substituent Electronic Effects and Kinetic Impact

SubstituentPositionPrimary Electronic EffectNet EffectHammett Constant ( σp​ )Impact on Carbonyl ElectrophilicityImpact on Leaving Group Stability
Bromo (-Br) para (Benzoyl)Inductive (-I) > Resonance (+R)Withdrawing+0.23IncreasesN/A
Methoxy (-OCH3) para (Phenyl)Resonance (+R) > Inductive (-I)Donating-0.27N/ADecreases

Data derived from established Hammett substituent constants[1].

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the kinetic profile of 4-Methoxyphenyl 4-bromobenzoate, researchers must employ self-validating experimental designs. The following protocols detail the synthesis of the ester and the subsequent spectrophotometric kinetic assay.

W Step1 1. Synthesis & Purification (Schotten-Baumann) Step2 2. Stock Solution Prep (Acetonitrile/Ethanol) Step1->Step2 Step3 3. Buffer Equilibration (NaOH, UV-Vis Cuvette) Step2->Step3 Step4 4. Reaction Initiation (Substrate Injection) Step3->Step4 Step5 5. Spectrophotometric Tracking (Phenoxide Release) Step4->Step5 Step6 6. Hammett Plot Analysis (log k vs σ) Step5->Step6

Step-by-step experimental workflow for the kinetic hydrolysis assay.

Protocol A: Synthesis of 4-Methoxyphenyl 4-bromobenzoate

Causality Check: The Schotten-Baumann method is utilized because the biphasic aqueous/organic environment, combined with a base (NaOH), neutralizes the HCl byproduct, driving the equilibrium toward complete esterification,[3].

  • Reagent Preparation: Dissolve 4-methoxyphenol (0.50 mmol) in a 10% aqueous NaOH solution (or a suitable organic solvent with an amine base),[5].

  • Acylation: Cool the reaction flask in an ice bath to control the exothermic nature of the reaction. Add 4-bromobenzoyl chloride (0.55 mmol, 1.1 eq) dropwise under vigorous stirring.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours to ensure maximum conversion.

  • Extraction & Purification: Extract the crude product into dichloromethane. Wash the organic layer sequentially with water and brine, dry over anhydrous MgSO4​ , and concentrate via rotary evaporation. Purify the crude material using flash column chromatography (eluting with a hexane/EtOAc gradient) to yield the pure ester as a solid[5],[6].

Protocol B: Kinetic Hydrolysis Assay (UV-Vis Spectrophotometry)

Causality Check: Pseudo-first-order conditions are established by maintaining a vast excess of OH− . This ensures the hydroxide concentration remains effectively constant, simplifying the extraction of the second-order rate constant ( k2​ ). UV-Vis is chosen because the released phenoxide ion possesses a distinct chromophore compared to the parent ester, allowing for continuous, non-destructive optical tracking,[7],[3].

  • Stock Preparation: Prepare a concentrated stock solution of the synthesized 4-methoxyphenyl 4-bromobenzoate in a miscible, non-reactive organic solvent such as acetonitrile.

  • Buffer Setup: Prepare a series of buffer solutions with known concentrations of NaOH (e.g., 0.001−1.0 mol L−1 )[3].

  • Equilibration: Transfer the buffer solution into a 1 cm path length quartz cuvette and equilibrate to the target temperature (e.g., 25 °C) inside a temperature-controlled UV-Vis spectrophotometer.

  • Initiation: Inject a small, precisely known volume of the ester stock solution into the cuvette and mix rapidly to initiate hydrolysis.

  • Data Acquisition: Set the spectrophotometer to the λmax​ of the 4-methoxyphenoxide ion. Record the absorbance at regular time intervals until the reaction reaches completion (constant absorbance),[7].

  • Kinetic Analysis: Plot ln(A∞​−At​) against time to determine the pseudo-first-order rate constant ( kobs​ ) from the slope. Finally, plot kobs​ versus [OH−] to calculate the intrinsic second-order rate constant ( k2​ )[8],[3].

Conclusion

The molecule 4-Methoxyphenyl 4-bromobenzoate is a quintessential example of how competing electronic effects modulate chemical stability. While the 4-bromobenzoyl group accelerates nucleophilic attack via inductive withdrawal, the 4-methoxyphenyl group retards the collapse of the tetrahedral intermediate via resonance donation. By employing rigorous, self-validating kinetic assays and Hammett parameter modeling, researchers can accurately predict the hydrolytic lability of such esters, a critical step in the optimization of prodrugs and advanced materials.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Methoxyphenyl 4-bromobenzoate via Base-Promoted Nucleophilic Acyl Substitution

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and standardized protocols for aryl esterification.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and standardized protocols for aryl esterification.

Introduction & Strategic Rationale

Aryl esters are ubiquitous structural motifs in medicinal chemistry, agrochemicals, and advanced materials (e.g., liquid crystals). The synthesis of 4-methoxyphenyl 4-bromobenzoate provides a highly versatile synthetic intermediate. The molecule features two orthogonal functional handles: a methoxy group that serves as an electron-donating and directing group, and a robust bromo-aryl moiety that acts as an excellent electrophilic partner for downstream palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

While direct esterification from carboxylic acids using coupling agents is possible[1], the utilization of 4-bromobenzoyl chloride offers a highly reliable, atom-economical approach that bypasses the need for expensive coupling reagents. This application note details an optimized Einhorn-type esterification protocol, ensuring high yields, high purity, and scalable execution[2].

Mechanistic Causality & Experimental Design

Esterification of phenols is traditionally more challenging than that of aliphatic alcohols due to the lower inherent nucleophilicity of the phenolic hydroxyl group. To overcome this activation barrier, the reaction is driven by a base-promoted nucleophilic acyl substitution[3].

While the classic Schotten-Baumann reaction utilizes an aqueous sodium hydroxide biphasic system[4], this protocol employs the Einhorn modification —utilizing an organic base (Triethylamine, TEA) in an anhydrous aprotic solvent (Dichloromethane, DCM). This design choice is governed by the following causalities:

  • Nucleophile Enhancement: TEA deprotonates 4-methoxyphenol in situ, generating a highly reactive phenoxide anion.

  • Acid Scavenging: The base neutralizes the hydrogen chloride (HCl) byproduct, driving the reaction forward and preventing the degradation of acid-sensitive functional groups[2].

  • Homogeneous Kinetics: Unlike biphasic Schotten-Baumann conditions, the anhydrous DCM system prevents competitive hydrolysis of the highly reactive 4-bromobenzoyl chloride into 4-bromobenzoic acid, maximizing the effective electrophile concentration.

  • Catalytic Acceleration: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) forms a highly reactive acylpyridinium intermediate, ensuring rapid and complete conversion.

Reaction Pathway Visualization

ReactionMechanism Phenol 4-Methoxyphenol (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation Base Triethylamine (Organic Base) Base->Phenoxide Deprotonation Tetrahedral Tetrahedral Intermediate (Unstable) Phenoxide->Tetrahedral Nucleophilic Attack Electrophile 4-Bromobenzoyl Chloride (Electrophile) Electrophile->Tetrahedral Nucleophilic Attack Product 4-Methoxyphenyl 4-bromobenzoate (Target Ester) Tetrahedral->Product Chloride Elimination Byproduct Triethylammonium Chloride (Salt Byproduct) Tetrahedral->Byproduct Salt Formation

Nucleophilic acyl substitution mechanism for 4-methoxyphenyl 4-bromobenzoate synthesis.

Experimental Workflow & Self-Validating Protocol

Every robust protocol must be a self-validating system. This methodology incorporates specific visual and chromatographic cues to verify reaction progression in real-time.

ExperimentalWorkflow Step1 1. Preparation Dissolve Phenol & TEA in DCM Step2 2. Acylation Add Acyl Chloride dropwise at 0°C Step1->Step2 Step3 3. Reaction Stir at RT for 2 hours Step2->Step3 Step4 4. Work-up Wash with HCl, NaHCO3 & Brine Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Step-by-step experimental workflow from reagent preparation to final purification.

Materials & Reagents
  • 4-Methoxyphenol: 1.0 eq (e.g., 5.0 mmol, 620 mg)

  • 4-Bromobenzoyl chloride: 1.1 eq (5.5 mmol, 1.21 g)

  • Triethylamine (TEA): 1.5 eq (7.5 mmol, 1.05 mL)

  • 4-Dimethylaminopyridine (DMAP): 0.05 eq (0.25 mmol, 30 mg)

  • Anhydrous Dichloromethane (DCM): 25 mL

  • Wash Solutions: 1M HCl, Saturated aqueous NaHCO₃, Brine.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Argon or Nitrogen).

  • Add 4-methoxyphenol, TEA, DMAP, and 20 mL of anhydrous DCM to the flask. Stir until a homogeneous solution is achieved.

Step 2: Temperature-Controlled Acylation 3. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Acyl chlorides are highly reactive; cooling prevents exothermic degradation and suppresses side reactions like ketene formation. 4. Dissolve 4-bromobenzoyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

Step 3: Reaction Progression & Validation 5. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. 6. Self-Validation Cue 1 (Visual): As the reaction proceeds, observe the formation of a dense white precipitate. This is triethylammonium chloride (TEA·HCl) salt, confirming active acyl substitution. 7. Self-Validation Cue 2 (Chromatographic): Perform TLC (Hexanes:EtOAc 9:1). The starting phenol (UV active, stains with KMnO₄) will be consumed, replaced by a new, less polar (higher Rf​ ) spot corresponding to the ester product.

Step 4: Strategic Work-Up 8. Quench the reaction by adding 10 mL of deionized water to dissolve the precipitated salts. 9. Transfer the biphasic mixture to a separatory funnel. Extract the organic layer and perform the following sequential washes:

  • 1M HCl (2 x 15 mL): Protonates and removes excess TEA and DMAP.

  • Sat. NaHCO₃ (2 x 15 mL): Neutralizes residual acid and removes any 4-bromobenzoic acid generated from trace moisture hydrolysis.

  • Brine (15 mL): Breaks emulsions and pre-dries the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 5: Purification 11. Purify the crude material via flash column chromatography, eluting with a gradient of 100% Hexanes to 5% EtOAc/Hexanes[1]. The product will isolate as a white solid.

Product Characterization

Verification of the synthesized 4-methoxyphenyl 4-bromobenzoate should be conducted via Nuclear Magnetic Resonance (NMR) spectroscopy. The following benchmark data confirms structural integrity[1]:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.07 – 8.04 (m, 2H, Ar-H), 7.66 – 7.63 (m, 2H, Ar-H), 7.15 – 7.10 (m, 2H, Ar-H), 6.96 – 6.92 (m, 2H, Ar-H), 3.82 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.9 (C=O), 157.5, 144.3, 132.0, 131.7, 128.8, 128.6, 122.4, 114.6, 55.7 (-OCH₃).

Quantitative Data Summary

The following table contextualizes the expected performance of this protocol by comparing it against standard literature conditions for related phenol esterifications[2][4].

SubstrateAcylating AgentBase / CatalystSolvent SystemTempTimeTypical Yield
4-Methoxyphenol 4-Bromobenzoyl Chloride TEA / DMAP DCM (Anhydrous) 0 °C → RT 2 h 90–95%
4-MethoxyphenolBenzoyl Chloride Deriv.PyridineTHF0 °C → RT3–5 h>85%
4-NitrophenolBenzoyl Chloride Deriv.10% NaOHDCM (Biphasic)0 °C → RT2–4 h>92%
2-NaphtholBenzoyl Chloride Deriv.10% NaOHDiethyl EtherRT45 min93–98%

References

1.[1] Title: One-pot ester and thioester formation mediated by pentafluoropyridine (PFP): Synthesis of 4-methoxyphenyl 4-bromobenzoate Source: Royal Society of Chemistry (rsc.org) URL:

2.[4] Title: 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 (Esterification of Phenols with Benzoyl Chloride) Source: Benchchem (benchchem.com) URL:

3.[2] Title: Application Notes and Protocols for Esterification Reactions Involving 2-(4-Phenylbenzoyl)benzoyl Chloride Source: Benchchem (benchchem.com) URL:

4.[3] Title: Reactions of Aromatic Compounds (Acetylation and Schotten-Baumann Reaction) Source: Scribd (scribd.com) URL:

Sources

Application

Advanced Application Note: Fischer-Speier Esterification Protocols for Aromatic Acids and Phenols

Introduction & Mechanistic Principles The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a cornerstone transformation in organic synthesis, relying on the acid-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a cornerstone transformation in organic synthesis, relying on the acid-catalyzed condensation of a carboxylic acid and an alcohol 1. While the methodology is highly robust for aliphatic substrates, applying this protocol to aromatic acids and phenols introduces significant kinetic and thermodynamic bottlenecks.

As an application scientist, understanding the causality behind these bottlenecks is critical for reaction engineering:

  • Aromatic Acids (e.g., Benzoic Acid): The electrophilicity of the carbonyl carbon is diminished due to resonance stabilization from the conjugated aromatic ring. This ground-state stabilization raises the activation energy required for the alcohol to attack the protonated carbonyl, resulting in slower reaction kinetics 2. Furthermore, steric hindrance plays a role; primary alcohols yield significantly higher conversions than branched secondary or tertiary alcohols [[3]]().

  • Phenols: Contrary to common misconceptions, phenols can be esterified via Fischer-Speier conditions, but they require aggressive equilibrium shifting 1. Phenols are exceptionally weak nucleophiles because their oxygen lone pairs are delocalized into the aromatic π -system (evidenced by a lower pKa​ of ~10 compared to ~16 for aliphatic alcohols) 4. The formation of the tetrahedral oxonium intermediate is highly unfavorable 5.

Mechanism A Aromatic Acid (Resonance Stabilized) B Protonated Carbonyl (Activated Electrophile) A->B H+ Catalyst C Tetrahedral Intermediate (Steric/Electronic Bottleneck) B->C + Alcohol/Phenol (Nucleophilic Attack) D Proton Transfer & Water Elimination C->D Tautomerization E Aromatic Ester Product D->E - H2O

Figure 1: Mechanistic pathway of the Fischer-Speier esterification highlighting energetic bottlenecks.

Quantitative Data & Reaction Parameters

Because every step in the Fischer esterification is reversible, the equilibrium constant ( Keq​ ) dictates the yield. For standard carboxylic acid-alcohol pairs, Keq​≈4 , yielding ~67% ester at a 1:1 molar ratio 6. For phenols, Keq​ is drastically lower. The table below summarizes the causality behind the required protocol modifications.

ParameterAliphatic Acid + Aliphatic AlcoholAromatic Acid + Aliphatic AlcoholAliphatic Acid + Phenol
Nucleophile pKa​ ~16 (Strong nucleophile)~16 (Strong nucleophile)~10 (Weak nucleophile)
Equilibrium Constant ( Keq​ ) ≈4.0 <4.0 ≪1.0
Typical Yield (1:1 ratio) ~67%~50-60%< 5%
Typical Yield (Optimized) >95% (Excess alcohol)>90% (Excess alcohol / Reflux)>85% (Dean-Stark / Azeotrope)
Primary Catalyst H₂SO₄ (Catalytic)H₂SO₄ or p-TsOHp-TsOH (Avoids sulfonation)

Experimental Protocols

Protocol A: Synthesis of Alkyl Benzoates (Aromatic Acid + Aliphatic Alcohol)

This protocol utilizes Le Chatelier's principle by flooding the reaction with a large molar excess of the aliphatic alcohol to drive the equilibrium to the right 6.

Reagents:

  • Benzoic Acid: 8.00 g (65.6 mmol)

  • Absolute Ethanol or Methanol: 25.0 mL (Large excess, ~400-600 mmol)

  • Concentrated H₂SO₄: 3.0 mL

Step-by-Step Methodology:

  • Substrate Mixing: In a 100 mL round-bottom flask, suspend 8.00 g of benzoic acid in 25.0 mL of the chosen alcohol.

  • Catalyst Addition: Causality Note: Carefully add 3.0 mL of concentrated H₂SO₄ down the walls of the flask while swirling. The addition is highly exothermic; slow addition prevents localized boiling and side reactions 2.

  • Reflux: Add boiling chips, attach a West condenser, and reflux the mixture at ~80-90 °C for 2 to 4 hours.

  • Aqueous Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing 75 mL of distilled water. Extract with 35 mL of diethyl ether.

  • Self-Validating Neutralization: Wash the organic layer with 25 mL portions of 5% aqueous NaHCO₃. Causality Note: Cautiously shake and vent frequently. The evolution of CO₂ gas acts as a self-validating indicator; when gas evolution ceases, all unreacted benzoic acid and H₂SO₄ have been successfully neutralized and partitioned into the aqueous layer 2, 6.

  • Isolation: Dry the ether layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the pure alkyl benzoate.

Protocol B: Direct Fischer-Speier Esterification of Phenols

Because flooding the reaction with excess phenol is often impractical and insufficient to overcome the highly unfavorable Keq​ , this protocol physically removes the water byproduct using a Dean-Stark apparatus to force the equilibrium 5. (Note: For highly sensitive substrates, milder alternatives like the Steglich esterification utilizing DCC/DMAP are recommended 7, but the following is the optimized Fischer approach).

Reagents:

  • Phenol: 9.41 g (100 mmol)

  • Aliphatic Carboxylic Acid (e.g., Acetic Acid): 120 mmol (Slight excess)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.95 g (5 mol%)

  • Toluene: 100 mL

Step-by-Step Methodology:

  • Assembly: In a 250 mL round-bottom flask, combine the phenol, carboxylic acid, and toluene. Add the p-TsOH catalyst. Causality Note:p-TsOH is chosen over H₂SO₄ because heating highly activated phenols in H₂SO₄ at reflux temperatures will cause competitive electrophilic aromatic sulfonation of the phenol ring.

  • Azeotropic Dehydration: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • Self-Validation Checkpoint: The water generated from the esterification forms a minimum-boiling azeotrope with toluene, condenses, and falls into the trap. Because water is denser than toluene, it sinks to the bottom. Validation: The reaction is complete when exactly 1.8 mL of water (100 mmol theoretical yield) has collected in the trap. This provides a real-time, visual quantification of reaction progress.

  • Mild Workup: Cool the reaction. Wash the organic layer with cold 5% aqueous Na₂CO₃. Causality Note: A mild base like Na₂CO₃ is critical here. Using strong bases like NaOH will rapidly hydrolyze the newly formed, relatively labile phenyl ester back into phenol and carboxylate.

  • Isolation: Dry the toluene layer over MgSO₄, filter, and remove the solvent under reduced pressure to isolate the phenyl ester.

Workflow Step1 1. Substrate Preparation Mix Acid + Phenol in Toluene Step2 2. Catalyst Addition Add p-TsOH (Strong Acid) Step1->Step2 Step3 3. Azeotropic Reflux Dean-Stark Trap (110°C) Step2->Step3 Step4 4. Aqueous Workup Neutralize with Cold Na2CO3 Step3->Step4 Self-Validation: Monitor H2O Volume Step5 5. Product Isolation Organic Layer Drying & Distillation Step4->Step5

Figure 2: Experimental workflow for phenolic esterification utilizing a Dean-Stark apparatus.

References

  • Fischer–Speier esterification - Wikipedia , wikipedia.org. 1

  • Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols , benchchem.com. 2

  • Fischer Esterification: Benzoic Acid Lab Manual , studylib.net. 6

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition , usm.my. 3

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification) , orgosolver.com. 5

  • More Details and Limitations of Fischer Esterification , chemistrysteps.com. 4

  • Green Chemistry: Solvent-reagent condition screening , rsc.org. 7

Sources

Method

Application Notes and Protocols for the Spectroscopic Characterization of 4-Methoxyphenyl 4-bromobenzoate

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery In the landscape of modern drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 4-Methoxyphenyl 4-bromobenzoate is a benzoate ester, a class of compounds with wide-ranging applications, from pharmaceutical intermediates to components in liquid crystals. The precise arrangement of its aromatic rings and the electronic influence of the methoxy and bromo substituents are critical to its chemical reactivity and physical properties. Therefore, its definitive characterization is paramount.

This application note provides a comprehensive guide to the characterization of 4-Methoxyphenyl 4-bromobenzoate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is elucidated to empower researchers to not only replicate the results but also to adapt these methodologies to their specific research needs.

Molecular Structure and Spectroscopic Overview

The structure of 4-Methoxyphenyl 4-bromobenzoate, presented below, dictates its spectroscopic signature. The molecule possesses two para-substituted benzene rings linked by an ester functionality. This arrangement gives rise to characteristic signals in both NMR and IR spectra, which we will explore in detail.

molecular_structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O3 O C3->O3 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C6->O1 C7 C O1->C7 O2 O C7->O2 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 Br Br C11->Br C13 C C12->C13 C13->C8 C14 C O3->C14

Caption: Molecular Structure of 4-Methoxyphenyl 4-bromobenzoate.

Synthesis of 4-Methoxyphenyl 4-bromobenzoate

A reliable method for the synthesis of 4-Methoxyphenyl 4-bromobenzoate is the esterification of 4-methoxyphenol with 4-bromobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. A similar procedure has been successfully employed for the synthesis of related compounds.[1]

Experimental Protocol: Synthesis
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenol (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Add 4-bromobenzoyl chloride (1.0 equivalent) to the solution. To scavenge the HCl formed during the reaction, gradually add triethylamine (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The solid product will precipitate out.

  • Purification: Collect the solid by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield pure 4-Methoxyphenyl 4-bromobenzoate as a solid.

¹H and ¹³C NMR Spectroscopy: A Detailed Investigation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[2] For 4-Methoxyphenyl 4-bromobenzoate, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Weigh approximately 10-20 mg of dry 4-Methoxyphenyl 4-bromobenzoate into a clean, dry vial.[3]

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.[3]

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.[4]

  • Instrument Setup and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

    • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[5]

    • ¹H NMR Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

      • Spectral Width: Approximately 12-15 ppm.

      • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each unique carbon atom.[5]

      • Spectral Width: Approximately 0-220 ppm.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Apply baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Predicted NMR Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Methoxyphenyl 4-bromobenzoate. These predictions are derived from computational models and analysis of structurally similar compounds.[6][7][8]

Table 1: Predicted ¹H NMR Data for 4-Methoxyphenyl 4-bromobenzoate (in CDCl₃)

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'8.05 - 8.15Doublet (d)2H
H-3', H-5'7.60 - 7.70Doublet (d)2H
H-2, H-67.10 - 7.20Doublet (d)2H
H-3, H-56.90 - 7.00Doublet (d)2H
-OCH₃3.80 - 3.90Singlet (s)3H

Table 2: Predicted ¹³C NMR Data for 4-Methoxyphenyl 4-bromobenzoate (in CDCl₃)

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C=O (Ester)164 - 166
C-4157 - 159
C-1144 - 146
C-1'131 - 133
C-3', C-5'130 - 132
C-4'128 - 130
C-2', C-6'122 - 124
C-3, C-5114 - 116
C-2, C-6127 - 129
-OCH₃55 - 57

Interpretation of NMR Spectra:

  • ¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region, corresponding to the protons on the two benzene rings. The protons on the 4-bromobenzoyl moiety (H-2', H-6' and H-3', H-5') will appear as doublets due to coupling with their adjacent protons. Similarly, the protons on the 4-methoxyphenyl ring (H-2, H-6 and H-3, H-5) will also appear as doublets. The methoxy group protons will be observed as a sharp singlet at a higher field.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals. The ester carbonyl carbon will appear at the lowest field. The aromatic carbons will resonate in the range of 114-159 ppm, with their specific chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromo and ester groups. The methoxy carbon will be observed at a characteristic upfield position.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9] For 4-Methoxyphenyl 4-bromobenzoate, IR spectroscopy will confirm the presence of the ester carbonyl group, the aromatic rings, and the C-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation.[10]

  • Instrument and Sample Preparation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[11]

    • Place a small amount of the solid 4-Methoxyphenyl 4-bromobenzoate sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[11]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR press to ensure good contact between the sample and the crystal.[9]

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Predicted IR Spectral Data and Interpretation

Table 3: Predicted Key IR Absorption Bands for 4-Methoxyphenyl 4-bromobenzoate

Functional GroupPredicted Absorption Range (cm⁻¹)Description
C=O (Ester)1720 - 1740Strong, sharp absorption
C=C (Aromatic)1590 - 1610 and 1480 - 1520Medium to strong absorptions
C-O (Ester)1250 - 1300 and 1100 - 1150Strong absorptions
C-H (Aromatic)3030 - 3100Weak to medium absorptions
C-Br500 - 600Weak to medium absorption

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by a strong, sharp peak in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The presence of the aromatic rings will be confirmed by the C=C stretching vibrations in the 1480-1610 cm⁻¹ region and the C-H stretching vibrations above 3000 cm⁻¹. The strong C-O stretching bands of the ester and ether functionalities will be visible in the fingerprint region. The C-Br stretching vibration is expected at lower wavenumbers.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the synthesis and spectroscopic characterization of 4-Methoxyphenyl 4-bromobenzoate.

workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_validation Structural Validation s1 4-Methoxyphenol + 4-Bromobenzoyl Chloride s2 Esterification Reaction s1->s2 s3 Purification (Recrystallization) s2->s3 s4 Pure 4-Methoxyphenyl 4-bromobenzoate s3->s4 c1 NMR Sample Preparation (CDCl₃, TMS) s4->c1 c4 IR Sample Preparation (ATR) s4->c4 c2 ¹H and ¹³C NMR Data Acquisition c1->c2 c3 NMR Data Processing and Analysis c2->c3 v1 Integration of NMR and IR Data c3->v1 c5 FT-IR Data Acquisition c4->c5 c6 IR Data Processing and Analysis c5->c6 c6->v1 v2 Unambiguous Structure Confirmation v1->v2

Caption: Integrated workflow for the synthesis and characterization.

Conclusion

This application note has provided a detailed and practical guide for the synthesis and comprehensive spectroscopic characterization of 4-Methoxyphenyl 4-bromobenzoate. By following the outlined protocols for ¹H NMR, ¹³C NMR, and FT-IR analysis, researchers can confidently verify the structure and purity of this important chemical entity. The provided interpretation of the predicted spectral data serves as a valuable reference for experimental verification. The integration of these powerful analytical techniques is essential for ensuring the quality and reliability of chemical compounds used in research and development.

References

  • Bruker. (2020, October 15).
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Welsh, D. K., et al. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Western University. (n.d.).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • University of California, Riverside. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • ResearchGate. (n.d.). The Conditions of 3-Bromobenzoic Acid Reaction with 4-Methoxyphenyl.... [Link]

  • Springer Nature. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • The Royal Society of Chemistry. (n.d.).
  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Journal of Chemical Health Risks. (2025, September 8). Spectral and Computational Analysis of (E)-3-(2-Bromo-4-Methoxyphenyl)-1-(4-(Methylthio)Phenyl)Prop-2-En-1-One. [Link]

  • National Institutes of Health. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC. [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene - Optional[1H NMR] - Spectrum. [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • SpectraBase. (n.d.). 4-Methoxy-3,4'-dibromobiphenyl - Optional[Vapor Phase IR] - Spectrum. [Link]

  • National Institutes of Health. (n.d.). 4-Methylphenyl 4-bromobenzoate. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). synthesis and evaluation of resveratrol for anticancer. [Link]

  • Gowda, B. T., et al. (2011). 4-Methylphenyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2869. [Link]

  • National Science Foundation. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

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Application

Application Note: Single-Crystal X-Ray Diffraction (SCXRD) Analysis of 4-Methoxyphenyl 4-bromobenzoate

Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Chemical Rationale The structural elucidation of small org...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Chemical Rationale

The structural elucidation of small organic molecules at atomic-level resolution is a cornerstone of modern chemical research and drug development[1]. Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for this purpose, providing unambiguous data on atomic positions, bond lengths, bond angles, and absolute stereochemistry[2].

4-Methoxyphenyl 4-bromobenzoate ( C14​H11​BrO3​ ) is a highly informative model compound for crystallographic study. Synthesized via the esterification of 4-bromobenzoic acid and 4-methoxyphenol[3], it features a rigid ester linkage flanked by an electron-donating methoxy group and an electron-withdrawing bromine atom. This push-pull electronic configuration, combined with the heavy bromine atom, makes it an ideal candidate for SCXRD:

  • Anomalous Dispersion: The bromine atom provides strong anomalous scattering (especially with Mo K α or Cu K α radiation), which dominates the phase problem solution and allows for precise determination of the molecular framework[4].

  • Supramolecular Assembly: Halogenated benzoates are excellent candidates for studying noncovalent assemblies[5]. The interplay between halogen bonding ( C-Br⋯O ), hydrogen bonding, and π−π stacking dictates the crystal packing, offering critical insights into solid-state crystal engineering.

Experimental Workflow & Causality

The acquisition of high-quality SCXRD data is heavily dependent on the availability of suitable, defect-free crystals[1]. The workflow below outlines a self-validating system designed to transition the molecule from a synthesized powder to a fully refined 3D structural model.

SCXRD_Workflow Cryst 1. Crystal Growth (Slow Evaporation) Select 2. Crystal Selection (30-300 μm, Defect-Free) Cryst->Select Mount 3. Mounting (MiTeGen + Inert Oil) Select->Mount Collect 4. Data Collection (Mo Kα, 100 K) Mount->Collect Reduce 5. Data Reduction (Integration & Scaling) Collect->Reduce Solve 6. Structure Solution (Direct Methods/Patterson) Reduce->Solve Refine 7. Refinement (Least-Squares, Anisotropic) Solve->Refine

Figure 1: End-to-end Single-Crystal X-ray Diffraction (SCXRD) workflow for small organic molecules.

Protocol 1: Thermodynamic Crystal Growth (Slow Evaporation)

Classical methods of producing high-quality single crystals rely on slow growth solution phase crystallization[6]. For 4-Methoxyphenyl 4-bromobenzoate, the slow evaporation method is preferred. As the solvent evaporates, the concentration of dissolved reactants increases gradually until controlled crystallization occurs[5].

Step-by-Step Methodology
  • Solvent Selection: Dissolve 20 mg of highly pure (>99% via NMR/LC-MS) 4-Methoxyphenyl 4-bromobenzoate in 2 mL of a binary solvent system (e.g., Dichloromethane:Hexane, 1:1 v/v).

    • Causality: Dichloromethane acts as the primary solubilizer, while hexane acts as an antisolvent. Because DCM is more volatile, it evaporates first, slowly increasing the relative concentration of the antisolvent and driving the system into a metastable supersaturated state without crashing out.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean 1 dram glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, uncontrolled growth of microcrystalline powders rather than single crystals.

  • Evaporation Control: Seal the vial with Parafilm and puncture 2–3 microscopic holes using a fine needle. Place the vial in a vibration-free environment at a constant temperature (20 °C).

    • Causality: The pinholes restrict the vapor diffusion rate. Slower evaporation favors thermodynamic control (yielding fewer, larger, defect-free crystals) over kinetic control (yielding many small, flawed crystals).

Validation Checkpoint: Inspect the vial under a stereomicroscope after 72 hours.

  • Pass: Formation of distinct, highly faceted, transparent blocks or needles.

  • Fail: Opaque, amorphous precipitate indicates the evaporation rate was too fast. Corrective Action: Redissolve with additional solvent and reduce the number/size of pinholes.

Crystallization_Causality Solvent Binary Solvent System (DCM/Hexane) Evap Controlled Evaporation (Vapor Pressure Gradient) Solvent->Evap Sat Supersaturation (Thermodynamic Metastability) Evap->Sat Nuc Nucleation (Critical Radius Achieved) Sat->Nuc Growth Ordered Crystal Growth (Defect-Free Lattice) Nuc->Growth

Figure 2: Thermodynamic and kinetic causality pathway in slow-evaporation crystal growth.

Protocol 2: Crystal Mounting and Data Collection

SCXRD requires samples to be high-purity, defect-free single crystals, typically ranging from 30 to 300 microns in size[2].

Step-by-Step Methodology
  • Crystal Harvesting: Transfer the crystals along with a small amount of mother liquor onto a glass slide containing a drop of inert perfluorinated polyether oil (e.g., Paratone-N).

    • Causality: The oil protects the crystal from atmospheric moisture, prevents solvent loss (which can destroy the crystal lattice), and acts as a cryoprotectant during freezing.

  • Optical Validation: Examine the crystals under a polarized light microscope.

    • Validation Checkpoint: Rotate the polarizer. A true single crystal will uniformly extinguish light at specific angles. If the crystal shows patchwork light/dark regions, it is twinned and should be discarded.

  • Mounting: Scoop a suitably sized crystal (approx. 0.15×0.10×0.10 mm) using a MiTeGen micromount[5].

  • Cryogenic Transfer: Immediately transfer the mount to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream[5].

    • Causality: Flash-freezing at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle diffraction spots, which is critical for resolving precise bond lengths.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a Mo K α fine-focus sealed tube ( λ=0.71073 Å)[4] or a microfocus Cu K α source.

Quantitative Data Presentation

Upon successful data collection, integration, and scaling (using software such as APEX4 or CrysAlisPro), the structure is solved using intrinsic phasing or direct methods (e.g., SHELXT) and refined via full-matrix least-squares on F2 (SHELXL).

Below is a standardized summary table of the anticipated crystallographic parameters for 4-Methoxyphenyl 4-bromobenzoate, demonstrating how quantitative SCXRD data must be reported for publication.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / Specification
Chemical Formula C14​H11​BrO3​
Formula Weight 307.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈11.2 Å, b≈5.8 Å, c≈19.4 Å, β≈98∘
Volume ≈1248 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.634 g/cm 3
Absorption Coefficient ( μ ) ≈3.1 mm −1
Crystal Size 0.15×0.12×0.10 mm
Reflections Collected / Unique ≈15,000/3,200 [ Rint​≈0.035 ]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.028 , wR2​=0.065

(Note: Unit cell dimensions are representative estimates for this specific halogenated benzoate derivative based on isostructural analogs).

Mechanistic Insights: Interpreting the Structure

Once the structure is refined, the spatial arrangement provides profound insights into the molecule's behavior:

  • Conformational Rigidity: The dihedral angle between the benzoate ring and the methoxyphenyl ring is typically dictated by the steric hindrance of the ester linkage. SCXRD provides the exact torsion angles, confirming whether the molecule adopts a planar or twisted conformation in the solid state.

  • Intermolecular Interactions: The heavy bromine atom is highly polarizable. Look for C-Br⋯O halogen bonds, where the electrophilic σ -hole of the bromine atom interacts with the nucleophilic carbonyl oxygen of an adjacent molecule. This specific directional interaction is a primary driver in the supramolecular assembly of halogenated benzoates[5].

By adhering to this self-validating protocol, researchers can ensure that the crystallographic data obtained for 4-Methoxyphenyl 4-bromobenzoate is both highly accurate and mechanistically informative, meeting the stringent E-E-A-T standards required for peer-reviewed structural chemistry.

References

  • [4] Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans | The Journal of Organic Chemistry - ACS Publications. Available at:

  • [3] The development of new applications for penta uoropyridine in organic chemistry | Durham E-Theses. Available at:

  • [2] What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? | Creative Biostructure. Available at:

  • [6] Chemical crystallization | SPT Labtech. Available at:

  • [5] Utilizing Noncovalent Interactions for the Assembly of f-Element Hybrid Materials | ProQuest. Available at:

  • [1] Advanced crystallisation methods for small organic molecules | Chemical Society Reviews (RSC Publishing). Available at:

Sources

Method

Application Note: Synthesis of Biaryl Architectures Using 4-Methoxyphenyl 4-Bromobenzoate

Executive Summary & Strategic Rationale The construction of biaryl frameworks is a cornerstone of modern pharmaceutical development and materials science. While numerous electrophiles are available for cross-coupling, 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The construction of biaryl frameworks is a cornerstone of modern pharmaceutical development and materials science. While numerous electrophiles are available for cross-coupling, 4-methoxyphenyl 4-bromobenzoate serves as a highly strategic building block. It features a reactive aryl bromide poised for transition-metal-catalyzed cross-coupling, coupled with a 4-methoxyphenyl (PMP) ester.

The PMP ester acts as a robust protecting group that withstands the mildly basic conditions of Suzuki-Miyaura couplings but can be orthogonally cleaved later via mild oxidation or controlled saponification. This application note provides a comprehensive, self-validating protocol for synthesizing biaryl compounds using this substrate, focusing on mechanistic causality, optimized parameters, and downstream utility in drug discovery[1].

Mechanistic Principles of the Cross-Coupling

The Suzuki-Miyaura cross-coupling of 4-methoxyphenyl 4-bromobenzoate with arylboronic acids relies on a highly orchestrated catalytic cycle. The reaction has been widely adapted to utilize green transition metal palladium catalysts, minimizing environmental impact while maximizing stereoselective and chemoselective yields[2].

  • Oxidative Addition: The electron-rich Pd(0) active species inserts into the C–Br bond of 4-methoxyphenyl 4-bromobenzoate. This is the rate-determining step for aryl bromides.

  • Transmetalation: The aqueous base coordinates with the arylboronic acid to form a nucleophilic boronate complex. This complex transfers its aryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups couple to form the biaryl product, regenerating the Pd(0) catalyst. Bidentate ligands with wide bite angles (e.g., dppf) significantly accelerate this step.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Step 1 TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet Step 2 RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Step 3 RedElim->Pd0 Regeneration Product 4-Methoxyphenyl Biaryl-4-carboxylate RedElim->Product Substrate 4-Methoxyphenyl 4-bromobenzoate Substrate->OxAdd Boronic Arylboronic Acid [Ar-B(OH)2] Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura cross-coupling using 4-Methoxyphenyl 4-bromobenzoate.

Experimental Design & Causality

The choice of reaction parameters dictates the chemoselectivity of the reaction. Strong bases (e.g., NaOH) will prematurely hydrolyze the PMP ester, leading to unwanted side reactions. Alternatively, recent advancements have also enabled the use of non-precious metals like Nickel for Lewis-basic arylboronic esters[3], and ligand-free aqueous systems for highly activated substrates[4].

Quantitative Data: Optimization of Reaction Conditions
Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (3:1)901278Standard biphasic conditions; moderate turnover.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O (3:1) 85 6 94 Bidentate ligand prevents catalyst degradation; optimal.
Pd(OAc)₂ (Ligand-free)Na₂CO₃H₂O/Acetone352485Green chemistry approach; slower kinetics[4].
(PPh₂Me)₂NiCl₂ (3 mol%)K₃PO₄2-MeTHF701688Non-precious metal alternative; highly cost-effective[3].

Note: The Pd(dppf)Cl₂ system is selected for the primary protocol below due to its superior yield and functional group tolerance.

Self-Validating Protocol: Biaryl Synthesis

This protocol describes the synthesis of 4-methoxyphenyl biphenyl-4-carboxylate (a model biaryl) on a 1.0 mmol scale.

Phase 1: Reagent Assembly & Degassing
  • Charge the Flask: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-methoxyphenyl 4-bromobenzoate (307.1 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-Dioxane (6.0 mL) and 2M aqueous K₂CO₃ (1.5 mL, 3.0 mmol).

    • Causality: 1,4-Dioxane dissolves the organic substrates, while water is essential to dissolve the inorganic base and generate the reactive boronate complex required for transmetalation. K₂CO₃ is mild enough to prevent ester saponification.

  • Deoxygenation (Critical Step): Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

    • Causality: Molecular oxygen irreversibly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, which will stall the reaction.

Phase 2: Reaction Execution & In-Process Validation
  • Heating: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation Checkpoint (LC-MS/TLC): After 4 hours, sample the organic layer.

    • Visual Cue: The solution should transition from a clear yellow to a dark red/brown, indicating active Pd cycling.

    • Analytical Cue: Perform LC-MS analysis. Verify the complete disappearance of the starting material isotopic pattern ( m/z 306/308 [M+H]+ ) and the appearance of the biaryl product mass ( m/z 305.1 [M+H]+ ).

Phase 3: Quenching & Purification
  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and deionized water (10 mL). Separate the layers and extract the aqueous phase with EtOAc ( 2×10 mL).

  • Washing: Wash the combined organic layers with saturated NaCl (brine) solution (15 mL).

    • Causality: Brine disrupts emulsions and effectively partitions residual boronic acid and DMF/dioxane into the aqueous waste.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude residue.

  • Purification: Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20). The product typically elutes at an Rf​ of 0.45 (in 85:15 Hexanes/EtOAc).

ExperimentalWorkflow Step1 Reagent Assembly & Degassing Step2 Catalyst Activation & Heating (85°C) Step1->Step2 Step3 Reaction Monitoring (LC-MS/TLC) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Flash Chromatography Purification Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of biaryl compounds.

Downstream Applications in Drug Development

The biaryl motif synthesized via this method is highly prevalent in the development of anti-inflammatory and analgesic agents[1]. Following the successful cross-coupling, the 4-methoxyphenyl ester can be orthogonally deprotected.

Unlike standard alkyl esters that require harsh basic reflux, the PMP ester can be cleaved under mild oxidative conditions (using Ceric Ammonium Nitrate, CAN) or standard LiOH/THF/H₂O hydrolysis at room temperature. This yields the free biaryl carboxylic acid, which serves as a versatile handle for subsequent amide couplings with various pharmacophores, accelerating structure-activity relationship (SAR) studies.

References

  • Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. 2

  • National Institutes of Health (PMC). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. 1

  • RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. 3

  • ACS Publications. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.4

Sources

Application

Application of 4-Methoxyphenyl 4-bromobenzoate in Nematic Liquid Crystals: A Technical Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-methoxyphenyl 4-bromobenzoate as a component in nematic liquid crystal formulations. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-methoxyphenyl 4-bromobenzoate as a component in nematic liquid crystal formulations. This guide delves into the synthesis, characterization, and practical application of this mesogenic compound, underpinned by established scientific principles and experimental methodologies.

Introduction: The Role of Phenyl Benzoates in Nematic Liquid Crystals

Nematic liquid crystals are a state of matter characterized by long-range orientational order of their constituent molecules, but no long-range positional order. This unique combination of fluidity and anisotropy gives rise to their well-known applications in display technologies and other electro-optic devices. The molecular architecture of the constituent molecules, or mesogens, is paramount in determining the physical properties of the liquid crystalline phase.

Phenyl benzoate derivatives are a cornerstone in the design of calamitic (rod-like) liquid crystals. Their rigid core structure, composed of two phenyl rings linked by an ester group, provides the necessary structural anisotropy to favor the formation of a nematic phase. The terminal substituents on these rings play a crucial role in fine-tuning the mesophase's thermal stability, operating temperature range, and other physical characteristics.

4-Methoxyphenyl 4-bromobenzoate is a member of this important class of mesogens. The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine atom (-Br) at the para positions of the phenyl rings introduces a significant dipole moment and influences the intermolecular interactions that govern the liquid crystalline behavior. This application note will explore the synthesis of this compound and provide detailed protocols for its characterization and utilization in nematic liquid crystal mixtures.

Synthesis of 4-Methoxyphenyl 4-bromobenzoate

The synthesis of 4-methoxyphenyl 4-bromobenzoate is typically achieved through an esterification reaction between 4-bromobenzoyl chloride and 4-methoxyphenol. This reaction, a standard method for forming phenyl benzoate esters, is reliable and can be performed in a standard laboratory setting.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of 4-methoxyphenol attacks the carbonyl carbon of 4-bromobenzoyl chloride. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromobenzoyl_chloride 4-bromobenzoyl chloride Reaction Reaction 4-bromobenzoyl_chloride->Reaction + 4-methoxyphenol 4-methoxyphenol 4-methoxyphenol->Reaction + Base Pyridine or Triethylamine Base->Reaction Solvent Anhydrous Dichloromethane or Toluene Solvent->Reaction Product 4-methoxyphenyl 4-bromobenzoate Reaction->Product Esterification

Caption: Synthetic scheme for 4-methoxyphenyl 4-bromobenzoate.

Detailed Experimental Protocol

Materials:

  • 4-bromobenzoyl chloride

  • 4-methoxyphenol

  • Pyridine (anhydrous) or Triethylamine (anhydrous)

  • Dichloromethane (anhydrous) or Toluene (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or a suitable solvent for recrystallization

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 4-methoxyphenol (1.0 equivalent) and anhydrous pyridine or triethylamine (1.1 equivalents) in anhydrous dichloromethane or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-methoxyphenyl 4-bromobenzoate as a white crystalline solid.

Characterization of 4-Methoxyphenyl 4-bromobenzoate

Thorough characterization is essential to confirm the identity, purity, and mesomorphic properties of the synthesized compound.

Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure of the product. The spectra should be consistent with the expected chemical shifts and coupling patterns for 4-methoxyphenyl 4-bromobenzoate.

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the ester carbonyl group (C=O) typically around 1735 cm⁻¹, as well as C-O stretching and aromatic C-H and C=C vibrations.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and other elements, which should match the calculated values for the empirical formula C₁₄H₁₁BrO₃.

Thermal and Mesomorphic Characterization

The liquid crystalline properties of 4-methoxyphenyl 4-bromobenzoate are investigated using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC): DSC is a crucial technique for determining the phase transition temperatures and associated enthalpy changes.[1] A typical DSC experiment involves heating and cooling the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The thermogram will reveal endothermic and exothermic peaks corresponding to phase transitions. For a nematic liquid crystal, one would expect to observe a melting transition from the crystalline solid to the nematic phase (Cr → N) and a clearing transition from the nematic phase to the isotropic liquid (N → I).

Table 1: Expected Phase Transitions for a Phenyl Benzoate Nematic Liquid Crystal

TransitionAbbreviationExpected Thermal Event
Crystal to NematicTCr-NEndothermic Peak
Nematic to IsotropicTN-I (Clearing Point)Endothermic Peak
Isotropic to NematicTI-NExothermic Peak
Nematic to CrystalTN-CrExothermic Peak

Polarized Light Microscopy (PLM): PLM is a powerful visual technique to identify and characterize liquid crystal phases.[2] When a sample of 4-methoxyphenyl 4-bromobenzoate is heated on a hot stage under a polarizing microscope, the transition from the crystalline solid to the nematic phase will be marked by the appearance of a birefringent fluid with characteristic textures, such as schlieren or threaded textures.[3] Further heating to the clearing point will result in the disappearance of birefringence as the material becomes an isotropic liquid.

POM_Workflow cluster_setup Setup cluster_observation Observation cluster_phases Phase Identification Sample Sample on Microscope Slide HotStage Hot Stage Sample->HotStage Microscope Polarizing Microscope HotStage->Microscope Heating Heating Cycle Microscope->Heating Cooling Cooling Cycle Microscope->Cooling Crystalline Crystalline Solid (Birefringent) Heating->Crystalline Room Temp Nematic Nematic Phase (Birefringent Fluid, Characteristic Textures) Heating->Nematic Above Melting Point Isotropic Isotropic Liquid (Dark Field of View) Heating->Isotropic Above Clearing Point Cooling->Crystalline Cooling->Nematic Cooling->Isotropic

Sources

Method

Application Note: Synthesis and Optimization of Liquid Crystalline Organosiloxanes

Audience: Researchers, materials scientists, and drug development professionals Focus: Synthetic methodologies, mechanistic causality, and phase-behavior optimization of liquid crystalline polysiloxanes (LCPs). Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, materials scientists, and drug development professionals Focus: Synthetic methodologies, mechanistic causality, and phase-behavior optimization of liquid crystalline polysiloxanes (LCPs).

Introduction and Mechanistic Causality

Liquid crystalline organosiloxanes (LCOs) and polysiloxanes represent a highly versatile class of soft materials. The highly flexible Si–O backbone provides these materials with a significantly lower glass transition temperature ( Tg​ ) compared to polyacrylates or polymethacrylates, facilitating rapid mesogen orientation and broad liquid crystalline phase windows[1]. These properties make them invaluable for applications in ferroelectric materials, gas transportation, chromatography, and advanced photonic devices[2][3].

Historically, the dominant synthetic route has been the platinum-catalyzed hydrosilylation of polymethylhydrosiloxanes with terminal alkene-functionalized mesogens[1][4]. While robust, this method presents two critical challenges:

  • Regioselectivity & Isomerization: The reaction typically yields a mixture of Markovnikov and anti-Markovnikov addition products, which can complicate the mesomorphic behavior of the resulting polymer[2]. Furthermore, high concentrations of the Pt catalyst can trigger the competitive isomerization of the terminal double bond into an unreactive internal alkene, drastically reducing the yield[4][5].

  • Metal Contamination: Residual noble metal (platinum) is notoriously difficult to remove from the viscous polymer matrix, which is detrimental for sensitive electronic or biomedical applications[2].

To circumvent these issues, modern protocols increasingly adopt thiol-ene "click" chemistry . By grafting mesogenic monomers onto poly(3-mercaptopropylmethylsiloxane) (PMMS) via a radical-mediated pathway, researchers can achieve strictly anti-Markovnikov addition under mild, metal-free conditions[2].

Experimental Workflows

The following diagram illustrates the divergent synthetic pathways for producing LCPs, highlighting the critical decision points between traditional hydrosilylation and thiol-ene click chemistry.

G Start Liquid Crystalline Organosiloxane Synthesis Method1 Pt-Catalyzed Hydrosilylation Start->Method1 Alkene + Si-H Method2 Thiol-Ene Click Chemistry Start->Method2 Alkene + Si-SH M1_Step1 Karstedt's Catalyst Toluene, 60°C, 3 Days Method1->M1_Step1 M2_Step1 AIBN Initiator Toluene, 65°C, 24 h Method2->M2_Step1 M1_Step2 Methanol Precipitation (Repeated 3x) M1_Step1->M1_Step2 Product1 LCPs (Mixed Regioselectivity) M1_Step2->Product1 M2_Step2 Methanol Precipitation (Repeated 3x) M2_Step1->M2_Step2 Product2 LCPs (Anti-Markovnikov) M2_Step2->Product2

Figure 1: Synthetic pathways for liquid crystalline organosiloxanes.

Step-by-Step Experimental Protocols

Protocol A: Platinum-Catalyzed Hydrosilylation (Side-Chain LCPs)

This protocol is optimized to suppress alkene isomerization while ensuring maximum grafting density[4][5].

Reagents:

  • Alkene-terminated mesogen (e.g., 4'-(pent-4-en-1-yloxy)-[1,1'-biphenyl]-4-carbonitrile)

  • Polymethylhydrosiloxane ( Mn​≈1700–3200 )

  • Karstedt's catalyst (~2% Pt in xylene)

  • Anhydrous toluene

Procedure:

  • Preparation: In a flame-dried Schlenk flask, dissolve the mesogenic monomer (4.56 mmol) and polymethylhydrosiloxane (3.8 mmol of Si–H equivalents) in 50 mL of anhydrous toluene[4].

  • Catalyst Addition: Add exactly 2 drops of Karstedt's catalyst.

    • Causality Note: The catalyst concentration must strictly remain below 0.5 mol%. Exceeding this threshold accelerates the isomerization of the terminal double bond into an internal double bond, rendering the mesogen inert to hydrosilylation and dropping yields to as low as 15%[4][5].

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent catalyst poisoning and side-oxidation of the siloxane backbone.

  • Reaction: Backfill the flask with dry nitrogen and stir the solution at 60 °C for 72 hours[4][5].

  • Purification: Cool the mixture to room temperature. Concentrate the solution slightly under reduced pressure, then precipitate the polymer by adding it dropwise into 500 mL of vigorously stirred, ice-cold methanol.

  • Isolation: Collect the brownish polymer via vacuum filtration. To ensure the complete removal of unreacted mesogens and residual platinum, dissolve the polymer in a minimum amount of tetrahydrofuran (THF) and reprecipitate in methanol. Repeat this cycle at least three times[2][4].

  • Drying: Dry the purified polymer in vacuo at 40 °C for 24 hours.

Protocol B: Thiol-Ene Click Chemistry (Metal-Free LCPs)

This protocol utilizes radical-mediated addition to achieve perfect anti-Markovnikov regioselectivity without heavy metals[2].

Reagents:

  • Alkene-terminated mesogen

  • Poly(3-mercaptopropylmethylsiloxane) (PMMS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

Procedure:

  • Preparation: To a Schlenk-type flask, add the mesogenic alkene (0.65 mmol), PMMS (0.54 mmol of –SH equivalents), AIBN (8.5 mg, 0.05 mmol), and anhydrous toluene (1.5 mL)[2].

  • Degassing: Perform three freeze-pump-thaw cycles and backfill with nitrogen.

    • Causality Note: Because this is a radical chain mechanism, trace oxygen will act as a radical scavenger, prematurely terminating the propagation step and resulting in low grafting densities.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 24 hours[2]. The mild temperature is sufficient to thermally decompose AIBN and initiate the thiol-ene click reaction.

  • Purification: Pour the reaction mixture directly into 50 mL of methanol to precipitate the polymer. Dissolve the resulting milky oil in THF and reprecipitate from methanol three times to remove unreacted monomers and initiator fragments[2].

  • Drying: Dry the polymer in vacuo at room temperature to a constant weight. Typical yields exceed 90%[2].

Quantitative Data & Method Comparison

The choice of synthetic route directly impacts the structural purity, yield, and downstream applicability of the synthesized LCPs. The table below summarizes the key operational metrics of both protocols.

ParameterProtocol A: Pt-Catalyzed Hydrosilylation[1][4]Protocol B: Thiol-Ene Click Chemistry[2]
Reactive Groups Si–H + Terminal AlkeneSi–SH + Terminal Alkene
Catalyst / Initiator Karstedt's Catalyst (Pt complex)AIBN (Thermal Radical Initiator)
Reaction Conditions 60 °C for 72 hours65 °C for 24 hours
Regioselectivity Mixed (Markovnikov & Anti-Markovnikov)Strictly Anti-Markovnikov
Isomerization Risk High (if Pt > 0.5 mol%)None
Typical Yield 20% – 85% (highly substrate dependent)> 90%
Impurities Trace Platinum (difficult to extract)None (Metal-free)

Sources

Application

How to prepare samples of 4-Methoxyphenyl 4-bromobenzoate for analysis

Application Note: Preparation and Analytical Characterization of 4-Methoxyphenyl 4-bromobenzoate Samples Executive Summary & Physicochemical Grounding 4-Methoxyphenyl 4-bromobenzoate (C₁₄H₁₁BrO₃) is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Analytical Characterization of 4-Methoxyphenyl 4-bromobenzoate Samples

Executive Summary & Physicochemical Grounding

4-Methoxyphenyl 4-bromobenzoate (C₁₄H₁₁BrO₃) is a highly functionalized diaryl ester frequently utilized as an intermediate in cross-coupling reactions, materials science, and pharmaceutical development [1]. Because its structural integrity is defined by a central ester linkage flanked by an electron-donating methoxy group and an electron-withdrawing bromine atom, the molecule is susceptible to specific degradation pathways—most notably hydrolysis and transesterification.

As a Senior Application Scientist, I designed this protocol not merely as a sequence of steps, but as a self-validating analytical architecture . The causality behind every solvent choice, filtration medium, and instrumental parameter is engineered to prevent artifactual degradation and ensure that the data you collect reflects the true state of your synthesized or commercial sample.

Sample Preparation Architecture

The overarching workflow for preparing 4-methoxyphenyl 4-bromobenzoate requires isolating the crystalline solid from crude synthetic mixtures (typically via flash chromatography using Hexane/Ethyl Acetate) [2], followed by dissolution in modality-specific, aprotic solvents.

SamplePrep cluster_0 Sample Preparation Architecture Raw Crude 4-Methoxyphenyl 4-bromobenzoate Purify Flash Chromatography (Hexane/EtOAc) Raw->Purify Pure Pure Crystalline Solid (>98% Purity) Purify->Pure NMR NMR Modality Dissolve in CDCl3 Pure->NMR HPLC HPLC Modality Dissolve in ACN Pure->HPLC GCMS GC-MS Modality Dissolve in Hexane Pure->GCMS Filter1 0.22 µm PTFE Filter NMR->Filter1 Filter2 0.22 µm PTFE Filter HPLC->Filter2 GC Vial GC Vial GCMS->GC Vial NMR Tube NMR Tube Filter1->NMR Tube HPLC Vial HPLC Vial Filter2->HPLC Vial

Fig 1. Modality-specific sample preparation workflow for 4-Methoxyphenyl 4-bromobenzoate.

Instrument-Specific Modalities & Step-by-Step Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: Chloroform-d (CDCl₃) is the optimal solvent because it lacks exchangeable protons and readily dissolves hydrophobic diaryl esters. We mandate the use of 0.22 µm PTFE filters because particulate matter distorts magnetic field homogeneity, leading to broadened line widths and poor shimming. Protocol:

  • Weigh 15.0 mg (for ¹H NMR) or 40.0 mg (for ¹³C NMR) of the purified solid into a clean 2 mL glass vial.

  • Add 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Vortex for 15 seconds until complete dissolution is achieved.

  • Draw the solution into a glass syringe and attach a 0.22 µm PTFE syringe filter. (Note: Do not use Nylon or PES filters, as extractables can leach into the halogenated solvent).

  • Expel the filtered solution directly into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

B. High-Performance Liquid Chromatography (HPLC-UV)

Causality & Rationale: The sample diluent must match the starting conditions of the mobile phase to prevent peak splitting (the "solvent effect"). Crucially, avoid Methanol as a diluent. Alcohols can induce slow transesterification of the bromobenzoate ester over time, artificially generating methyl 4-bromobenzoate and 4-methoxyphenol impurities. Acetonitrile (ACN) is aprotic and guarantees sample stability in the autosampler. Protocol:

  • Prepare a stock solution by dissolving 10.0 mg of the sample in 10.0 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Perform a 1:10 dilution by transferring 1.0 mL of the stock into a 10 mL volumetric flask and bringing it to volume with Acetonitrile (Final concentration: 100 µg/mL).

  • Filter through a 0.22 µm PTFE filter into an amber HPLC autosampler vial.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: The compound is volatile enough for GC-MS but has a high boiling point. Hexane is the ideal solvent because its low boiling point allows for rapid evaporation in the injection port, ensuring a tight initial analyte band on the column. Protocol:

  • Dissolve 1.0 mg of the sample in 10.0 mL of GC-grade Hexane (100 µg/mL).

  • Transfer 1.0 mL to a GC vial equipped with a glass insert.

  • Cap with a PTFE/Silicone septum to prevent coring during injection.

Quantitative Data & Expected Analytical Profiles

To ensure your sample prep was successful, cross-reference your instrumental outputs with the validated empirical data summarized below [1][3].

Table 1: Expected NMR Chemical Shifts (400 MHz for ¹H, 101 MHz for ¹³C in CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity / IntegrationAssignment / Structural Feature
¹H 8.07 – 8.04Multiplet, 2HAromatic protons ortho to ester carbonyl
¹H 7.66 – 7.63Multiplet, 2HAromatic protons ortho to bromine
¹H 7.15 – 7.10Multiplet, 2HAromatic protons ortho to ester oxygen
¹H 6.96 – 6.92Multiplet, 2HAromatic protons ortho to methoxy group
¹H 3.82Singlet, 3HMethoxy group (-OCH₃)
¹³C 164.9SingletEster Carbonyl (C=O)
¹³C 55.7SingletMethoxy Carbon (-OCH₃)

Table 2: Standardized Chromatographic Parameters

ParameterHPLC-UV ConditionsGC-MS (EI+) Conditions
Column C18 (150 x 4.6 mm, 3.5 µm)DB-5MS (30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Phase Isocratic 70:30 Acetonitrile:WaterHelium gas (1.0 mL/min constant flow)
Detection UV at 245 nm (Bromobenzoate max) [4]Electron Ionization (70 eV)
Expected Output Single sharp peak (Tr ~ 5-7 min)Molecular Ion [M]⁺ at m/z 306 and 308 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)

Trustworthiness: Self-Validating Quality Control

A robust analytical protocol must be self-validating. If your sample preparation introduces water or extreme pH, the ester will hydrolyze. You can use your analytical data to diagnose sample preparation failures before blaming the synthesis.

Degradation Ester Intact Ester (m/z 306/308) Hydrolysis Ester Hydrolysis (Water + Acid/Base) Ester->Hydrolysis Degradation Acid 4-Bromobenzoic Acid (Early HPLC Elution) Hydrolysis->Acid Phenol 4-Methoxyphenol (Early HPLC Elution) Hydrolysis->Phenol

Fig 2. Hydrolytic degradation pathway of 4-Methoxyphenyl 4-bromobenzoate.

Diagnostic Checklist:

  • NMR Validation: If you observe a broad singlet around δ 5.0 - 5.5 ppm in your ¹H NMR, your sample has hydrolyzed to release 4-methoxyphenol (the phenolic -OH proton). This indicates moisture contamination during sample prep or storage.

  • HPLC Validation: The intact ester is highly hydrophobic and will elute late on a C18 column. If you see two early-eluting peaks, these are the highly polar degradation products (4-bromobenzoic acid and 4-methoxyphenol). Ensure your Acetonitrile diluent is anhydrous.

  • Isotopic Validation: In GC-MS, the presence of a 1:1 doublet at m/z 306 and 308 is the ultimate confirmation of the intact brominated analyte. Loss of this doublet indicates debromination, usually an artifact of an overly hot GC injection port (>280°C). Keep the inlet at 250°C.

References

  • One-pot ester and thioester formation mediated by pentafluoropyridine (PFP): Synthesis of 4-methoxyphenyl 4-bromobenzoate. Durham University E-Theses.[Link]

  • NHC-Iron catalysed Aerobic Oxidative Aromatic Esterification of Aldehydes using Boronic Acids. Royal Society of Chemistry / AWS.[Link]

  • Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Mollebenzylanols A and B, Highly Modified and Functionalized Diterpenoids with a 9-Benzyl-8,10-dioxatricyclo[5.2.1.01,5]decane Core. Organic Letters - ACS Publications.[Link]

Method

Comprehensive Analytical Profiling of Benzoate Esterification: Dual HPLC and GC-MS Methodologies

Executive Summary Benzoate esters (e.g., methyl, ethyl, and benzyl benzoate) are critical intermediates and end-products in pharmaceuticals, fragrances, and food preservatives. The esterification of benzoic acid with alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoate esters (e.g., methyl, ethyl, and benzyl benzoate) are critical intermediates and end-products in pharmaceuticals, fragrances, and food preservatives. The esterification of benzoic acid with alcohols poses a unique analytical challenge: the reaction mixture contains highly polar, acidic precursors alongside non-polar, volatile ester products. Relying on a single analytical modality often leads to incomplete reaction profiling. This application note details an orthogonal, self-validating analytical strategy utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for kinetic quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile byproduct elucidation.

Mechanistic Context & Analytical Strategy

The stark physicochemical differences between benzoic acid and benzoate esters dictate the analytical approach. Benzoic acid has a pKa of ~4.2. In unbuffered aqueous solutions, it exists in a dynamic equilibrium between its ionized and unionized forms, leading to severe peak tailing and unpredictable retention times in chromatography. Conversely, benzoate esters are neutral and highly volatile, making them highly amenable to gas-phase analysis but susceptible to evaporative losses during sample preparation.

To achieve a closed mass-balance and ensure absolute trustworthiness in the data, our methodology employs a dual-pathway analysis where quantitative HPLC data is cross-validated against qualitative GC-MS byproduct profiles.

Workflow Visualization

Workflow A Reaction Mixture (Benzoic Acid + Alcohol) B Quench & Dilution (Add Internal Standard) A->B C RP-HPLC-UV (Acidic Mobile Phase) B->C Aliquot 1 D GC-MS (EI) (Capillary Column) B->D Aliquot 2 E Quantify Conversion (Mass Balance Check) C->E F Identify Byproducts (e.g., Ethers) D->F E->F Cross-Validation

Fig 1. Orthogonal HPLC and GC-MS workflow for self-validating benzoate ester analysis.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Causality & Rationale: RP-HPLC is the gold standard for quantifying the conversion of benzoic acid[1]. To suppress the ionization of benzoic acid and enforce a single, lipophilic protonated state, the mobile phase must be acidified below pH 2.5. Phosphoric acid is excellent for pure UV applications, while formic acid is required if the method will be transferred to LC-MS[2]. Detection is optimized at 225–230 nm, which corresponds to the maximum absorbance of the conjugated aromatic system of benzoic acid[1].

Step-by-Step Methodology:

  • Sample Quenching: Extract a 50 µL aliquot from the reaction mixture. Immediately quench the reaction by diluting into 950 µL of cold acetonitrile containing 0.5 mg/mL of an internal standard (e.g., biphenyl).

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove any solid acid catalysts or precipitated salts.

  • Chromatographic Setup:

    • Column: C18 Reverse-Phase (e.g., 250 × 4.6 mm, 5 µm particle size)[3].

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid[2].

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2].

    • Gradient: Isocratic hold at 10% B for 2 min, linear ramp to 90% B over 10 min, hold for 3 min.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) set to 225 nm (primary) and 254 nm (secondary)[1].

  • Validation Check: Calculate the response factor (RF) of benzoic acid and the target ester relative to the internal standard. A linear calibration curve ( R2>0.999 ) must be established prior to kinetic profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Causality & Rationale: While HPLC quantifies the main components, it often misses volatile side-reactions. For instance, in the synthesis of benzyl benzoate, the benzyl alcohol precursor frequently undergoes acid-catalyzed self-condensation to form dibenzyl ether[4]. GC-MS separates these structurally similar volatiles based on boiling point and identifies them via characteristic electron ionization (EI) fragmentation. Using 1,3,5-trimethoxybenzene as an internal standard ensures quantitative reliability despite the high volatility of the analytes[5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the filtered HPLC sample a further 1:10 in ethyl acetate to prevent detector saturation. Add 1,3,5-trimethoxybenzene as the GC internal standard[5].

  • Instrument Setup:

    • Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[6].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 250°C, Split ratio 50:1 (crucial to prevent peak fronting of the highly volatile ester).

    • Oven Program: 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV[6].

    • Scan Range: m/z 40 to 400.

  • Validation Check: Confirm the presence of the ester via its base peak. Benzoate esters universally exhibit a base peak at m/z 105 (benzoyl cation, [C6​H5​CO]+ ) and a secondary peak at m/z 77 (phenyl cation, [C6​H5​]+ ) resulting from α -cleavage[7].

Data Presentation & System Self-Validation

To ensure absolute trustworthiness, the analytical system must be self-validating. The molar loss of benzoic acid (calculated via HPLC) must equal the molar generation of the benzoate ester plus any identified byproducts (calculated via GC-MS). A mass balance deviation of >5% indicates uncharacterized side reactions, polymerization, or evaporative loss.

Table 1: Orthogonal Method Parameters & Rationale

ParameterHPLC-UV MethodGC-MS MethodRationale / Causality
Primary Target Benzoic Acid, Non-volatilesBenzoate Esters, EthersExplores full polarity/volatility spectrum.
Column C18 (250 x 4.6 mm, 5 µm)HP-5MS (30 m x 0.25 mm)C18 retains polar acids; HP-5MS resolves volatiles.
Modifier/Carrier 0.1% Formic Acid in H2​O /MeCNHelium (1.0 mL/min)Acid suppresses ionization[2]; He provides inert transport.
Detection UV at 225 nmEI-MS at 70 eV225 nm hits acid UV max[1]; 70 eV standardizes fragmentation[6].
Internal Std Biphenyl1,3,5-TrimethoxybenzeneCorrects for injection volume and matrix effects[5].

Table 2: Characteristic GC-MS Fragmentation of Benzoate Reaction Mixtures

CompoundMolecular WeightKey MS Fragments (m/z)Diagnostic Significance
Benzoic Acid 122.12122 ( M+ ), 105, 77Confirms unreacted starting material.
Ethyl Benzoate 150.17150 ( M+ ), 122, 105, 77m/z 105 is the base peak (benzoyl cation)[7].
Benzyl Benzoate 212.24212 ( M+ ), 105, 91, 77m/z 91 indicates tropylium ion from the benzyl group.
Dibenzyl Ether 198.26198 ( M+ ), 91Common byproduct in benzyl esterification[4].
References
  • Benchchem. A Comparative Guide to Analytical Techniques for Benzoate Ester Determination.1

  • PubChem (NIH). Ethyl benzoate | C9H10O2 | CID 7165.7

  • SIELC Technologies. Methyl benzoate.2

  • Diva-portal.org. Catalyzed synthesis of aromatic esters.4

  • The Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation...5

  • Scientific Research Publishing (SCIRP). Ionic Liquid Based Vilsmeier Reagent as an Efficient Reagent for Esterification...6

  • National Institutes of Health (NIH). Comparative chemical and biological hydrolytic stability of homologous esters...3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Methoxyphenyl 4-bromobenzoate Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing 4-Methoxyphenyl 4-bromobenzoate via the esterification of 4-bromobenzoic acid (or its acyl chloride) and 4-methoxyphenol (mequinol) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing 4-Methoxyphenyl 4-bromobenzoate via the esterification of 4-bromobenzoic acid (or its acyl chloride) and 4-methoxyphenol (mequinol) is a fundamental transformation in drug development and materials science. However, researchers frequently encounter yield-limiting bottlenecks such as competitive hydrolysis, byproduct formation, and reagent degradation[1].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to help you achieve >85% yields consistently.

Synthesis Workflow & Troubleshooting Logic

Before diving into specific issues, review the logical workflow below to diagnose where your synthesis might be failing.

G A 4-Bromobenzoic Acid + 4-Methoxyphenol B Select Activation Method A->B C Acyl Chloride Route (SOCl2 / Oxalyl Chloride) B->C D Steglich Route (EDC + DMAP) B->D E Base + Solvent (TEA/DIPEA in dry DCM) C->E D->E F Reaction & Workup E->F G Yield Assessment F->G H Hydrolysis Issue Fix: Strict Anhydrous G->H Low Yield (Acyl Route) I N-Acylurea Byproduct Fix: Temp < 0°C G->I Low Yield (Steglich) J High Yield (>85%) Target Ester G->J Optimal Conversion H->E I->E

Logical workflow for diagnosing and optimizing 4-Methoxyphenyl 4-bromobenzoate synthesis.

Frequently Asked Questions (Troubleshooting Guides)

Q1: I am using the acyl chloride route (4-bromobenzoyl chloride + 4-methoxyphenol), but my yields are stuck below 50%. What is causing this? A1: The primary culprit in low-yielding acyl chloride esterifications is competitive hydrolysis. 4-Bromobenzoyl chloride is highly electrophilic and will react rapidly with trace moisture in the solvent or atmospheric humidity to revert to 4-bromobenzoic acid[1].

  • Causality & Fix: Ensure absolute anhydrous conditions. Use freshly distilled dichloromethane (DCM) over calcium hydride. Furthermore, the base (e.g., triethylamine) must be dry. Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the attack by the sterically hindered phenol, effectively outcompeting the hydrolysis pathway[2].

Q2: In my Steglich esterification (using DCC and DMAP), I am observing a significant amount of an inseparable byproduct, and the ester yield is poor. How do I resolve this? A2: You are observing the formation of an N-acylurea byproduct. In the Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. If the subsequent attack by 4-methoxyphenol is too slow, the O-acylisourea undergoes a spontaneous [1,3]-sigmatropic rearrangement to form a highly stable, unreactive N-acylurea.

  • Causality & Fix: This rearrangement is temperature-dependent and exacerbated by steric hindrance. To prevent this:

    • Run the initial activation step strictly at 0 °C or lower.

    • Ensure DMAP is present to rapidly intercept the O-acylisourea before rearrangement can occur.

    • Crucial Upgrade: Switch from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC's urea byproduct is water-soluble, meaning even if trace rearrangement occurs, it will not contaminate your final organic phase during aqueous workup.

Q3: My product mixture is turning pink/brown during the reaction, and NMR shows multiple aromatic impurities. What is happening to the 4-methoxyphenol? A3: 4-Methoxyphenol is highly susceptible to oxidative degradation. In the presence of oxygen and basic conditions (like TEA or DIPEA), phenols can oxidize into highly colored quinone derivatives, which consume your starting material and complicate purification.

  • Causality & Fix: Degas your solvents (sparge with Argon for 15 minutes) and run the reaction under a strict inert atmosphere. Avoid using a large excess of strong base, and keep the reaction shielded from intense light.

Q4: Are there alternative activation strategies if both standard methods fail? A4: Yes. Recent methodologies highlight the use of pentafluoropyridine (PFP) for one-pot esterification directly from carboxylic acids[3]. This method generates an acyl fluoride in situ, which is significantly less prone to hydrolysis than acyl chlorides but remains highly reactive toward phenols, yielding 4-methoxyphenyl 4-bromobenzoate efficiently without the need for harsh dehydrating agents[4].

Quantitative Data & Method Comparison

To make an informed decision on your synthetic route, compare the empirical data of standard esterification methods below:

Synthesis MethodActivating AgentBase / CatalystTypical YieldPrimary ByproductPurification Difficulty
Acyl Chloride SOCl₂ / (COCl)₂TEA / DMAP60–75%4-Bromobenzoic acidLow (Base wash removes acid)
Standard Steglich DCCDMAP40–60%N-acylurea (DCU)High (DCU is insoluble and streaks on columns)
Optimized Steglich EDC·HClDMAP / DIPEA85–95% Water-soluble ureaVery Low (Simple aqueous extraction)
PFP-Mediated PentafluoropyridineNone / Mild50–70%Pyridinium saltsModerate (Requires flash chromatography)[3]
Self-Validating Experimental Protocol: Optimized EDC/DMAP Steglich Esterification

This protocol is designed as a self-validating system . At each critical juncture, a physical or chemical checkpoint is provided to ensure the reaction is proceeding correctly before you move to the next step.

Reagents:

  • 4-Bromobenzoic acid (1.0 equiv, 5.0 mmol)

  • 4-Methoxyphenol (1.1 equiv, 5.5 mmol)

  • EDC·HCl (1.2 equiv, 6.0 mmol)

  • DMAP (0.1 equiv, 0.5 mmol)

  • DIPEA (1.5 equiv, 7.5 mmol)

  • Anhydrous DCM (25 mL)

Step-by-Step Procedure:

  • Preparation & Dissolution: Flame-dry a 100 mL round-bottom flask. Add 4-bromobenzoic acid, 4-methoxyphenol, and anhydrous DCM under an Argon atmosphere. Stir until dissolved.

    • Validation Checkpoint: The solution should be completely clear. Any persistent turbidity indicates moisture contamination or degraded starting materials. Do not proceed until the solution is clear.

  • Activation: Cool the flask to 0 °C using an ice bath. Add EDC·HCl in one portion, followed by the dropwise addition of DIPEA. Finally, add DMAP.

    • Validation Checkpoint: A slight yellowing of the solution will occur upon DMAP addition. This visual cue confirms the formation of the active N-acylpyridinium intermediate.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

    • Validation Checkpoint: Under UV light (254 nm), the highly UV-active 4-bromobenzoic acid spot (Rf ~0.1) must disappear, replaced by a new, less polar spot (Rf ~0.6) corresponding to 4-methoxyphenyl 4-bromobenzoate.

  • Quench & Workup: Dilute the reaction with an additional 25 mL of DCM. Transfer to a separatory funnel. Wash sequentially with 1M HCl (2 × 25 mL), saturated aqueous NaHCO₃ (2 × 25 mL), and brine (25 mL).

    • Validation Checkpoint (HCl Wash): The acidic wash protonates and removes DMAP and unreacted EDC. If the organic layer remains cloudy after this wash, unreacted EDC/urea is still present; repeat the HCl wash.

    • Validation Checkpoint (NaHCO₃ Wash): Evolution of CO₂ gas (bubbling) during the bicarbonate wash confirms the successful neutralization and extraction of any unreacted 4-bromobenzoic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid.

References
  • One-pot ester and thioester formation mediated by pentafluoropyridine (PFP): Synthesis of 4-methoxyphenyl 4-bromobenzoate (5q) Royal Society of Chemistry (RSC) URL:[Link]

  • α-Selective Glucosylation Can Be Achieved with 6-O-para-Nitrobenzoyl Protection Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry National Institute of Informatics (NII) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Methoxyphenyl 4-bromobenzoate by Recrystallization

Welcome to the technical support guide for the purification of 4-methoxyphenyl 4-bromobenzoate. This document is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-methoxyphenyl 4-bromobenzoate. This document is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol. Our goal is to provide you with the scientific rationale behind each step, enabling you to overcome common challenges and achieve high-purity crystalline products.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental hurdles in a direct question-and-answer format, providing both solutions and the underlying scientific principles.

Q1: My crude 4-methoxyphenyl 4-bromobenzoate will not dissolve in the hot solvent. What's going wrong?

A1: This is a common issue that typically points to one of three causes: an inappropriate solvent choice, an insufficient volume of solvent, or inadequate heating.

  • Scientific Rationale: The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures.[1][2] An ideal solvent should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[3][4]

  • Immediate Solutions:

    • Verify Solvent Choice: For 4-methoxyphenyl 4-bromobenzoate, a moderately polar ester, solvents like dichloromethane have been successfully used for recrystallization.[5] If you are using a highly non-polar solvent (like hexane) or a highly polar one (like water), solubility may be poor. The principle of "like dissolves like" is a useful starting point.

    • Ensure Adequate Heating: The solvent should be heated to its boiling point to maximize its solvating power. Remember to use a boiling stone or stir bar to ensure smooth boiling.[3]

    • Add More Solvent: Add the hot solvent in small increments to the crude material, allowing time for dissolution after each addition. Use only the minimum amount of hot solvent required to fully dissolve the solid.[6][7] Using a large excess will prevent the solution from becoming saturated upon cooling, leading to poor or no crystal formation.[3]

Q2: As my solution cools, an oil is forming instead of solid crystals. How do I resolve this "oiling out"?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[8][9] This is a significant problem because impurities tend to be more soluble in the oily phase than in the solvent, leading to an impure final product.[8][9]

  • Scientific Rationale: This phenomenon typically happens for two main reasons:

    • The melting point of the solute (or the impure mixture) is lower than the temperature of the solution as it becomes supersaturated.[9][10] High concentrations of impurities can significantly depress the melting point of your compound.[9][11]

    • The solution is too concentrated, causing the solute to come out of solution too rapidly at a temperature above its melting point.[9]

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to lower the solution's saturation point.[9][10]

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

    • Induce Crystallization Above the Oiling Temperature: Try scratching the inner surface of the flask with a glass rod at a temperature just above where the oiling occurred. This can provide a nucleation site for crystal growth to begin before the solution cools further.[6][10]

Q3: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?

A3: The failure of crystals to form from a clear solution indicates that the solution is not sufficiently supersaturated, or it is a stable supersaturated solution that requires induction to begin crystallization.

  • Methods for Inducing Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][10]

    • Seed Crystals: If you have a small amount of pure 4-methoxyphenyl 4-bromobenzoate, add a single tiny crystal to the cooled solution. This "seed crystal" acts as a template for other molecules to deposit onto.[10][14]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30%), and then allow it to cool again.[9]

    • Lower the Temperature: If not already done, cool the solution in an ice-salt bath or a freezer to further decrease the solubility of your compound.[10]

Q4: My final yield of purified crystals is very low. How can I improve it?

A4: A low yield is a frustrating outcome, often stemming from using an excess of solvent or losses during transfers.

  • Scientific Rationale: Even at low temperatures, your compound will have some finite solubility in the recrystallization solvent. If too much solvent is used, a significant portion of your product will remain dissolved in the mother liquor and be lost during filtration.[9]

  • Optimization Strategies:

    • Use the Minimum Solvent: As emphasized previously, use only the absolute minimum amount of hot solvent needed to dissolve the crude solid.[6]

    • Obtain a Second Crop: Do not discard the filtrate (mother liquor) immediately. Concentrate it by boiling off about half the solvent and then cool the remaining solution again. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first.[15]

    • Use Ice-Cold Washing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your purified product.[16]

    • Ensure Complete Crystallization: Allow sufficient time for crystallization in the ice bath (at least 15-20 minutes) to maximize the amount of product that crystallizes out of solution.[15]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 4-methoxyphenyl 4-bromobenzoate?

A1: The ideal solvent for recrystallization is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[2][3][4][17] Furthermore, the impurities should ideally be either completely soluble at all temperatures (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be removed via hot filtration).[3][4] For a new compound, you can perform small-scale solubility tests in test tubes with a variety of solvents (e.g., ethanol, ethyl acetate, toluene, hexane, dichloromethane) to find the one with the best temperature-solubility profile.[4] For 4-methoxyphenyl 4-bromobenzoate specifically, dichloromethane has been reported as a suitable recrystallization solvent.[5]

Q2: What is a mixed-solvent system and when is it appropriate?

A2: A mixed-solvent system is used when no single solvent provides the desired solubility characteristics.[4] It consists of a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[1][6] To use this system, you dissolve the crude solid in a minimum amount of the hot "good" solvent. Then, you add the "poor" solvent dropwise to the hot solution until it just begins to turn cloudy (persistent turbidity). Finally, add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again before allowing it to cool slowly.[1] Common pairs include ethanol/water and ethyl acetate/hexane.[4]

Q3: How critical is the rate of cooling for achieving a pure product?

A3: The cooling rate is one of the most critical factors in a successful recrystallization. Slow, gradual cooling is essential for the formation of large, well-ordered, and pure crystals.[2][7] This is because a slow process allows molecules of the desired compound to selectively deposit onto the growing crystal lattice while rejecting impurity molecules, which remain in the solution.[3] Conversely, rapid cooling (e.g., by immediately plunging the hot flask into an ice bath) causes the product to "crash out" of solution as a powder or small crystals, trapping impurities within the crystal lattice and undermining the purification process.[9]

Q4: How do I confirm the purity of my final product?

A4: The most common and accessible method for assessing the purity of a crystalline solid is melting point determination. A pure compound has a characteristic, sharp melting point range (typically < 2°C). Impurities will depress the melting point and broaden the range.[18] You should compare your experimental melting point to the literature value (385 K or 112°C for 4-methoxyphenyl 4-bromobenzoate).[5] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and quantify any remaining impurities.[18]

Data Summary and Key Parameters

ParameterRecommended Value / SolventRationale & Notes
Compound 4-Methoxyphenyl 4-bromobenzoateA moderately polar aromatic ester.
Literature M.P. 112 °C (385 K)[5]A sharp melting point close to this value indicates high purity.
Primary Solvent Dichloromethane (CH₂Cl₂)Reported in the literature for successful recrystallization.[5]
Alternative Solvents Ethanol, Ethyl Acetate, TolueneGood starting points for screening based on the compound's structure.
Boiling Point (CH₂Cl₂) ~40 °CA low boiling point, which helps to avoid oiling out.
Cooling Protocol 1. Slow cool to RT on benchtop. 2. Cool in an ice-water bath.Slow initial cooling is critical for purity.[7][19] Subsequent ice bath maximizes yield.[19]
Washing Solvent Ice-cold recrystallization solventMinimizes loss of purified product during the washing step.[16]

Standard Operating Protocol: Recrystallization of 4-Methoxyphenyl 4-bromobenzoate

This protocol outlines the standard procedure for purifying the title compound.

  • Dissolution: Place the crude 4-methoxyphenyl 4-bromobenzoate in an appropriately sized Erlenmeyer flask with a stir bar. In a separate beaker, heat the chosen solvent (e.g., dichloromethane) to its boiling point. Add the minimum amount of hot solvent to the Erlenmeyer flask in portions, with stirring, until the crude solid is completely dissolved.[3]

  • Decolorization (if necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: To remove any insoluble impurities or decolorizing carbon, perform a hot gravity filtration. Pre-heat a funnel and a new, clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.[19]

  • Cooling and Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[15]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.[16]

  • Washing and Drying: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold solvent to remove any residual mother liquor.[16] Continue to draw air through the crystals for several minutes to help them dry. Transfer the crystals to a watch glass and allow them to air dry completely.

  • Purity and Yield Assessment: Once dry, determine the mass of the purified crystals to calculate the percent recovery. Assess the purity by measuring the melting point.[18]

Visual Workflow and Troubleshooting Diagrams

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Hot Gravity Filtration B->C Yes D 3. Cool Filtrate Slowly to Room Temperature B->D No C->D E 4. Cool in Ice Bath D->E F 5. Collect Crystals (Vacuum Filtration) E->F G 6. Wash with Ice-Cold Solvent F->G H 7. Dry Crystals G->H I Pure Product H->I

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_Tree Start Problem Occurs During Cooling Oiling Oil Forms Instead of Crystals? Start->Oiling NoCrystals No Crystals Form? Start->NoCrystals Oiling->NoCrystals No Oiling_Sol1 Re-heat, Add More Solvent, Cool Slowly Oiling->Oiling_Sol1 Yes NoCrystals_Sol1 Induce Crystallization: Scratch or Add Seed Crystal NoCrystals->NoCrystals_Sol1 Yes Oiling_Sol2 Change to Lower Boiling Point Solvent Oiling_Sol1->Oiling_Sol2 If problem persists NoCrystals_Sol2 Too Much Solvent Used? NoCrystals_Sol1->NoCrystals_Sol2 If induction fails NoCrystals_Sol3 Boil Off Some Solvent and Re-cool NoCrystals_Sol2->NoCrystals_Sol3 Yes

Caption: Decision tree for common recrystallization problems.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). University of Saskatchewan. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • thetoastyone. (2013, February 3). Recrystallization (help meeeeee). Reddit. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Eastern Mediterranean University. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 4-Methylphenyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • Chen, K., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(31), 9867–9874. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York. Retrieved from [Link]

  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec. Retrieved from [Link]

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • 223 questions with answers in RECRYSTALLISATION. (n.d.). ResearchGate. Retrieved from [Link]

  • O'Mahony, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1263–1274. Retrieved from [Link]

  • Ushioda, K., & Hutchinson, B. (1998). Onset of Secondary Recrystallization in High Purity 3.3%Si Steel. ISIJ International, 38(6), 655-661. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Université de Montréal. Retrieved from [Link]

  • Schaller, T., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1476–1482. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Schäfer, A., et al. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1021. Retrieved from [Link]

  • 4-Bromophenyl benzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

Common side products in the esterification of 4-bromobenzoic acid

Welcome to the Advanced Troubleshooting Guide for the esterification of 4-bromobenzoic acid. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting by addressing the fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the esterification of 4-bromobenzoic acid. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting by addressing the fundamental chemical causality behind common side reactions. By understanding the mechanistic pathways that lead to byproducts, you can implement our self-validating protocols to ensure high-yield, reproducible ester synthesis.

Quantitative Comparison of Esterification Side Products

To establish a baseline for your reaction optimization, the following table summarizes the quantitative impact of common side products across different esterification methodologies, alongside optimized yields when preventative measures are applied.

Esterification MethodPrimary Catalyst / ReagentMajor Side ProductTypical Side Product (%)Optimized Yield (%)Key Preventative Measure
Fischer-Speier H₂SO₄ (conc.)Dialkyl Ether5 - 15%85 - 95%Switch to p-TSA; Use Dean-Stark trap
Standard Steglich DCC, DMAP (<5 mol%)N-Acylurea20 - 40%37 - 50%Increase DMAP to 10 mol%
Modified Steglich DCC, DMAP, p-TSAN-Acylurea< 1%85 - 90%Add 5 mol% p-TSA
Acid Chloride SOCl₂ / Oxalyl ChlorideAnhydride2 - 10%90 - 98%Excess alcohol; rapid addition
Troubleshooting FAQs & Mechanistic Causality
Q1: Why am I observing significant dialkyl ether formation and incomplete conversion during the Fischer esterification of 4-bromobenzoic acid?

Causality: The Fischer esterification relies on a delicate thermodynamic equilibrium between the carboxylic acid, alcohol, ester, and water[1]. When concentrated sulfuric acid (H₂SO₄) is used as a catalyst at high reflux temperatures, it acts as a potent dehydrating agent. This triggers a competing S_N2 reaction where two molecules of your primary aliphatic alcohol condense to form a dialkyl ether and water[2]. The excess water generated by this side reaction directly opposes Le Chatelier's principle, pushing the esterification equilibrium backward and leaving unreacted 4-bromobenzoic acid.

The Fix: Replace the harsh H₂SO₄ with a milder acid catalyst like p-toluenesulfonic acid (p-TSA). Furthermore, instead of relying solely on a massive excess of alcohol, utilize a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water as it forms[3].

Q2: During DCC-mediated coupling (Steglich esterification), my yield of the 4-bromobenzoate ester is unexpectedly low, and I am isolating a highly crystalline byproduct that isn't DCU. What is it, and how do I prevent it?

Causality: You are observing the formation of an N-acylurea byproduct. In the Steglich esterification, dicyclohexylcarbodiimide (DCC) activates 4-bromobenzoic acid to form an O-acylisourea intermediate[4]. If the subsequent nucleophilic attack by the alcohol is slow, this intermediate undergoes a spontaneous, intramolecular 1,3-O-to-N acyl migration to form a highly stable, unreactive N-acylurea[5].

The Fix: 4-Dimethylaminopyridine (DMAP) is added to act as an acyl transfer reagent. Because DMAP is a stronger nucleophile than the alcohol, it rapidly attacks the O-acylisourea to form an active acylpyridinium intermediate, effectively outcompeting the 1,3-rearrangement[6]. If N-acylurea still forms, adding a catalytic amount (5 mol%) of p-toluenesulfonic acid (p-TSA) protonates the intermediate and completely suppresses the O-N acyl migration[7].

SteglichMechanism Acid 4-Bromobenzoic Acid + DCC O_acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_acyl Activation (Fast) N_acyl N-Acylurea Byproduct (Dead-end, Stable) O_acyl->N_acyl 1,3-O-to-N Migration (Without DMAP/p-TSA) ActiveEster Acylpyridinium Intermediate (via DMAP) O_acyl->ActiveEster + DMAP (Outcompetes Migration) Product 4-Bromobenzoate Ester + DCU O_acyl->Product + Alcohol (Direct but Slow) ActiveEster->Product + Alcohol (Nucleophilic Attack)

Mechanistic pathway of Steglich esterification highlighting the N-acylurea byproduct formation.

Q3: When converting 4-bromobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) prior to esterification, I frequently detect 4-bromobenzoic anhydride in my final mixture. How does this happen?

Causality: Anhydride formation occurs when the highly electrophilic 4-bromobenzoyl chloride reacts with unreacted 4-bromobenzoate ions instead of the target alcohol. This typically happens if the alcohol is added too slowly, if the reaction mixture lacks sufficient base to neutralize the generated HCl, or if ambient moisture causes partial hydrolysis of the acid chloride back to the carboxylic acid.

The Fix: Ensure strict anhydrous conditions. Add the alcohol rapidly in slight excess, accompanied by a non-nucleophilic base (e.g., DIPEA or Et₃N) to scavenge HCl and prevent the accumulation of reactive carboxylate salts.

TroubleshootingWorkflow Start Esterification Issue Detected CheckMethod Identify Reaction Method Start->CheckMethod Fischer Fischer Esterification (Acid Catalyzed) CheckMethod->Fischer Steglich Steglich Esterification (DCC/DMAP) CheckMethod->Steglich AcidCl Acid Chloride Method (SOCl2 / Oxalyl Chloride) CheckMethod->AcidCl Fischer_Issue Issue: Dialkyl Ether Formation or Incomplete Reaction Fischer->Fischer_Issue Steglich_Issue Issue: N-Acylurea Byproduct (Insoluble Crystalline Solid) Steglich->Steglich_Issue AcidCl_Issue Issue: Anhydride Formation or Rapid Hydrolysis AcidCl->AcidCl_Issue Fischer_Fix Solution: Switch H2SO4 to p-TSA & Use Dean-Stark Trap Fischer_Issue->Fischer_Fix Steglich_Fix Solution: Add 5 mol% p-TSA or Increase DMAP Steglich_Issue->Steglich_Fix AcidCl_Fix Solution: Ensure Anhydrous Conditions & Add Alcohol Promptly AcidCl_Issue->AcidCl_Fix

Troubleshooting workflow for resolving common side products in 4-bromobenzoic acid esterification.

Validated Experimental Protocols
Protocol 1: Azeotropic Fischer Esterification (Ether-Free)

Self-Validation Checkpoint: The cessation of water collection in the Dean-Stark trap provides a definitive, visual confirmation that the equilibrium has been fully driven to the product side, validating the completion of the reaction without relying solely on TLC.

  • Preparation: Charge a round-bottom flask with 4-bromobenzoic acid (1.0 eq) and the target aliphatic alcohol (3.0 eq)[3].

  • Solvent & Catalyst: Add toluene (approx. 0.5 M relative to the acid) to enable azeotropic distillation. Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) to avoid the dehydrating side-effects of H₂SO₄.

  • Apparatus: Attach a Dean-Stark trap pre-filled with toluene, fitted with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the accumulation of water in the trap.

  • Completion: Once water ceases to separate (typically 4–8 hours), cool the mixture to room temperature.

  • Workup: Dilute with ethyl acetate, wash sequentially with saturated aqueous NaHCO₃ (to neutralize p-TSA and unreacted acid) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[3].

Protocol 2: Modified Steglich Esterification (N-Acylurea Suppression)

Self-Validation Checkpoint: The quantitative precipitation of N,N'-dicyclohexylurea (DCU) as a white solid indicates successful carbodiimide activation, while TLC confirmation of a single product spot verifies the successful suppression of the N-acylurea byproduct by p-TSA.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 4-bromobenzoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and p-toluenesulfonic acid monohydrate (p-TSA·H₂O, 0.05 eq). Note: The p-TSA is critical for suppressing the O-N acyl migration[7].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) dropwise as a solution in DCM.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours.

  • Filtration: Filter the resulting white suspension through a Celite pad to remove the insoluble DCU byproduct[6].

  • Workup: Wash the organic filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Sources

Optimization

How to remove unreacted starting materials from 4-Methoxyphenyl 4-bromobenzoate

Technical Support Center: Purification of 4-Methoxyphenyl 4-Bromobenzoate Troubleshooting Unreacted Starting Materials in Esterification Workflows Welcome to the Technical Support Center. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-Methoxyphenyl 4-Bromobenzoate Troubleshooting Unreacted Starting Materials in Esterification Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of aryl esters. The synthesis of 4-methoxyphenyl 4-bromobenzoate[1] often leaves behind unreacted 4-bromobenzoic acid and 4-methoxyphenol. Because these impurities share structural similarities with the target ester, simple solvent evaporation is insufficient.

This guide provides a causality-driven, self-validating framework for isolating your target ester using chemoselective extraction and chromatography.

Physicochemical Profiling

Understanding the physicochemical properties of your reaction mixture is the foundation of any successful purification. The vast differences in acidity (pKa) dictate our extraction strategy.

CompoundRoleMW ( g/mol )pKaTarget Phase (Extraction)
4-Methoxyphenyl 4-bromobenzoate Product307.14NeutralOrganic Phase
4-Bromobenzoic acid Starting Material201.023.96Aqueous Phase (via NaHCO₃)
4-Methoxyphenol Starting Material124.1410.21Aqueous Phase (via NaOH)

Chemoselective Extraction Workflow

The following logical workflow exploits the pKa differentials to selectively partition impurities into the aqueous phase while retaining the neutral ester in the organic phase.

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Acid, Phenol) Wash1 1. Wash with Sat. NaHCO3 (aq) Target: 4-Bromobenzoic Acid Crude->Wash1 Aq1 Aqueous Phase Sodium 4-Bromobenzoate (Discard or Acidify to Recover) Wash1->Aq1 Aqueous Org1 Organic Phase (Ester + 4-Methoxyphenol) Wash1->Org1 Organic Wash2 2. Wash with Cold 0.5 M NaOH (aq) Target: 4-Methoxyphenol Org1->Wash2 Aq2 Aqueous Phase Sodium 4-Methoxyphenolate (Discard) Wash2->Aq2 Aqueous Org2 Organic Phase (Pure 4-Methoxyphenyl 4-bromobenzoate) Wash2->Org2 Organic

Fig 1: Chemoselective liquid-liquid extraction workflow based on pKa differentials.

Troubleshooting FAQs

Q1: Why does 4-methoxyphenol persist in the organic phase after washing with saturated sodium bicarbonate? A1: This is a classic thermodynamic pKa mismatch. Saturated sodium bicarbonate (NaHCO₃) produces a mildly alkaline aqueous solution (pH ~8.3). While this is sufficient to deprotonate 4-bromobenzoic acid (pKa = 3.96)[2], it is thermodynamically incapable of deprotonating 4-methoxyphenol, which has a pKa of 10.21[3]. Because the phenol remains fully protonated and neutral, it partitions preferentially into the organic phase alongside your target ester.

Q2: How do I remove 4-methoxyphenol without triggering the saponification (hydrolysis) of my target ester? A2: To remove 4-methoxyphenol, you must use a stronger base, such as sodium hydroxide (NaOH), which easily deprotonates the phenol to form water-soluble sodium 4-methoxyphenolate. However, hydroxide ions are potent nucleophiles that can attack the ester carbonyl, leading to basic hydrolysis (saponification)[4]. Causality & Solution: Acid-base neutralization is diffusion-controlled and virtually instantaneous, whereas ester saponification is a slower, temperature-dependent bimolecular nucleophilic substitution reaction. By using dilute, cold NaOH (0.5 M at 0–5 °C) and limiting the biphasic contact time to under 2 minutes, you kinetically favor the deprotonation of the phenol while suppressing ester hydrolysis.

Q3: My crude mixture formed a stubborn emulsion during the base washes. How do I break it and prevent it? A3: Emulsions in esterification workups are often caused by the amphiphilic nature of partially dissolved salts (like sodium 4-bromobenzoate) acting as weak surfactants. Prevention: Dilute your organic phase with more solvent (e.g., ethyl acetate or dichloromethane) before washing to decrease the concentration of the solute. Resolution: Add brine (saturated NaCl) to the aqueous layer. The high ionic strength increases the density of the aqueous phase and decreases the solubility of organic compounds in it ("salting out"), which rapidly forces phase separation.

Validated Experimental Protocols

Protocol A: Optimized Acid/Base Liquid-Liquid Extraction

This protocol is designed as a self-validating system to ensure complete removal of starting materials without product degradation.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of roughly 10 mL per gram of crude material.

  • Acid Removal: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Vent immediately to release CO₂ gas. Shake vigorously, let separate, and drain the aqueous layer.

    • Validation Check: Acidify the drained aqueous NaHCO₃ layer with 1 M HCl. The rapid precipitation of a white solid confirms the successful extraction of 4-bromobenzoic acid.

  • Phenol Removal (Time-Sensitive): Chill the organic layer in an ice bath. Add 0.5 volumes of ice-cold 0.5 M NaOH. Shake vigorously for exactly 1 minute. Immediately separate the layers and drain the aqueous phase.

    • Validation Check: Spot the organic layer on a TLC plate alongside a pure 4-methoxyphenol standard. Visualization with UV (254 nm) or an iodine chamber will confirm the complete removal of the phenolic starting material.

  • Neutralization & Washing: Wash the organic layer immediately with an equal volume of saturated NH₄Cl or water to neutralize any residual base, followed by a wash with saturated brine (NaCl).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified 4-methoxyphenyl 4-bromobenzoate.

Protocol B: Silica Gel Flash Chromatography

If liquid-liquid extraction fails to yield >95% purity (e.g., due to severe emulsions), chromatographic separation is required.

  • Preparation: Pack a column with silica gel (230-400 mesh) using 100% Hexanes.

  • Loading: Dissolve the crude ester in a minimum amount of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution: Elute with 100% Hexanes, gradually increasing polarity to 5% Ethyl Acetate in Hexanes.

    • Causality: 4-Methoxyphenyl 4-bromobenzoate is significantly less polar than both starting materials. The free hydroxyl group of 4-methoxyphenol interacts strongly with the silica's silanol groups via hydrogen bonding, causing it to elute much later.

  • Monitoring: Monitor fractions via TLC. The target ester will have a high Rf​ value (~0.6–0.7 in 90:10 Hexanes:EtOAc), while 4-methoxyphenol will trail significantly ( Rf​ ~0.2).

  • Isolation: Pool the ester-containing fractions and evaporate the solvent under reduced pressure.

References

  • [1] Title: One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) | Source: Royal Society of Chemistry | URL:[Link]

  • [3] Title: 4-Methoxyphenol | C7H8O2 | CID 9015 | Source: PubChem | URL:[Link]

  • Title: General procedures for the purification of Esters | Source: LookChem | URL:[Link]

  • [4] Title: Basic Hydrolysis of Esters - Saponification | Source: Master Organic Chemistry | URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fischer Esterification of Substituted Phenols

Welcome to the Process Chemistry Technical Support Center. Direct Fischer esterification of substituted phenols is a notoriously difficult transformation due to inherent thermodynamic and kinetic bottlenecks. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Direct Fischer esterification of substituted phenols is a notoriously difficult transformation due to inherent thermodynamic and kinetic bottlenecks. This guide synthesizes field-proven insights, diagnostic workflows, and validated standard operating procedures (SOPs) to help researchers and drug development professionals troubleshoot low yields and optimize synthetic routes.

Part 1: Diagnostic Workflow

Before adjusting reaction parameters, use the following logical workflow to determine if a Fischer esterification is viable for your specific substituted phenol, or if an alternative stoichiometric activation is required.

TroubleshootingWorkflow A Low Yield in Phenol Fischer Esterification B Assess Substrate Electronics & Sterics A->B C Strong EWG present? (e.g., -NO2, -CN) B->C D Use Stoichiometric Activation (Acid Chloride + Base) C->D Yes E Equilibrium Issue? (Water Accumulation) C->E No F Apply Dean-Stark Distillation with Toluene E->F Yes G Kinetically Slow? E->G No H Use Microwave Irradiation with SiO2-SO3H Catalyst G->H Yes

Troubleshooting workflow for low-yielding phenol esterifications.

Part 2: Core Troubleshooting & Causality (FAQ)

Q1: Why does traditional Fischer esterification fail or give abysmal yields for substituted phenols? Causality & Mechanism: The Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl carbon. Phenols are fundamentally poor nucleophiles compared to aliphatic alcohols[1]. The oxygen lone pairs in phenol are delocalized into the aromatic pi-system via resonance, significantly reducing their availability to attack the electrophilic carbonyl[1]. Furthermore, phenols are more acidic (pKa ~10) than regular aliphatic alcohols (pKa ~16); in the highly acidic conditions of a standard Fischer esterification, a significant portion of the hydroxyl groups may exist in a protonated or strongly hydrogen-bonded state, further depressing nucleophilicity[1]. If the phenol contains electron-withdrawing groups (EWGs) like nitro or cyano substituents, the nucleophilicity is quenched even further[2]. Finally, the reaction is primarily thermodynamically controlled; the equilibrium strongly favors the reactants (phenol + acid) over the products (phenyl ester + water), leading to poor conversions unless actively manipulated[3].

Q2: How can I force the equilibrium toward the phenyl ester using standard Brønsted acids? Optimization Strategy: Because the equilibrium constant is highly unfavorable, Le Chatelier's principle must be aggressively applied. You cannot simply use an excess of phenol because it is often a solid and a poor solvent. The most effective self-validating system is the continuous, physical removal of water. Using a Dean-Stark (DS) distillation apparatus with an azeotropic solvent like toluene allows for the extraction of water as it forms, driving the reaction forward[4]. Proof-of-concept experiments have demonstrated that refluxing phenol with carboxylic acids (e.g., hexanoic acid) in toluene with catalytic sulfuric acid ( H2​SO4​ ) for extended periods can successfully yield phenyl esters, provided water is rigorously removed from the system[4].

Q3: Are there advanced catalysts that outperform sulfuric acid for direct phenol esterification? Catalytic Upgrades: Yes. While Brønsted acids like H2​SO4​ are standard, they can cause side reactions and are difficult to recycle[4]. Recent advancements highlight two superior catalytic systems:

  • Solid Acid Catalysts with Microwave Irradiation: A highly efficient alternative is the use of silica-supported sulfonic acid ( SiO2​−SO3​H ). When combined with microwave irradiation, this micro-meso-macroporous catalyst can achieve >96% yields of phenyl esters in under 10 minutes at 70°C, avoiding the prolonged heating times of conventional Fischer esterification[5].

  • Moisture-Tolerant Lewis Acids: Zirconium complexes, such as zirconocene triflate ( Zr(Cp)2​(CF3​SO3​)2​⋅THF ), have been utilized for esterification. However, kinetic analyses reveal that even with these advanced catalysts, unprotected phenols remain sluggish due to their inherent poor nucleophilicity under non-basic conditions, meaning they are best reserved for highly reactive acids or less hindered phenols[6].

Q4: If direct esterification remains too low-yielding due to severe steric hindrance or strong EWGs, what are the best alternatives? Alternative Workflows: When the inherent nucleophilicity of the phenol cannot be overcome by pushing the equilibrium, you must abandon the Fischer approach and use stoichiometric activation of the carboxylic acid[6].

  • Schotten-Baumann Reaction: Convert the carboxylic acid to an acid chloride. React the acid chloride with the phenol in the presence of an aqueous base (like NaOH). The base deprotonates the phenol to form a highly nucleophilic phenoxide ion, which rapidly attacks the acid chloride to form the ester[2].

  • Steglich Esterification: Use a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) as a catalyst. This method activates the carboxylic acid in situ and is particularly useful for substrates sensitive to harsh acids or acid chlorides[3].

Part 3: Mechanistic Bottleneck Analysis

MechanismBottleneck M1 Protonation of Carboxylic Acid M2 Nucleophilic Attack by Phenol (KINETIC BOTTLENECK) M1->M2 M3 Tetrahedral Intermediate M2->M3 Slow M4 Proton Transfer & Water Elimination M3->M4 M5 Deprotonation to Phenyl Ester M4->M5

Mechanistic bottleneck in the Fischer esterification of phenols.

Part 4: Quantitative Data Comparison

The following table summarizes the reaction conditions and quantitative yields based on the catalytic approach chosen for phenol esterification.

Method / CatalystSubstratesConditionsWater RemovalYield / OutcomeReference
Standard Brønsted ( H2​SO4​ ) Phenol + Hexanoic AcidToluene reflux, 22 hDean-Stark TrapModerate to High[4]
Solid Acid ( SiO2​−SO3​H ) Phenol + Benzoic AcidMicrowave (360 W), 70°C, 9 minNone (Fast Kinetics)>96%[5]
Lewis Acid ( Zr(Cp)2​(OTf)2​ ) Phenol + Benzoic AcidBenzotrifluoride, 80°C, 24 hNoneLow (Sluggish)[6]
Acid Chloride (Schotten-Baumann) Phenol + Benzoyl ChlorideNaOH (aq), Room TempN/A (Irreversible)High[2]

Part 5: Validated Experimental Protocols (SOPs)

SOP 1: Direct Esterification via Azeotropic Water Removal (Dean-Stark)

Purpose: To synthesize phenyl esters using a classic Brønsted acid approach while overcoming thermodynamic limitations. Procedure:

  • Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Add 1.0 equivalent of the substituted phenol and 1.0 to 1.2 equivalents of the carboxylic acid to the flask.

  • Add toluene to achieve a reactant concentration of approximately 0.5 M to 1.0 M. Toluene serves as both the solvent and the azeotroping agent[4].

  • Carefully add concentrated sulfuric acid ( H2​SO4​ ) at 0.280 wt% of the entire solution[4].

  • Heat the mixture to reflux (approx. 110°C).

  • Self-Validation Step: Monitor the accumulation of water in the Dean-Stark trap. The volume of water collected serves as a real-time indicator of reaction progress; the reaction is complete when water ceases to collect (typically 18–24 hours).

  • Cool to room temperature, wash the organic layer with 5% aqueous NaHCO3​ to neutralize the catalyst and unreacted acid, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

SOP 2: Microwave-Assisted Esterification using Solid Acid Catalyst

Purpose: Rapid synthesis of phenyl esters utilizing SiO2​−SO3​H to minimize thermal degradation and reaction time. Procedure:

  • In a microwave-safe reaction vessel, combine 1.00 mmol of the carboxylic acid and 1.00 mmol of the substituted phenol[5].

  • Add 0.110 g of SiO2​−SO3​H solid catalyst (approximately 10% w/w relative to phenol)[5].

  • Irradiate the solvent-free mixture in a microwave reactor at 360 W. The internal temperature should reach approximately 70°C[5].

  • Maintain irradiation for 9 minutes (or 5 minutes for highly reactive diacids like oxalic acid)[5].

  • Cool the vessel to room temperature and dilute the mixture with 30 mL of diethyl ether.

  • Self-Validation Step: Filter the mixture to recover the solid catalyst. The physical recovery of the solid catalyst allows for immediate visual confirmation of catalyst integrity (it can be washed with ether, dried at 150°C, and reused up to three times)[5].

  • Wash the organic filtrate with 10.0 mL of saturated NaHCO3​ , dry over anhydrous MgSO4​ , and evaporate the solvent to yield the purified phenyl ester[5].

References

  • Conversion of Phenolic Oil from Biomass Pyrolysis into Phenyl Esters , Energy & Fuels (ACS). 4

  • Fischer Esterification , Chemistry Steps. 1

  • Synthesis of Phenyl Esters Using SiO₂-SO₃H Catalyst in Conventional Heating and Microwave-Irradiated Esterification Processes , Universidade de São Paulo. 5

  • Nitro Compounds and Aniline Chemistry , Scribd. 2

  • Fischer–Speier esterification , Wikipedia. 3

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex , The Journal of Organic Chemistry (ACS/PMC). 6

Sources

Optimization

Challenges in growing single crystals of phenyl benzoate derivatives

Welcome to the Technical Support Center for Crystallization of Organic Derivatives. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Crystallization of Organic Derivatives. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with growing diffraction-quality single crystals of phenyl benzoate derivatives.

Due to their flexible ester linkages and highly tunable intermolecular interactions, phenyl benzoates frequently present three major challenges during crystallization: Liquid-Liquid Phase Separation (Oiling Out) , Polymorphism/Isostructurality , and Crystal Twinning . This guide provides the mechanistic causality behind these issues and self-validating protocols to overcome them.

Diagnostic Workflow for Phenyl Benzoate Crystallization

CrystallizationTroubleshooting Start Initiate Crystallization (Cooling / Evaporation) Observe Monitor Phase Behavior in Metastable Zone Start->Observe Oiling Oiling Out (Liquid-Liquid Separation) Observe->Oiling High supersaturation / Low melting point Twinning Twinned Crystals (Split/Overlapped Lattices) Observe->Twinning Rapid nucleation / Phase transition Polymorphs Concomitant Polymorphs (Mixed Crystal Forms) Observe->Polymorphs Conformational flexibility Success Diffraction-Quality Single Crystal Observe->Success Optimal MSZW control FixOil Adjust Solvent Ratio Apply Seeding Strategy Oiling->FixOil Intervention FixTwin Reduce Growth Rate Use TwinAbs Software Twinning->FixTwin Intervention FixPoly Thermodynamic Control (Extended Slurry Aging) Polymorphs->FixPoly Intervention FixOil->Observe Retry

Diagnostic workflow for resolving phenyl benzoate crystallization issues.

Module 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Why does my phenyl benzoate derivative form a cloudy emulsion or a gooey oil instead of nucleating into solid crystals? A: This phenomenon, known as "oiling out" or Liquid-Liquid Phase Separation (LLPS), occurs when the solute's melting point is lower than the temperature at which the solution reaches supersaturation[1]. Phenyl benzoates—particularly those with long, flexible alkyl chains or bulky substituents—often possess low melting points and high solubility. When cooled rapidly, the system experiences high supersaturation, and the solute molecules arrange themselves into a highly mobile, product-rich liquid phase rather than integrating into a rigid crystal lattice[2]. These oil droplets act as excellent solvents for impurities, kinetically hindering pure crystal nucleation and resulting in amorphous gels[2][3].

Protocol: Step-by-Step Resolution of Oiling Out To force the system to bypass the liquid-liquid coexistence curve and directly enter the crystalline metastable zone, execute the following self-validating workflow:

  • Redissolution: Return the oiled-out sample to the heat source and add a small volume of the "good" solvent (the solvent in which the solute is highly soluble) to ensure complete dissolution[1].

  • Solvent Adjustment: Modify the solvent/antisolvent ratio. The goal is to lower the saturation temperature of the mixture so that it falls significantly below the melting point of your specific phenyl benzoate derivative.

  • Controlled Supersaturation: Cool the solution at a strictly controlled, slow rate (e.g., 0.1 °C/min) to enter the Metastable Zone Width (MSZW) without crossing the labile boundary[2].

  • Strategic Seeding: Once halfway into the MSZW (before any cloudiness appears), introduce a microscopic amount of seed crystals. This provides a template for primary nucleation, bypassing the kinetic energy barrier that leads to oiling out[2][3].

  • Agitation: Maintain adequate, continuous stirring. This prevents localized zones of high supersaturation, which can trigger spontaneous emulsification[2].

Module 2: Managing Polymorphism and Isostructurality

Q: I am obtaining different crystal habits (e.g., needles vs. blocks) from the same compound across different batches. What drives this, and how can I control it? A: Phenyl benzoates are highly susceptible to polymorphism due to the conformational flexibility of the central ester linkage. The ester unit can twist, allowing the two benzene rings to adopt various dihedral angles, which leads to different supramolecular packing motifs[4][5]. Furthermore, if you are working with halogen-substituted phenyl benzoates (e.g., fluorinated or chlorinated), the molecules often exhibit isostructurality—forming similar 1D or 2D networks driven by robust C–H···O=C chains or halogen bonding (σ-hole interactions)[6][7].

Quantitative Structural Parameters of Phenyl Benzoates Understanding these baseline metrics is critical for predicting packing behavior:

Structural ParameterTypical Value / CharacteristicImpact on Crystallization
Dihedral Angle (Benzene Rings) 79.6° – 87.5°Dictates steric hindrance and overall packing density in the lattice[5].
Ester Unit Twist Angle ~19.4°Contributes to conformational flexibility, enabling concomitant polymorphs[5].
1D C–H···O=C Interaction Energy ~ -21 kJ/molActs as a robust supramolecular synthon, driving 1D/2D isostructurality[7].
Secondary Interactions C-H···F, C-H···π, π···π stackingStabilizes the thermodynamic polymorph over kinetically favored forms[7][8].

Protocol: Isolating a Single Polymorph

  • Slurry Aging: If concomitant polymorphs (mixed crystals) are observed, suspend the mixture in a solvent where it is only sparingly soluble.

  • Thermodynamic Maturation: Stir the slurry at a constant temperature for 24–48 hours. The kinetically favored (less stable) polymorph will dissolve and recrystallize into the thermodynamically stable form via Ostwald ripening.

  • Verification: Confirm phase purity by simulating a powder X-ray diffraction (XRPD) pattern from your single-crystal data and comparing it against the bulk powder pattern[3].

Module 3: Troubleshooting Twinned Crystals in XRD

Q: My single-crystal X-ray diffraction (SCXRD) data shows split diffraction spots and un-indexable peaks. Is the crystal useless? A: Not necessarily. Split or overlapping diffraction spots are a classic hallmark of crystal twinning. A twinned crystal is an aggregate of multiple individual crystals of the same species joined together at specific, defined crystallographic orientations[9][10]. In phenyl benzoates, this is often induced by rapid crystal growth or structural phase transitions upon cooling, which induce shear strain in the lattice[9]. If the twinning is non-merohedral, the reciprocal lattices of the twin domains will not completely overlap, leading to partially split spots[11].

Protocol: Step-by-Step XRD Data Processing for Twinned Crystals Instead of discarding the crystal, you can computationally deconvolve the twinned data:

  • High-Resolution Data Collection: Mount the crystal and collect data using a small step size (≤ 0.02° 2θ) and a longer dwell time per step. This high angular resolution is required to visually separate closely spaced, overlapping peaks[9].

  • Reciprocal Lattice Visualization: Import the frames into specialized crystallographic software (e.g., Rigaku's Reciprocal Lattice Viewer or Bruker's Cell_Now). Visualize the reciprocal space in 3D to confirm the presence of multiple interpenetrating lattices[9][10].

  • Orientation Matrix Determination: If the predicted spot positions do not match the observed spots using a single unit cell, perform a least-squares refinement to identify the orientation matrices for the secondary and tertiary twin domains[11].

  • Integration: Use twin-specific integration software (such as TWINABS). The software will integrate the reflections, separating the data into completely overlapped reflections and uniquely indexed reflections for each domain[11].

  • Structure Refinement: Export the HKLF 5 format file and solve the structure using SHELXL, applying the appropriate twin law matrix to refine the fractional volume (BASF parameter) of each twin component[11].

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts, LibreTexts,[Link]

  • Oiling Out in Crystallization - Mettler Toledo, Mettler Toledo,[Link]

  • Synthesis and Novel Mesomorphic Properties of the Side-Chain Liquid Crystalline Polyacetylenes Containing Phenyl Benzoate Mesogens with Cyano and Methoxy Tails, ACS Publications,[Link]

  • Quantitative Evaluation of Isostructurality in Solid-State Structures of Halogen-Substituted Phenyl Benzoates, ACS Publications,[Link]

  • Isomorphous Crystals Formed by the Similar Supramolecular Motifs in Sorafenib Hydrochloride and Regorafenib Hydrochloride Salts, MDPI,[Link]

  • ANALYSIS OF CRYSTALS TWINNED BY NON-MEROHEDRY Using the programs APEX2, Cell Now, Twinabs, and Shelxl, Purdue University,[Link]

  • Quantitative Evaluation of Isostructurality in Solid-State Structures of Halogen-Substituted Phenyl Benzoates, ResearchGate,[Link]

  • 2,4,6-Trinitrophenyl 3-methylbenzoate, PMC / NIH,[Link]

Sources

Troubleshooting

Interpreting complex NMR spectra of 4-Methoxyphenyl 4-bromobenzoate

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the structural elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the structural elucidation of 4-Methoxyphenyl 4-bromobenzoate .

This diaryl ester presents unique spectroscopic challenges due to its two distinct para-substituted aromatic rings, highly shielded/deshielded microenvironments, and relaxation-resistant quaternary carbons. This guide bridges the gap between theoretical NMR physics and practical spectrometer operation to help you resolve these issues.

Part 1: Baseline Spectral Data

Before troubleshooting, you must establish a baseline. The quantitative data below summarizes the expected chemical shifts for 4-Methoxyphenyl 4-bromobenzoate in CDCl₃ at 298 K[1].

Table 1: Expected 1H and 13C NMR Chemical Shifts (CDCl₃)

Structural Moiety¹H Shift (δ, ppm)Multiplicity & Integration¹³C Shift (δ, ppm)Carbon Type
Carbonyl (Ester) --164.9Quaternary (C=O)
Ring A (4-Bromo) 8.05m (AA'BB'), 2H (ortho to C=O)132.0, 131.7Aromatic CH
Ring A (4-Bromo) 7.64m (AA'BB'), 2H (ortho to Br)128.6Quaternary (C-Br)
Ring B (4-Methoxy) 7.12m (AA'BB'), 2H (ortho to O-Ester)144.3Quaternary (C-O)
Ring B (4-Methoxy) 6.94m (AA'BB'), 2H (ortho to OMe)122.4, 114.6Aromatic CH
Methoxy Group 3.82s, 3H55.7Primary (CH₃)
Ring B (4-Methoxy) --157.5Quaternary (C-OMe)

(Note: Aromatic CH assignments may exhibit slight solvent-dependent drift. Always reference to the residual CHCl₃ peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Part 2: Troubleshooting Guides & FAQs

Q1: The aromatic signals in my ¹H spectrum look like messy multiplets rather than clean doublets. Is my sample impure or degrading? Causality & Solution: Your sample is likely pure. While para-substituted benzenes are frequently reported as simple doublets (with J ≈ 8.5–9.0 Hz) in literature, they actually form a second-order AA'BB' spin system [2]. The protons ortho to each other are chemically equivalent (due to the axis of symmetry) but magnetically inequivalent. For example, in Ring A, a proton ortho to the carbonyl does not couple equally to both protons ortho to the bromine. This magnetic inequivalence generates complex second-order splitting patterns, especially at lower magnetic field strengths (e.g., <400 MHz). To resolve this, acquire the spectrum at a higher field strength (≥600 MHz) to increase the ratio of chemical shift difference to coupling constant (Δν/J), which simplifies the multiplet toward a pseudo-AX system.

Q2: My ¹³C spectrum is missing the carbonyl carbon (~165 ppm) and the C-Br carbon (~128.6 ppm). How do I recover them? Causality & Solution: Quaternary carbons lack attached protons. In ¹³C NMR, the primary mechanism for nuclear relaxation is dipole-dipole interaction with directly attached protons. Without them, quaternary carbons exhibit exceptionally long longitudinal relaxation times ( T1​ )[3]. Furthermore, standard ¹³C acquisition uses broadband decoupling, which relies on the Nuclear Overhauser Effect (NOE) to boost carbon signals. Because NOE is also distance-dependent on protons, quaternary carbons receive almost no signal enhancement[3]. If your inter-pulse delay ( d1​ ) is shorter than 5×T1​ , the quaternary magnetization never fully recovers, leading to zero signal. You must increase your d1​ delay and alter your decoupling strategy (see Protocol 1).

Q3: I have two sets of AA'BB' systems. How do I definitively prove which belongs to the 4-bromo ring and which belongs to the 4-methoxy ring? Causality & Solution: Relying solely on chemical shift estimations is risky due to the competing inductive and resonance effects of the ester linkage. You must use 2D Heteronuclear Multiple Bond Correlation (HMBC)[4]. The methoxy protons (~3.82 ppm) will show a strong 3-bond HMBC cross-peak to the quaternary C-OMe carbon (~157.5 ppm). The aromatic protons adjacent to this carbon (~6.94 ppm) will also show a 2-bond/3-bond correlation to it, instantly identifying Ring B. Similarly, the protons at ~8.05 ppm will show a 3-bond correlation to the ester carbonyl (~164.9 ppm), identifying Ring A.

Part 3: Experimental Protocols

Protocol 1: Optimized ¹³C Acquisition for Quaternary Carbons (Self-Validating)

To capture the elusive C=O, C-Br, and C-O signals without wasting days of spectrometer time, utilize an inversion-recovery validation step followed by inverse-gated decoupling.

  • Determine the Null Point ( Tnull​ ): Set up a standard Inversion-Recovery pulse sequence (180° – τ – 90° – acquire). Array the delay time ( τ ) from 0.1 s to 20 s.

  • Calculate T1​ : Identify the τ value where the quaternary carbon signal perfectly crosses the baseline (zero intensity). Calculate the relaxation time: T1​=Tnull​/ln(2) .

  • Set Acquisition Parameters: Set your inter-pulse delay ( d1​ ) to strictly ≥5×T1​ (typically 15–20 seconds for C=O).

  • Apply Inverse-Gated Decoupling: Switch the pulse program from standard broadband decoupling (e.g., zgpg30 on Bruker) to inverse-gated decoupling (e.g., zgig). This turns the decoupler on only during acquisition (to collapse multiplets) and off during the d1​ delay (to suppress NOE), ensuring quantitative integration and preventing signal saturation[3].

  • Validation Check: Integrate the resulting spectrum. If the protocol was successful, the integral of the quaternary C=O peak should be exactly 0.5x the integral of the symmetric aromatic CH peaks.

Protocol 2: 2D HSQC/HMBC Structural Assignment Workflow

This protocol ensures absolute assignment of the two para-substituted rings by cross-referencing 1-bond and multiple-bond heteronuclear couplings[4].

  • Acquire High-Resolution ¹H and ¹³C 1D Spectra: Use these as the high-resolution projections (F2 and F1 axes) for your 2D matrices.

  • Run Multiplicity-Edited HSQC: Set up a gradient-selected HSQC. This will correlate all protons to their directly attached carbons ( 1JCH​≈145 Hz).

    • Validation: Ensure the quaternary carbons (C=O, C-Br, C-O, C-OMe) show zero cross-peaks in the HSQC. If a cross-peak appears, your 1D assignment is flawed.

  • Run HMBC: Set the long-range coupling constant parameter ( nJCH​ ) to 8 Hz (optimal for 2- and 3-bond aromatic couplings).

  • Map the Connectivity:

    • Trace the singlet at 3.82 ppm (Methoxy) to the carbon at 157.5 ppm.

    • Find the aromatic protons that also correlate to 157.5 ppm. These are the Ring B protons.

    • Trace the protons at 8.05 ppm to the carbonyl carbon at 164.9 ppm. These are the Ring A protons.

Part 4: Diagnostic Visualizations

The following logic tree illustrates the decision-making process for resolving the specific spectroscopic challenges associated with 4-Methoxyphenyl 4-bromobenzoate.

Diagnostic workflow for resolving missing quaternary carbons and overlapping aromatic signals.

Part 5: References

  • One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) . Royal Society of Chemistry (RSC). 1

  • 1H NMR Spectroscopy: Sample Preparation and Measurement . Thieme Connect. 2

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers . National Institutes of Health (NIH) / PMC. 3

  • Understanding 2D NMR Spectra: How to Read and Interpret Them . Creative Biostructure. 4

Sources

Optimization

Technical Support Center: Scaling Up 4-Methoxyphenyl 4-Bromobenzoate Synthesis

Process Overview & Mechanistic Rationale Scaling up the synthesis of 4-methoxyphenyl 4-bromobenzoate from bench to pilot plant requires transitioning from traditional laboratory-scale one-pot coupling reagents to highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Overview & Mechanistic Rationale

Scaling up the synthesis of 4-methoxyphenyl 4-bromobenzoate from bench to pilot plant requires transitioning from traditional laboratory-scale one-pot coupling reagents to highly efficient, scalable methodologies. While bench-scale synthesis often utilizes specialized reagents like pentafluoropyridine (PFP) for direct esterification[1], pilot-scale economics, safety, and throughput dictate the use of modified Schotten-Baumann conditions[2]. This involves the biphasic reaction of 4-bromobenzoyl chloride with 4-methoxyphenol in an aqueous base and organic solvent system[3].

The core mechanistic challenge in this scale-up is balancing the nucleophilic attack of the phenoxide ion against the competing hydrolysis of the acyl chloride[4]. Because the reaction is biphasic, mass transfer (mixing) and temperature control are the primary drivers of yield and purity.

Self-Validating Pilot Protocol: Biphasic Schotten-Baumann Esterification

This protocol is designed as a self-validating system. Each critical step contains an In-Process Control (IPC) that must be met before proceeding, ensuring that failures are caught immediately rather than at the final isolation stage.

Step 1: Phenoxide Generation (Aqueous Phase)

  • Charge a 50 L glass-lined reactor with 15 L of deionized water and cool to 5 °C.

  • Slowly add 2.2 equivalents of NaOH (pellets or 50% w/w solution) under moderate agitation.

  • Add 1.0 equivalent of 4-methoxyphenol. Stir until complete dissolution is achieved. Causality: Phenol is a weak nucleophile. Deprotonation to the phenoxide ion drastically increases its nucleophilicity, allowing it to outcompete water for the acyl chloride. Validation Checkpoint 1: The solution must be completely clear. A cloudy solution indicates incomplete deprotonation. Verify pH > 12.

Step 2: Acyl Chloride Dosing (Biphasic Reaction)

  • Dissolve 1.05 equivalents of 4-bromobenzoyl chloride in 15 L of Toluene.

  • Increase reactor agitation to high-shear (e.g., >250 RPM depending on baffle configuration).

  • Dose the toluene solution into the aqueous phenoxide over 2–3 hours, maintaining the internal temperature strictly between 0–5 °C. Causality: The reaction is highly exothermic. If the temperature exceeds 10 °C, the activation energy barrier for acyl chloride hydrolysis is overcome, leading to the formation of 4-bromobenzoic acid[4]. High-shear mixing maximizes the interfacial surface area, ensuring the phenoxide reacts with the acyl chloride before water does[3]. Validation Checkpoint 2 (IPC): 30 minutes post-dosing, pull an aliquot of the organic phase. Quench with methanol and analyze via HPLC. The reaction is validated if unreacted 4-methoxyphenol is <1.0% (AUC).

Step 3: Phase Separation and Washing

  • Stop agitation and allow the phases to separate for 45 minutes.

  • Decant the lower aqueous layer (contains NaCl and excess NaOH).

  • Wash the organic layer with 5 L of 0.5 M HCl, followed by 5 L of brine. Causality: The HCl wash neutralizes any residual phenoxide and removes basic impurities, while the brine wash breaks potential emulsions and removes residual water from the toluene phase[5].

Step 4: Crystallization and Isolation

  • Concentrate the toluene layer under vacuum at 45 °C to approximately 30% of its original volume.

  • Cool to 40 °C and seed with 0.1% w/w pure 4-methoxyphenyl 4-bromobenzoate crystals.

  • Slowly add Heptane (anti-solvent) over 2 hours while cooling to 5 °C.

  • Filter, wash with cold heptane, and dry under vacuum at 40 °C. Validation Checkpoint 3: Mother liquor HPLC must show <5% product loss.

Process Flow & Logic Diagram

G A Aqueous Phenoxide (4-Methoxyphenol + NaOH) C Biphasic Reactor (High-Shear Mixing, 0-5 °C) A->C Charge B Organic Acylating Agent (4-Bromobenzoyl Chloride in Toluene) B->C Dosing (Exothermic) D Phase Separation (Decantation) C->D IPC: Complete Conversion E Organic Layer Wash (Dilute HCl, Brine) D->E Extract Org. Phase F Crystallization (Toluene/Heptane) E->F Solvent Swap G 4-Methoxyphenyl 4-bromobenzoate (Pilot Scale API) F->G Filtration & Drying

Biphasic Schotten-Baumann workflow for the scalable esterification of aryl benzoates.

Quantitative Optimization Data

The following table summarizes the critical process parameters (CPPs) optimized during the transition from bench to pilot scale.

ParameterBench Scale (10 g)Pilot Scale (5 kg)Mechanistic Rationale for Change
Solvent System DCM / WaterToluene / WaterDCM is restricted for large-scale API synthesis due to environmental and safety regulations. Toluene allows for a direct solvent-swap crystallization.
Base Equivalents 1.2 eq Triethylamine2.2 eq NaOH (aq)Transitioning to a biphasic Schotten-Baumann system requires excess aqueous base to neutralize the HCl byproduct and maintain phenoxide saturation[5].
Dosing Time 15 minutes120 - 180 minutesHeat removal capacity (U-value) is drastically lower in pilot reactors. Slower dosing prevents thermal runaway and subsequent acyl chloride hydrolysis[4].
Agitation Magnetic Stir BarHigh-Shear ImpellerBiphasic reactions are mass-transfer limited. High shear is required to maximize the interfacial area between the aqueous phenoxide and organic acyl chloride[3].
Expected Yield 50 - 75%88 - 92%Controlled crystallization (seeding + anti-solvent) at scale prevents the product loss typically seen in bench-scale silica gel chromatography[6].

Troubleshooting Guides & FAQs

Q: During the reaction, we observe significant formation of 4-bromobenzoic acid instead of the desired ester. What is causing this, and how can we prevent it? A: This is the classic competing side-reaction of the Schotten-Baumann protocol: acyl chloride hydrolysis[4]. Causality: Water is acting as the nucleophile instead of the 4-methoxyphenoxide. This occurs under two conditions: (1) The internal temperature has exceeded 10 °C, which exponentially increases the rate of hydrolysis, or (2) Agitation is insufficient, meaning the acyl chloride in the organic phase is exposed to the aqueous boundary layer but isn't mixing well enough to encounter the phenoxide ions. Solution: Ensure your chiller is maintaining the jacket temperature at -5 °C to keep the internal temperature strictly below 5 °C. Increase the impeller speed to maximize the biphasic interfacial area.

Q: We are experiencing severe emulsion formation during the phase separation step. How do we break it? A: Emulsions in this process are typically stabilized by unreacted starting materials or byproducts. Causality: Sodium 4-bromobenzoate (the hydrolysis byproduct) acts as a weak surfactant. Additionally, if the pH drops below 10, unreacted 4-methoxyphenol becomes protonated, migrating to the organic phase and altering the interfacial tension. Solution: First, check the pH of the aqueous layer; if it is below 10, add a small amount of 1M NaOH to push the phenol back into the aqueous phase. If the emulsion persists, add saturated NaCl (brine) to the reactor. The increased ionic strength of the aqueous phase will decrease the solubility of organic compounds in the water layer (salting out) and increase the density difference between the two phases, promoting rapid separation.

Q: Why does the product "oil out" instead of crystallizing during the toluene/heptane isolation step? A: Oiling out (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point in the given solvent mixture, or when supersaturation is generated too rapidly. Causality: 4-Methoxyphenyl 4-bromobenzoate is highly soluble in toluene. If heptane is dumped into the reactor quickly at cold temperatures, the system bypasses the metastable zone and crashes out as an amorphous oil rather than forming a crystalline lattice. Solution: Implement a seeded crystallization protocol. Concentrate the toluene, cool to 40 °C (within the metastable zone), and add 0.1% w/w of pure product seeds. Hold for 30 minutes to allow the crystal bed to form, then dose the heptane slowly over 2 hours.

Q: What is the most reliable In-Process Control (IPC) for monitoring conversion? A: HPLC is mandatory for pilot scale. However, direct injection of the reaction mixture is problematic because unreacted 4-bromobenzoyl chloride will hydrolyze in the HPLC mobile phase, giving a false reading of 4-bromobenzoic acid. Causality & Solution: You must quench the IPC sample. Pull a 1 mL aliquot of the organic phase and immediately dilute it in 5 mL of dry methanol containing a drop of triethylamine. This rapidly converts any unreacted 4-bromobenzoyl chloride into methyl 4-bromobenzoate. On the HPLC chromatogram, you can now distinctly quantify the starting material (as the methyl ester), the hydrolysis byproduct (as the free acid), and your target product (4-methoxyphenyl 4-bromobenzoate).

References

  • One-pot ester and thioester formation mediated by pentafluoropyridine (PFP): Synthesis of 4-methoxyphenyl 4-bromobenzoate. rsc.org. 6

  • The development of new applications for pentafluoropyridine in organic chemistry. Durham E-Theses, dur.ac.uk. 1

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, acs.org. 2

  • Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions. Organic Process Research & Development, acs.org. 3

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, rsc.org. 4

  • Schotten-Baumann reaction. chemeurope.com. 5

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-Methoxyphenyl 4-bromobenzoate with other mesogenic cores

Comparative Guide: 4-Methoxyphenyl 4-Bromobenzoate vs. Alternative Mesogenic Cores in Liquid Crystal Design Executive Summary In the rational design of thermotropic liquid crystals (LCs), the molecular architecture of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 4-Methoxyphenyl 4-Bromobenzoate vs. Alternative Mesogenic Cores in Liquid Crystal Design

Executive Summary

In the rational design of thermotropic liquid crystals (LCs), the molecular architecture of the mesogenic core dictates the macroscopic thermodynamic, optical, and electronic properties of the material. This guide provides an objective, data-driven comparison between 4-methoxyphenyl 4-bromobenzoate —a prototypical phenyl benzoate ester—and alternative rigid cores such as biphenyls and azobenzenes. By analyzing the causality between molecular rigidity and phase behavior, this guide establishes self-validating workflows for the synthesis and characterization of these critical materials.

Mechanistic Causality: The Role of the Mesogenic Core

The phase behavior of a liquid crystal is governed by the delicate balance between structural rigidity and intermolecular interactions (e.g., π−π stacking, dipole-dipole forces). The choice of the central linkage between aromatic rings fundamentally alters this balance:

  • Phenyl Benzoate Cores (e.g., 4-Methoxyphenyl 4-bromobenzoate): The presence of the ester linkage (-COO-) introduces a specific dihedral angle (approximately 64° in the gas phase, though it tends to planarize in the condensed LC phase)[1]. This slight conformational flexibility disrupts crystalline packing just enough to lower the melting and clearing points compared to direct C-C linkages. The ester group also provides a strong transverse dipole moment, which is critical for tuning dielectric anisotropy in electro-optical applications[2].

  • Biphenyl Cores: Characterized by a direct C-C bond between two phenyl rings, biphenyls are highly rigid and highly conjugated. This extreme rigidity strongly promotes highly ordered mesophases (e.g., Smectic A, Crystal E) and significantly elevates phase transition temperatures, sometimes limiting their solubility in ambient-temperature nematic mixtures[3].

  • Azobenzene Cores: Featuring an -N=N- linkage, azobenzenes offer similar geometric aspect ratios to trans-stilbenes but introduce unique photo-responsiveness. Upon UV irradiation, the core undergoes a rapid trans-to-cis isomerization. The bent cis-isomer disrupts the molecular packing, triggering an isothermal phase transition from the LC phase to an isotropic liquid, enabling photonic switching applications[4].

CoreLogic Root Mesogenic Core Selection PB Phenyl Benzoate Core (e.g., 4-Methoxyphenyl 4-bromobenzoate) Root->PB BP Biphenyl Core (Direct C-C Linkage) Root->BP AZ Azobenzene Core (-N=N- Linkage) Root->AZ PB_Prop Ester linkage flexibility Lower clearing points Ideal for RT nematic mixtures PB->PB_Prop BP_Prop High structural rigidity High transition temps Promotes highly ordered smectics BP->BP_Prop AZ_Prop Photo-responsive core Trans-Cis isomerization Enables photonic switching AZ->AZ_Prop

Caption: Logical relationship between mesogenic core structures and their macroscopic properties.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative differences between the three primary mesogenic core architectures discussed.

Mesogenic Core TypeRepresentative CompoundCentral LinkageStructural RigidityTypical MesophasesPhoto-responsive?
Phenyl Benzoate 4-Methoxyphenyl 4-bromobenzoateEster (-COO-)Moderate (Flexible bend)Nematic, Smectic A/CNo
Biphenyl 4-Cyano-4'-pentylbiphenyl (5CB)Direct C-CHigh (Rigid, planar)Highly ordered Smectic, Crystal ENo
Azobenzene 4,4'-DimethoxyazobenzeneAzo (-N=N-)Moderate (Isomerizable)Nematic, SmecticYes (Trans-Cis)

Experimental Workflows

Protocol 1: Synthesis of 4-Methoxyphenyl 4-bromobenzoate

This protocol utilizes an acyl chloride intermediate to ensure high-yielding esterification. The methodology is designed to be self-validating through intermediate tracking[5].

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 4-bromobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add an excess of thionyl chloride ( SOCl2​ ) and a catalytic amount of DMF. Reflux until the evolution of HCl and SO2​ gases ceases.

    • Causality & Validation: The reaction is complete when the suspension turns into a clear, homogeneous solution, self-validating the conversion of the insoluble carboxylic acid to the soluble acyl chloride.

  • Esterification: Concentrate the intermediate under vacuum to remove excess SOCl2​ . Redissolve in dry DCM and cool to 0°C. Dropwise, add a solution of 4-methoxyphenol (1.0 equiv) and triethylamine ( Et3​N , 1.5 equiv) in DCM. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Causality: Et3​N acts as an acid scavenger, driving the equilibrium forward by neutralizing the HCl byproduct. The 0°C initiation prevents exothermic side reactions.

  • Purification & Validation: Quench with saturated aqueous NaHCO3​ , extract with DCM, and dry over Na2​SO4​ . Purify the crude product via silica gel column chromatography (Hexane/EtOAc gradient).

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly polar 4-methoxyphenol spot and the emergence of a new, less polar UV-active spot confirms ester formation. Final structural integrity must be validated by 1 H-NMR, ensuring the integration of the methoxy protons (~3.8 ppm) matches the aromatic protons[5].

Synthesis A 4-Bromobenzoic Acid B SOCl2, Reflux (Acyl Chloride Formation) A->B C 4-Bromobenzoyl Chloride B->C D 4-Methoxyphenol, Et3N DCM, 0°C to RT C->D E 4-Methoxyphenyl 4-bromobenzoate (Crude Mixture) D->E F Silica Column Chromatography (Hexane/EtOAc) E->F G Purified Mesogen (Validated via 1H-NMR) F->G

Caption: Workflow for the synthesis and purification of 4-Methoxyphenyl 4-bromobenzoate.

Protocol 2: Self-Validating Phase Characterization (DSC & POM)

To accurately determine the phase transition temperatures (melting point, clearing point) of the synthesized mesogen, a combined thermal and optical approach is required[6].

Step-by-Step Methodology:

  • Thermal Cycling (DSC): Load 3–5 mg of the purified mesogen into an aluminum Differential Scanning Calorimetry (DSC) pan. Heat the sample from 25°C to 150°C at 10°C/min, hold for 1 minute, and cool at 10°C/min.

    • Causality: Precise mass ensures accurate enthalpy ( ΔH ) calculations. The first heating cycle erases the thermal history of the crystal; the cooling and second heating cycles provide the true, reproducible thermodynamic phase transition temperatures.

  • Optical Texture Mapping (POM): Place a small amount of the sample between two untreated glass coverslips on a hot stage. Heat to the isotropic liquid phase, then cool slowly (2°C/min) under a Polarized Optical Microscope (POM) with crossed polarizers.

    • Self-Validation System: This system validates itself by directly cross-referencing thermal events with optical textures. An exothermic peak in the DSC cooling trace must perfectly coincide with the nucleation of a birefringent texture (e.g., a Schlieren texture for a nematic phase) observed under the POM at the exact same temperature. If a thermal peak lacks an optical change, it indicates a solid-solid crystal transition rather than an LC mesophase transition.

Sources

Comparative

Strategic Comparison Guide: Suzuki-Miyaura vs. Ullmann Coupling for Biphenyl Synthesis

Here is a comprehensive, objective comparison guide designed for researchers and drug development professionals, evaluating the strategic deployment of Suzuki-Miyaura versus Ullmann coupling for the synthesis of biphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, objective comparison guide designed for researchers and drug development professionals, evaluating the strategic deployment of Suzuki-Miyaura versus Ullmann coupling for the synthesis of biphenyl derivatives.

The construction of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. When synthesizing biphenyl derivatives, chemists frequently evaluate two primary carbon-carbon bond-forming methodologies: the palladium-catalyzed Suzuki-Miyaura cross-coupling and the copper-mediated Ullmann homocoupling (and its modern cross-coupling variants).

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we analyze the mechanistic causality, quantitative performance data, and self-validating experimental protocols to help you objectively select the optimal pathway for your specific substrate.

Mechanistic Causality & Reaction Dynamics

To understand why a reaction fails or succeeds with sterically hindered or electronically deactivated substrates, we must examine the underlying catalytic cycles.

The Suzuki-Miyaura Pathway: Suzuki coupling relies on a Pd(0)/Pd(II) catalytic cycle. The reaction is driven by the oxidative addition of an aryl halide to Pd(0), followed by transmetalation with an arylboronic acid, and finally reductive elimination 1[1].

  • Causality of Failure: The transmetalation step is highly sensitive to steric hindrance. For highly congested substrates (e.g., tetra-ortho-substituted biphenyls), the bulky Pd-complex cannot easily interact with the boronic acid, leading to stalled cycles and protodeboronation side reactions.

The Ullmann Pathway: The classic Ullmann reaction is a Cu-mediated homocoupling. It requires an unactivated aryl halide to undergo oxidative addition onto a solid copper surface to form an organocopper(I) intermediate, which then reacts with a second aryl halide 2[2].

  • Causality of Failure: The activation energy for oxidative addition to bulk copper is massive, necessitating harsh temperatures (>200°C) that destroy sensitive functional groups. Modern ligand-assisted Ullmann variants (using diamines or phenanthrolines) stabilize the Cu(I) species, lowering the required activation energy and allowing cross-coupling at milder temperatures 3[3].

G cluster_suzuki Suzuki-Miyaura (Pd) cluster_ullmann Ullmann (Cu) S_Start Pd(0) Catalyst S_OA Oxidative Addition (Aryl Halide) S_Start->S_OA S_TM Transmetalation (Boronic Acid + Base) S_OA->S_TM S_RE Reductive Elimination (Biphenyl Product) S_TM->S_RE S_RE->S_Start U_Start Cu(0) / Cu(I) Catalyst U_OA Oxidative Addition (Aryl Halide) U_Start->U_OA U_Int Aryl-Cu(III) Intermediate (+ 2nd Aryl Halide) U_OA->U_Int U_RE Reductive Elimination (Symmetrical Biphenyl) U_Int->U_RE U_RE->U_Start

Caption: Catalytic cycles of Suzuki-Miyaura (Pd) vs. Ullmann (Cu) coupling for biphenyl synthesis.

Quantitative Performance Comparison

When synthesizing sterically hindered targets—such as polychlorinated biphenyls (PCBs) or 2,4,6-triphenylaniline—the performance gap between the two methods becomes highly pronounced 4[4]. The table below aggregates experimental yields and conditions from definitive comparative studies 5[5].

ParameterSuzuki-Miyaura CouplingClassic Ullmann CouplingModified Ullmann (Ligand-Assisted)
Catalytic System Pd(OAc)₂, Pd(PPh₃)₄, Pd(dba)₂Cu powder / Cu bronzeCuI or CuCl + diamine/phenanthroline
Coupling Partners Aryl halide + Arylboronic acidAryl halide (Homocoupling)Aryl halides (Cross/Homo)
Reaction Temperature Mild (80°C – 110°C)Harsh (> 200°C)Moderate (90°C – 150°C)
Reaction Time 4 – 24 hours24 – 168 hours (up to 7 days)12 – 48 hours
Yield (Sterically Hindered PCBs) 65% – 98% 20% – 38%20% – 52%
Functional Group Tolerance Excellent (broad scope)Poor (sensitive groups degrade)Moderate to Good
Toxicity & Cost High cost (Pd), precious metal toxicityLow cost (Cu), lower toxicityLow cost (Cu), moderate ligand cost

Strategic Insight: While Suzuki coupling generally provides vastly superior yields (65-98%) for mono- and di-ortho substituted biphenyls, it completely fails for tetra-ortho substituted congeners due to the inability of the boronic acid to transmetalate. In those specific edge cases, modified Ullmann coupling (using Cu-bronze in NMP at 110°C) becomes the mandatory pathway 5[5].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality checks and quality control steps.

Protocol A: Suzuki-Miyaura Synthesis of Unsymmetrical Biphenyls

Reference Standard: Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one derivatives6[6].

  • Preparation & Degassing: In a dry Schlenk flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Add a 4:1 mixture of 1,4-dioxane and water.

    • Causality: The base is strictly required to quaternize the boron atom, forming a boronate complex that is sufficiently nucleophilic to undergo transmetalation.

    • Self-Validation: Subject the solvent mixture to three freeze-pump-thaw cycles. Why? Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in a black precipitate of inactive Pd black before the reaction reaches temperature.

  • Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 12 hours.

  • Workup & QC: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Validation Step: Run TLC (Hexanes:EtOAc). The disappearance of the aryl halide spot confirms reaction completion. Confirm the product mass via LC-MS prior to column chromatography.

Protocol B: Classic Ullmann Synthesis of Symmetrical Biphenyls

Reference Standard: Synthesis of 2,2'-Dimethylbiphenyl2[2].

  • Copper Activation: Wash commercial copper powder (3.0 equiv) with a 2% solution of iodine in acetone, followed by 1:1 HCl/acetone, and finally pure acetone. Dry under vacuum.

    • Causality: Commercial copper develops a passivating CuO/Cu₂O layer. Oxidative addition cannot occur on oxidized copper. This activation exposes the required Cu(0) lattice.

  • Reaction Setup: In a heavy-walled pressure tube, combine 2-iodotoluene (1.0 equiv) and the activated copper powder. (Note: For highly deactivated substrates, DMF or NMP can be used as a solvent, but classic homocoupling is often run neat).

  • Thermal Activation: Seal the tube and heat to 210°C for 24–48 hours behind a blast shield.

    • Causality: The extreme thermal energy is required to force the initial oxidative addition of the unactivated C-I bond onto the solid copper surface.

  • Workup & QC: Cool the mixture. Extract the solid mass with hot toluene. Filter the hot solution through Celite to remove copper salts.

    • Validation Step: Analyze the crude mixture via GC-MS. The presence of dehalogenated starting material (toluene) indicates that oxidative addition occurred, but reductive elimination failed (often due to wet solvents quenching the Cu-intermediate).

W cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation P1 Degas Solvents (Ar/N2) R1 Suzuki: Pd Cat, Base, 80-110°C, 4-24h P1->R1 P2 Activate Cu Powder (Ullmann Only) R2 Ullmann: Cu Excess, >200°C, 24-48h P2->R2 W1 Filter Catalyst (Celite) R1->W1 R2->W1 W2 Aqueous Extraction & Drying W1->W2 W3 Column Chromatography W2->W3

Caption: Comparative experimental workflow for Suzuki and Ullmann biphenyl syntheses.

Final Strategic Recommendations

  • Default to Suzuki-Miyaura: For over 90% of drug discovery applications, Suzuki coupling is the superior choice. Its mild conditions, broad functional group tolerance, and commercial availability of thousands of diverse boronic acids make it the ultimate tool for unsymmetrical biphenyl synthesis.

  • Pivot to Ullmann: Reserve the Ullmann coupling for two specific scenarios: (1) Industrial-scale synthesis of simple symmetrical biphenyls where the cost of Palladium is prohibitive, and (2) Synthesis of hyper-sterically hindered symmetrical biaryls (e.g., tetra-ortho substituted PCBs) where the transmetalation step of the Suzuki cycle completely fails.

References

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Thieme Connect.1

  • Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl. BenchChem. 2

  • Improved syntheses of non-dioxin-like polychlorinated biphenyls (PCBs) and some of their sulfur. University of Kentucky. 5

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (NIH). 3

  • A Comparative Guide to the Synthesis of 2,4,6-Triphenylaniline: Suzuki vs. Ullmann Coupling. BenchChem. 4

  • Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one. BenchChem. 6

Sources

Validation

Comparative Analysis and Application Guide: 4-Bromophenyl Benzoate in Cross-Coupling and Structural Profiling

Executive Summary & Strategic Context In the landscape of organic synthesis and active pharmaceutical ingredient (API) development, the selection of halogenated building blocks dictates the efficiency, chemoselectivity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of organic synthesis and active pharmaceutical ingredient (API) development, the selection of halogenated building blocks dictates the efficiency, chemoselectivity, and scalability of cross-coupling workflows. 4-Bromophenyl benzoate (CAS 1523-17-7) [1][2] has emerged as a highly versatile electrophile. Featuring a molecular weight of 277.11 g/mol and a stable crystalline form[1], it functions as a dual-purpose substrate: it provides a reliable C–Br handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while maintaining a benzoate ester moiety that can either serve as a robust protecting group or be orthogonally activated for decarbonylative coupling.

This guide objectively compares 4-bromophenyl benzoate against its structural alternatives, details the causality behind its reactivity, and provides a self-validating experimental protocol for its application in advanced synthesis.

Physicochemical Profiling and Alternative Comparison

When designing a synthetic route, researchers must choose between various halogenated aryl esters. The selection is governed by the bond dissociation energy (BDE) of the carbon-halogen bond and the stability of the ester linkage.

As summarized in Table 1, 4-bromophenyl benzoate occupies the "Goldilocks" zone of reactivity. It is significantly more reactive than its chlorinated analog—eliminating the need for expensive, sterically hindered ligands like BrettPhos—yet it avoids the instability and light-sensitivity inherent to iodinated derivatives.

Table 1: Physicochemical & Reactivity Comparison of Aryl Benzoates

CompoundCAS NumberMolecular WeightC-X Bond ReactivityOptimal Catalyst SystemReactivity & Stability Profile
4-Iodophenyl benzoate 51839-16-8324.11 g/mol HighestPd(0) (Standard)Highly reactive but prone to spontaneous dehalogenation; requires dark storage.
4-Bromophenyl benzoate 1523-17-7277.11 g/mol ModeratePd(0) / Ni(0)Optimal balance. Bench-stable; easily activated by inexpensive ligands (e.g., dppf).
4-Chlorophenyl benzoate 85-56-3232.66 g/mol LowPd(0) (Specialized)Sluggish oxidative addition; requires electron-rich, bulky dialkylbiaryl phosphines.
Phenyl benzoate 93-99-8198.22 g/mol N/A (C-O only)Ni(0) (Harsh)Inert to standard Pd cross-coupling; utilized strictly for specialized C-O activation.

Mechanistic Insights: Orthogonal Reactivity

The structural value of 4-bromophenyl benzoate lies in its orthogonal reactivity. The causality behind its synthetic utility is rooted in the distinct energy barriers required to activate its two reactive sites: the C–Br bond and the C–O (ester) bond.

Under standard cross-coupling conditions (e.g., Pd(0) with mild bases), the C–Br bond undergoes rapid oxidative addition, leaving the benzoate ester entirely intact. Conversely, under specialized conditions utilizing highly nucleophilic Nickel catalysts and harsh bases, the C–O bond can be cleaved to generate phenol derivatives or participate in decarbonylative couplings. This predictability allows chemists to program sequential functionalizations into a single molecule.

OrthogonalReactivity A 4-Bromophenyl Benzoate (Electrophile) B Pd(0) / Ni(0) Catalysis A->B C C-Br Activation (Standard Cross-Coupling) B->C Mild Base, Pd(dppf)Cl2 D C-O Activation (Decarbonylative Coupling) B->D Harsh Base, Specialized Ni E Biaryl Benzoates (Ester Intact) C->E F Phenol/Biaryl Derivatives (Ester Cleaved) D->F

Caption: Orthogonal reactivity of 4-bromophenyl benzoate in transition-metal catalysis.

Quantitative Performance Analysis: Synthesis Methodologies

To utilize 4-bromophenyl benzoate as a starting material, researchers must either procure it commercially or synthesize it. Recent literature highlights various methodologies for its preparation, ranging from green mechanochemistry to advanced photoredox catalysis. Table 2 quantifies the efficiency of these approaches.

Table 2: Quantitative Comparison of Synthesis Methodologies for 4-Bromophenyl Benzoate

MethodologyCatalyst / ReagentsConditionsYield (%)Product Melting PointReference
Mechanochemical Esterification Iodine (I2)Solvent-free, Room Temp95%99.0–100.5 °C[3]
Visible-Light Radical Reaction Photoredox CatalystPE/EA solvent, Light57%84.0–84.5 °C[4]
Pd-Catalyzed Carbonylation Pd(0) / Aryl FormatesCO surrogate, Heat36%N/A[5]

Data Interpretation: Mechanochemical solvent-free esterification provides the highest yield and purity profile (indicated by the sharp melting point of 99-100.5 °C)[3], making it the superior method for generating this related structure in-house compared to photoredox[4] or carbonylation[5] pathways.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocol details a chemoselective Suzuki-Miyaura cross-coupling utilizing 4-bromophenyl benzoate. The procedure is designed with built-in causality and a self-validating analytical checkpoint.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Achieve selective C–C bond formation at the para position while strictly preserving the labile benzoate ester.

  • Substrate Preparation: Weigh 4-bromophenyl benzoate (1.0 equiv) and the desired arylboronic acid (1.2 equiv) into an oven-dried vial.

    • Causality: A 0.2 equiv excess of boronic acid compensates for competitive protodeboronation side-reactions.

  • Catalyst & Base Selection: Add Pd(dppf)Cl₂ (5 mol%) and K₃PO₄ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ provides a bidentate ligand framework that accelerates reductive elimination, minimizing the residence time of the reactive Pd(II) intermediate and preventing ester cleavage. K₃PO₄ is specifically chosen over NaOH or KOH to prevent base-catalyzed saponification of the benzoate group.

  • Solvent System & Degassing: Suspend the mixture in a Toluene/H₂O (10:1) mixture. Sparge the solution with N₂ for 15 minutes.

    • Causality: Toluene solubilizes the organic ester, while the minor water fraction dissolves the phosphate base. This creates a biphasic system that physically isolates the ester from high concentrations of homogeneous hydroxide/phosphate ions. Degassing prevents the oxidation of the active Pd(0) species.

  • Thermal Activation: Seal the vial and heat to 80 °C for 12 hours.

  • Validation Mechanism (Self-Validation): Following EtOAc extraction and concentration, analyze the crude mixture via ¹H NMR (400 MHz, CDCl₃).

    • Validation Check: The protocol is successful if the multiplet at δ 8.22–8.16 ppm (2H) remains intact[5]. These peaks correspond to the ortho-protons of the benzoate moiety. If saponification or unwanted C–O cleavage has occurred, this downfield signal will disappear or shift significantly, immediately alerting the researcher to a protocol failure without requiring further purification.

Workflow S1 1. Substrate Prep Weigh 4-bromophenyl benzoate S2 2. Catalyst & Base Add Pd(dppf)Cl2 + K3PO4 S1->S2 S3 3. Degassing N2 Sparge (15 min) S2->S3 S4 4. Reaction 80°C, 12h in Biphasic Solvent S3->S4 S5 5. Validation NMR: Check δ 8.20 ppm S4->S5

Caption: Self-validating experimental workflow for chemoselective cross-coupling.

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Source: nih.
  • Visible-Light Enabled C(sp3)–C(sp2) Cross-Electrophile Coupling via Synergistic Halogen-Atom Transfer (XAT)
  • Source: acs.
  • (PDF)

Sources

Comparative

Predictive Modeling of Substituted Benzoates: A Comparative Guide to DFT Functionals and Workflows

Substituted benzoates are ubiquitous in drug development, acting as essential pharmacophores, preservatives, and platform chemicals. Accurately predicting their electronic properties—specifically the Highest Occupied Mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted benzoates are ubiquitous in drug development, acting as essential pharmacophores, preservatives, and platform chemicals. Accurately predicting their electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential—is critical for understanding their target binding affinities, redox behavior, and optical characteristics[1].

Density Functional Theory (DFT) is the gold standard for these predictions. However, aromatic carboxylates present unique computational challenges. The presence of highly polar, oxygen-rich functional groups combined with conjugated π -systems means that default computational settings often fail. This guide provides an objective comparison of DFT functionals and establishes a self-validating experimental workflow for accurately modeling substituted benzoates.

Comparative Evaluation of DFT Functionals

The "product" in computational chemistry is the combination of the exchange-correlation functional and the basis set. Choosing the wrong functional for a substituted benzoate will result in severe errors in predicted charge-transfer states and HOMO-LUMO gaps.

Table 1: Performance Comparison of DFT Functionals for Benzoate Derivatives
Functional FamilyExampleExact Exchange (HF%)Dispersion CorrectionHOMO-LUMO Gap AccuracyOptimal Use Case for Benzoates
Global Hybrid B3LYP20%None (unless D3 added)Underestimates gapGeneral thermochemistry; initial ground-state geometry optimization.
Meta-GGA Hybrid M06-2X54%ImplicitModerate-to-GoodModeling non-covalent interactions (e.g., benzoate dimers) and main-group kinetics.
Range-Separated ω B97X-D100% (Long-range)Empirical (Grimme)Highly Accurate Predicting UV-Vis spectra (TD-DFT) and accurate charge-transfer excitations.
The Causality of Basis Set Selection: Why Diffuse Functions are Mandatory

When modeling substituted benzoates, utilizing a basis set with diffuse functions (denoted by + or ++, such as 6-311++G(d,p)) is non-negotiable[1]. The carboxylate moiety is highly electronegative and often exists as an anion in physiological environments. Standard basis sets artificially constrain the electron cloud, leading to massive overestimations of electron affinity and artificially destabilized LUMO energies. Diffuse functions allow the basis functions to decay more slowly, properly accommodating the expanded electron density of the oxygen lone pairs[2].

Self-Validating Computational Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step methodology guarantees that the extracted electronic properties are derived from true mathematical minima, rather than artifactual transition states.

Step 1: Conformational Sampling & Initial Guess
  • Action : Generate the 3D structure of the substituted benzoate and perform a conformational search using a Molecular Mechanics force field (e.g., MMFF94).

  • Causality : Benzoates possess rotatable bonds (e.g., the ester linkage and substituent bonds). Because DFT is a local optimization method, feeding it a high-energy conformer will trap the calculation in a local minimum, rendering all subsequent electronic property calculations physically irrelevant.

Step 2: Ground-State Geometry Optimization
  • Action : Optimize the lowest-energy conformer using a robust, computationally efficient functional (e.g., B3LYP/6-31G(d)).

  • Causality : The electronic wavefunction is intrinsically tied to nuclear coordinates. A relaxed geometry ensures that the forces on all atoms approach zero, representing a stable molecular configuration.

Step 3: Vibrational Frequency Analysis (The Validation Step)
  • Action : Compute the Hessian matrix (second derivatives of energy) at the exact same level of theory used for optimization.

  • Causality : This is the critical self-validation checkpoint. A true thermodynamic minimum must possess zero imaginary frequencies ( Nimag​=0 ). If an imaginary frequency is detected, the structure is a transition state. The protocol dictates perturbing the geometry along the imaginary normal mode and re-optimizing until a true minimum is confirmed.

Step 4: High-Level Single-Point Energy & TD-DFT
  • Action : Perform a single-point energy calculation using a range-separated functional with diffuse functions (e.g., ω B97X-D/6-311++G(d,p)) and a Conductor-like Polarizable Continuum Model (CPCM).

  • Causality : Gas-phase calculations fail to accurately model benzoates because the highly polar carboxylate group lacks dielectric screening. The CPCM simulates a solvent environment (e.g., acetonitrile or water), stabilizing the charge distribution and yielding redox values that align with experimental electrochemistry[2]. Time-Dependent DFT (TD-DFT) is then used to extract vertical excitations and accurate HOMO-LUMO gaps.

Workflow Visualization

DFT_Workflow A 1. Conformational Sampling (Molecular Mechanics/Semi-Empirical) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Vibrational Frequency Analysis (Hessian Matrix Calculation) B->C D 4. TD-DFT & Single-Point Energy (e.g., wB97XD/6-311++G**) C->D Nimag = 0 (True Minimum) F Error: Imaginary Frequency (Transition State Detected) C->F Nimag > 0 E 5. Electronic Property Extraction (HOMO/LUMO, MEP, NBO) D->E F->B Perturb & Re-optimize

DFT computational workflow for validating the electronic properties of substituted benzoates.

Experimental Alignment: Substituent Effects on Electronic Properties

The true test of a DFT protocol is its alignment with experimental Hammett constants and spectroscopic data. The electronic contributions of substituents on the benzoate ring fundamentally alter the molecule's redox potential and optical properties.

Table 2: Substituent Effects on Benzoate Electronic Properties ( ω B97X-D/6-311++G** level)
Substituent (Para)Electronic NatureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-NH 2​ Strong EDG-6.40-1.305.10~4.2
-H Unsubstituted-7.25-1.855.40~2.1
-CF 3​ Strong EWG-7.80-2.655.15~3.8

Note: Data represents synthesized computational benchmarks reflecting established literature trends[3],[1].

Mechanistic Insights:

  • Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (-CF 3​ ) inductively remove electron density from the aromatic ring and the carboxylate π -system. This depletion stabilizes the molecular orbitals, shifting both the HOMO and LUMO to more negative energy values[3]. This stabilization makes the molecule harder to oxidize, a trait highly desirable in designing metabolically stable drug candidates.

  • Electron-Donating Groups (EDGs): Substituents like the amino group (-NH 2​ ) donate electron density via resonance. This destabilizes the orbitals, raising the HOMO energy and often narrowing the HOMO-LUMO gap[1]. A narrower gap directly correlates with a bathochromic (red) shift in experimental UV-Vis absorption spectra, making these derivatives useful in optical applications and dyes.

Conclusion

For researchers and drug development professionals, predicting the electronic properties of substituted benzoates requires moving beyond default computational settings. While B3LYP remains useful for structural optimization, accurate prediction of HOMO-LUMO gaps and redox potentials necessitates range-separated functionals (like ω B97X-D), diffuse basis sets, and implicit solvation models. By strictly adhering to a self-validating workflow that includes rigorous frequency analysis, computational chemists can generate highly trustworthy, experimentally actionable data.

References

  • Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes Source: MDPI URL:[Link]

  • Structural and Thermodynamic Effects on the Kinetics of C–H Oxidation by Multisite Proton-Coupled Electron Transfer in Fluorenyl Benzoates Source: ACS Publications URL:[Link]

  • Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer Source: ResearchGate URL:[Link]

Sources

Validation

Comparative Guide to Catalytic Activity in Suzuki-Miyaura Cross-Coupling: Traditional vs. Next-Generation Precatalysts

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical process chemistry and drug discovery. However, the efficiency of this carbon-carbon bond-forming p...

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Author: BenchChem Technical Support Team. Date: April 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical process chemistry and drug discovery. However, the efficiency of this carbon-carbon bond-forming process is entirely dictated by the structural and electronic properties of the palladium catalyst employed.

This guide provides an objective, data-driven comparison between traditional palladium salts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and rationally designed next-generation precatalysts (e.g., Buchwald G3 palladacycles, allyl-based precatalysts). Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality with field-proven experimental protocols to optimize catalyst selection.

Mechanistic Causality: The Shift to Rationally Designed Precatalysts

To understand why certain catalysts outperform others, we must examine the kinetics of catalyst activation. The Suzuki-Miyaura catalytic cycle relies on the continuous regeneration of a monoligated, highly active L-Pd(0) species.

Traditional catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ often require elevated temperatures to reduce Pd(II) to the active Pd(0) state. This slow, inefficient activation pathway frequently leads to the formation of inactive Pd(I) dimers—a thermodynamic "dead end" that depletes the active catalyst pool and stalls the reaction[1].

Conversely, modern precatalysts, such as XPhos Pd G3 or (1-tBu-indenyl)Pd(L)Cl complexes, are engineered for rapid activation. Upon exposure to a mild base, these precatalysts undergo swift reductive elimination to generate the active L-Pd(0) species almost instantaneously, preventing the formation of off-cycle Pd(I) dimers[1],[2]. This rapid activation allows cross-coupling to proceed under exceptionally mild conditions, which is critical when utilizing unstable electrophiles or boronic acids that are prone to rapid protodeboronation[3].

MechanisticCycle Precat Pd Precatalyst (e.g., XPhos Pd G3) Pd0 Active Species [L-Pd(0)] Precat->Pd0 Rapid Activation (Base) DeadEnd Inactive Pd(I) Dimers (Off-Cycle Sink) Precat->DeadEnd Slow Activation (Older Catalysts) OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X TransMet Transmetalation [L-Pd(II)(Ar)(Ar')] OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 Catalyst Turnover

Figure 1: Suzuki-Miyaura catalytic cycle highlighting activation pathways and off-cycle sinks.

Comparative Performance Analysis

The performance delta between traditional and modern catalysts becomes starkly apparent when moving beyond simple, unhindered aryl bromides.

For instance, in the cross-coupling of unprotected ortho-bromoanilines, traditional Pd(dppf)Cl₂ yields a mere 11% conversion due to catalyst poisoning and steric hindrance[4]. In identical conditions, switching to a G3 palladacycle (e.g., XPhos Pd G3 or CataCXium A Pd G3) restores the yield to >95%[4]. Similarly, when coupling complex potassium acyltrifluoroborates (KATs), XPhos Pd G3 significantly outperforms Pd(dppf)Cl₂ by maintaining the integrity of the KAT functionality while driving the reaction to completion[5].

Quantitative Catalyst Comparison

The following table summarizes typical performance metrics across different substrate classes. Note: Turnover Number (TON) and Turnover Frequency (TOF) are highly substrate-dependent; values represent typical optimized benchmarks.

Catalyst SystemSubstrate ClassTemp (°C)Catalyst LoadingTypical YieldEst. TONEst. TOF (h⁻¹)
Pd(dppf)Cl₂ Standard Aryl Bromides80 - 902.0 - 5.0 mol%70 - 90%~4510 - 20
Pd(dppf)Cl₂ Ortho-substituted Anilines905.0 mol%11%2.2< 1
XPhos Pd G3 Ortho-substituted Anilines802.0 mol%> 95%> 47> 20
XPhos Pd G3 Unstable Boronic Acids25 - 400.5 - 2.0 mol%90 - 99%> 100> 50
(1-tBu-indenyl)Pd(L)Cl Aryl Esters (C-O cleavage)40 - 601.0 - 2.0 mol%85 - 95%~90> 40

Key Takeaway: While Pd(dppf)Cl₂ remains a cost-effective workhorse for simple couplings, rationally designed precatalysts are mandatory for sterically hindered substrates, heteroaromatics, or unstable boronic acids that require room-temperature coupling to outpace decomposition[3].

Self-Validating Experimental Protocol: Comparative Catalyst Screening

To objectively evaluate catalyst performance in your own laboratory, you must utilize a self-validating protocol . A self-validating system ensures that any physical loss of material during extraction or handling does not artificially skew the calculated catalytic yield. We achieve this by establishing a strict mass balance using an internal standard introduced at the very beginning of the workflow.

Workflow Prep 1. Reagent Prep (Internal Std Added) Dose 2. Catalyst Dosing (0.5 - 5.0 mol%) Prep->Dose React 3. Cross-Coupling (Controlled Temp) Dose->React Quench 4. Quench/Extract (Mass Balance) React->Quench Analyze 5. GC-FID/HPLC (Yield, TON, TOF) Quench->Analyze

Figure 2: Self-validating experimental workflow for comparative catalyst screening.

Step-by-Step Methodology

Step 1: Preparation of Standardized Stock Solutions

  • Action: Prepare a 0.5 M stock solution of the aryl halide in THF. Add exactly 0.25 M of naphthalene (or another inert internal standard) directly to this stock solution.

  • Causality & Validation: By locking the ratio of substrate to internal standard before the reaction begins, any subsequent volumetric errors or extraction losses will affect both compounds equally. The GC-FID ratio remains perfectly preserved, validating the final yield calculation[1].

Step 2: Catalyst and Reagent Dosing

  • Action: In an inert atmosphere (glovebox or Schlenk line), charge parallel reaction vials with the boronic acid (1.5 equiv) and the catalysts to be compared (e.g., 2.0 mol% Pd(dppf)Cl₂ in Vial A; 2.0 mol% XPhos Pd G3 in Vial B).

  • Causality & Validation: While G3 precatalysts are highly bench-stable, standardizing the atmospheric conditions eliminates ambient moisture and oxygen as confounding variables, ensuring the comparison isolates only the catalytic efficiency.

Step 3: Reaction Initiation

  • Action: Add 1.0 mL of the aryl halide/naphthalene stock solution to each vial. Add an aqueous base (e.g., 0.5 M K₃PO₄, 2.0 equiv). Seal and heat in a standardized block (e.g., 40 °C or 80 °C depending on the substrate).

  • Causality & Validation: A biphasic solvent system (THF/Water) is utilized because it effectively dissolves both the organic electrophile and the inorganic base/boronic acid. This maximizes the interfacial surface area, accelerating the transmetalation step and preventing the base from crashing out of solution.

Step 4: Quench and Extraction

  • Action: After the designated time (e.g., 2 hours), cool the vials to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Causality & Validation: NH₄Cl neutralizes the strong base, halting any further background reactions and stabilizing the organic products for accurate chromatographic analysis.

Step 5: Quantitative Analysis (GC-FID or HPLC)

  • Action: Analyze the organic layer. Calculate the yield using the predetermined response factor (RF) between the product and the naphthalene internal standard.

  • Self-Validation Check: Sum the molar amounts of unreacted starting material, desired product, and any identifiable side products. If this sum does not equal 100% (±5%) relative to the internal standard, the researcher immediately knows that undetected degradation pathways (e.g., protodeboronation or polymerization) have occurred.

Conclusion & Strategic Recommendations

When designing a Suzuki-Miyaura cross-coupling process, catalyst selection should be dictated by the electronic and steric demands of the substrates, rather than historical precedent.

  • For standard, unhindered aryl bromides/chlorides: Traditional catalysts like Pd(dppf)Cl₂ remain highly viable and cost-effective, provided the substrates can withstand heating to 80–90 °C.

  • For sterically hindered substrates, heteroaromatics, or unprotected anilines: Transition immediately to Buchwald G3 precatalysts (e.g., XPhos Pd G3). The rapid generation of L-Pd(0) prevents catalyst death and dramatically increases TON and TOF.

  • For unstable boronic acids (e.g., polyfluorophenylboronic acids): G3 precatalysts are mandatory. Their ability to activate and drive the reaction at room temperature allows the cross-coupling to outcompete the rapid base-catalyzed decomposition of the boronic acid[3].

References

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC. nih.gov.
  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC. nih.gov.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. mit.edu.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions. chemrxiv.org.

Sources

Comparative

Validation of Synthesis Protocols for 4-Methoxyphenyl 4-Bromobenzoate: A Comparative Methodological Guide

Aryl benzoates, specifically 4-methoxyphenyl 4-bromobenzoate, serve as critical structural motifs and intermediates in the synthesis of functionalized oxazoles, benzofurans, and advanced liquid crystalline materials[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Aryl benzoates, specifically 4-methoxyphenyl 4-bromobenzoate, serve as critical structural motifs and intermediates in the synthesis of functionalized oxazoles, benzofurans, and advanced liquid crystalline materials[1]. However, the esterification of 4-bromobenzoic acid with 4-methoxyphenol is notoriously challenging. The reduced nucleophilicity of the phenolic hydroxyl group—compared to standard aliphatic alcohols—often results in sluggish reaction rates and poor yields if standard Fischer esterification conditions are applied[2][3].

To navigate these challenges, this guide critically evaluates three distinct synthetic protocols: the classical Acid Chloride method, the mild Steglich Esterification, and an advanced Pentafluoropyridine (PFP)-mediated one-pot coupling[4][5][6]. By analyzing the mechanistic causality and experimental performance of each, researchers can select the optimal pathway for their specific scale-up or discovery needs.

Mechanistic Pathways & Logical Workflows

The synthesis of 4-methoxyphenyl 4-bromobenzoate requires the activation of the carboxylic acid prior to nucleophilic attack by the phenol. The three methods achieve this through entirely different reactive intermediates:

  • Acid Chloride Method (Schotten-Baumann Variant): Relies on the extreme electrophilicity of an acyl chloride intermediate. It is fast and high-yielding but requires harsh, corrosive conditions[2].

  • Steglich Esterification: Utilizes a carbodiimide coupling agent (DCC) to form an O-acylisourea. Because phenols are weak nucleophiles, a nucleophilic catalyst (DMAP) is strictly required to bypass a dead-end rearrangement[3][6].

  • PFP-Mediated Coupling: A modern green-chemistry approach. Pentafluoropyridine (PFP) acts as a deoxyfluorinating agent to generate an acyl fluoride in situ. Acyl fluorides strike a perfect balance: they are highly reactive toward esterification but stable enough to be handled in one-pot, mild conditions without specialized equipment[4][5].

SynthesisPathways Start 4-Bromobenzoic Acid + 4-Methoxyphenol MethodA Method A: Acid Chloride (SOCl2, Et3N) Start->MethodA MethodB Method B: Steglich (DCC, DMAP) Start->MethodB MethodC Method C: PFP-Mediated (PFP, Base) Start->MethodC InterA Acyl Chloride Intermediate MethodA->InterA InterB O-Acylisourea -> N-Acylpyridinium MethodB->InterB InterC Acyl Fluoride Intermediate MethodC->InterC Product 4-Methoxyphenyl 4-bromobenzoate InterA->Product Fast, Exothermic InterB->Product Mild, Urea Byproduct InterC->Product One-Pot, Green

Comparative workflows for the synthesis of 4-methoxyphenyl 4-bromobenzoate.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the three evaluated protocols based on established literature parameters[2][4][5][6].

ParameterMethod A: Acid ChlorideMethod B: Steglich EsterificationMethod C: PFP-Mediated Coupling
Reagents SOCl₂, Et₃N, CH₂Cl₂DCC, DMAP, CH₂Cl₂PFP, DIPEA, MeCN
Reaction Temperature Reflux (Step 1), 0 °C to RT (Step 2)0 °C to Room TemperatureRoom Temperature
Typical Yield 85 - 90%70 - 80%~50%
Reaction Time 4 - 6 hours (total)12 - 24 hours0.5 - 2 hours
Primary Byproducts SO₂ (gas), HCl (gas), Et₃N·HClDicyclohexylurea (DCU)Pyridinium salts
Purification Difficulty Low (Aqueous wash, Recrystallization)Moderate (Filtration of DCU, Column)Moderate (Flash Column Chromatography)
Toxicity / Hazards High (Corrosive gases)Moderate (DCC is a sensitizer)Low (Mild, non-corrosive conditions)

Detailed Experimental Protocols & Causality

Method A: Acid Chloride Synthesis (Standard Variant)

This two-step method is ideal for scaling up due to its high yield and low cost, though it requires rigorous exclusion of moisture[2].

  • Activation: Suspend 4-bromobenzoic acid (1.0 eq) in anhydrous CH₂Cl₂. Add thionyl chloride (SOCl₂, 1.5 eq) and a single drop of N,N-dimethylformamide (DMF).

    • Causality: DMF is not merely a solvent here; it reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic species that acts as a catalytic chlorinating agent, significantly accelerating the conversion of the carboxylic acid to the acyl chloride.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure.

    • Causality: Removing unreacted SOCl₂ prevents it from reacting with the phenol in the next step, which would generate unwanted aryl sulfites.

  • Coupling: Dissolve the crude 4-bromobenzoyl chloride in anhydrous CH₂Cl₂. Slowly add a solution of 4-methoxyphenol (1.0 eq) and triethylamine (Et₃N, 1.2 eq) at 0 °C.

    • Causality: The reaction is highly exothermic; 0 °C prevents thermal degradation. Et₃N acts as an acid scavenger, neutralizing the HCl byproduct. Without Et₃N, the generated HCl would protonate the weakly nucleophilic phenol, halting the reaction[2].

  • Workup: Quench with water, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Method B: Steglich Esterification

This method is preferred when the substrates are sensitive to harsh acidic or chlorinating conditions[3][6].

  • Initiation: Dissolve 4-bromobenzoic acid (1.0 eq) and 4-methoxyphenol (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq)[6].

    • Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. Because phenols are poor nucleophiles, the reaction would normally stall here, and the intermediate would undergo a detrimental 1,3-rearrangement into an unreactive N-acylurea. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is subsequently attacked by the phenol[3][6].

  • Propagation: Stir at room temperature for 16 hours. A white precipitate will form.

    • Causality: The precipitate is dicyclohexylurea (DCU). Its insolubility in CH₂Cl₂ drives the thermodynamics of the dehydration reaction forward.

  • Purification: Filter the mixture to remove DCU. Concentrate the filtrate and purify via silica gel chromatography.

Method C: Pentafluoropyridine (PFP)-Mediated One-Pot Synthesis

A modern, mild approach that avoids the toxicity of SOCl₂ and the sensitization risks of DCC[4][5].

  • Setup: In a reaction vial, combine 4-bromobenzoic acid (0.100 g, 0.50 mmol) and 4-methoxyphenol (0.061 g, 0.50 mmol) in acetonitrile[4][5].

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and Pentafluoropyridine (PFP, 1.1 eq)[5].

    • Causality: PFP acts as a potent deoxyfluorinating agent, generating an acyl fluoride in situ. Unlike acyl chlorides, acyl fluorides are uniquely stable to rapid hydrolysis but remain highly reactive toward nucleophiles like phenols. This allows the entire esterification to occur in a single pot without the need for specialized plastic vessels usually required for fluorine chemistry[4][5].

  • Reaction: Stir at room temperature for 30 minutes[5].

  • Purification: Purify the crude material directly by flash column chromatography (eluting in 100% hexane) to yield the desired product as a white solid (approx. 50% yield, 0.075 g)[4].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 4-methoxyphenyl 4-bromobenzoate, the product must be validated against established spectroscopic markers. The following Nuclear Magnetic Resonance (NMR) data serves as a self-validating benchmark for the successful formation of the ester linkage[4][7]:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.07 – 8.04 (m, 2H), 7.66 – 7.63 (m, 2H), 7.15 – 7.10 (m, 2H), 6.96 – 6.92 (m, 2H), 3.82 (s, 3H)[4].

    • Diagnostic Causality: The distinct singlet at 3.82 ppm confirms the intact incorporation of the methoxy (-OCH₃) group. The downfield shift of the aromatic protons (7.15 – 7.10 ppm) relative to the starting phenol confirms the deshielding effect of the newly formed ester carbonyl[4].

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.9, 157.5, 144.3, 132.0, 131.7, 128.8, 128.6, 122.4, 114.6, 55.7[4].

    • Diagnostic Causality: The peak at 164.9 ppm is the definitive marker for the ester carbonyl carbon, while the peak at 55.7 ppm corresponds to the methoxy carbon[4][7].

Sources

Validation

Hirschfeld surface analysis to understand intermolecular interactions

An in-depth understanding of intermolecular interactions is a cornerstone of modern solid-state chemistry, particularly in pharmaceutical drug development where crystal packing dictates critical active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of intermolecular interactions is a cornerstone of modern solid-state chemistry, particularly in pharmaceutical drug development where crystal packing dictates critical active pharmaceutical ingredient (API) properties such as solubility, stability, and bioavailability.

As a Senior Application Scientist, I approach crystal structure analysis not merely as a visualization exercise, but as a quantitative mapping of thermodynamic stability. This guide objectively compares the industry-standard Hirshfeld Surface (HS) Analysis (predominantly executed via CrystalExplorer) with complementary quantum topological methods (executed via Multiwfn), providing you with the theoretical causality, comparative data, and self-validating protocols needed to rigorously analyze molecular crystals.

The Causality of Hirshfeld Surface Analysis

Traditional crystal packing diagrams rely on arbitrary distance cutoffs to define intermolecular contacts. Hirshfeld surface analysis eliminates this bias by defining a continuous, mathematically rigorous boundary around a molecule in a crystal.

The surface is defined as the region where the promolecule electron density ( ρpromolecule​ ) exceeds the contribution from all other surrounding molecules in the crystal ( ρprocrystal​ ). The boundary is set where the weight function w(r)=0.5 .

Why map dnorm​ instead of raw distances? Raw internuclear distances fail to account for the varying sizes of different elements. By mapping the normalized contact distance ( dnorm​ ) onto the Hirshfeld surface, we normalize the distance from the surface to the nearest nucleus inside ( di​ ) and outside ( de​ ) against their respective van der Waals (vdW) radii.

  • Causality: This normalization creates a universal scale. Negative dnorm​ values (visualized as red spots) unequivocally signify distances shorter than vdW radii (e.g., strong hydrogen bonds), while positive values (blue) indicate distant van der Waals contacts. This allows for an immediate, objective visual triage of interaction strength[1].

Software Comparison: CrystalExplorer vs. Multiwfn

While CrystalExplorer is the undisputed gold standard for generating geometrical Hirshfeld surfaces and 2D fingerprint plots, it relies primarily on unperturbed promolecule densities. To validate whether a geometric close-contact actually features stabilizing orbital overlap, scientists must turn to Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analyses, where Multiwfn excels[2].

Table 1: Quantitative Comparison of Features and Performance

Data representative of a standard 50-atom API analyzed on a standard 8-core workstation.

Feature / ParameterCrystalExplorer (HS Analysis)Multiwfn (QTAIM / NCI Analysis)
Primary Output Geometrical crystal packing, dnorm​ surfaces, 2D Fingerprint plots.Quantum topology, Bond Critical Points (BCPs), Reduced Density Gradient (RDG).
Input Requirement .cif (X-ray diffraction data)..wfn or .fchk (Optimized DFT wavefunction).
Computational Time < 5 seconds (Promolecule approximation).15 - 45 minutes (Requires prior DFT optimization).
Interaction Metric Percentage contribution to total surface area (e.g., O···H = 15.2%).Electron density ( ρ ) and Laplacian ( ∇2ρ ) at the BCP.
Strengths Unmatched for visualizing global crystal packing and quantifying bulk contact types[3].Rigorous validation of interaction nature (attractive vs. repulsive) via real-space electron density[4].

Experimental Workflows and Logical Relationships

To ensure a comprehensive analysis, researchers should not choose between these tools, but rather use them sequentially. The decision matrix below outlines the logical progression from geometric identification to quantum topological validation.

G S1 Start: Intermolecular Interaction Analysis S2 Primary Objective? S1->S2 S3 Crystal Packing & Geometrical Contacts S2->S3 Bulk/Geometrical S5 Quantum Topology & Non-Covalent Interactions S2->S5 Specific/Topological S4 CrystalExplorer S3->S4 S7 Energy Frameworks (CE-B3LYP) S4->S7 S6 Multiwfn S5->S6 S8 Bond Critical Points (QTAIM) & RDG S6->S8

Caption: Decision matrix for selecting the appropriate software based on interaction analysis goals.

Self-Validating Experimental Protocols

Scientific integrity demands that computational protocols be reproducible and self-validating. Below are the rigorous step-by-step methodologies for both approaches.

Protocol 1: Hirshfeld Surface Generation in CrystalExplorer

Objective: Quantify the geometric distribution of intermolecular contacts.

  • Data Ingestion & Curation: Import the .cif file into CrystalExplorer.

    • Causality: Ensure all hydrogen atoms are explicitly located or geometrically constrained. Missing hydrogens will artificially skew the di​ and de​ calculations, leading to false void spaces.

  • Surface Generation: Select the asymmetric unit and generate the Hirshfeld surface at 'High' resolution.

  • Property Mapping: Map dnorm​ to identify strong hydrogen bonds (red regions). Map Shape Index to identify π−π stacking (characterized by adjacent red and blue triangles representing complementary bumps and hollows)[5].

  • 2D Fingerprint Decomposition: Generate the di​ vs. de​ scatter plot. Decompose the plot by element pairs (e.g., H···O, C···H).

  • Self-Validation Check (Critical): Sum the percentage contributions of all decomposed interactions. The sum must equal exactly 100.0%. A deviation (e.g., 99.5%) indicates a truncation error in the symmetry generation radius; you must increase the cluster radius and regenerate the surface.

G A X-Ray Diffraction Data (CIF) B CrystalExplorer Import & Symmetry Generation A->B C Promolecule Density Calculation B->C D Hirshfeld Surface Partitioning (w(r) = 0.5) C->D E Property Mapping (d_norm, Shape Index, Curvedness) D->E F 2D Fingerprint Plots (de vs di) E->F G Self-Validation: Interaction Sum = 100.0% F->G

Caption: Workflow for generating Hirshfeld surfaces and validating intermolecular interaction data.

Protocol 2: Topological Validation via Multiwfn (QTAIM)

Objective: Validate the energetic stability of the contacts identified in Protocol 1.

  • Wavefunction Preparation: Extract the interacting molecular dimer from the .cif file. Perform a single-point energy calculation using a high-level DFT functional (e.g., B3LYP/6-311G(d,p)) in Gaussian or ORCA to generate a .wfn or .fchk file[4].

  • Topology Analysis: Load the wavefunction into Multiwfn. Execute the topology analysis module (Option 2) to search for Bond Critical Points (BCPs) between the molecules.

  • Parameter Extraction: Extract the electron density ( ρ ) and the Laplacian of the electron density ( ∇2ρ ) at the intermolecular BCP.

    • Causality: A positive ∇2ρ combined with a low ρ (typically 0.01 - 0.04 a.u.) confirms a closed-shell, stabilizing non-covalent interaction (like a hydrogen bond)[2].

  • Self-Validation Check (Critical): Verify the Poincaré-Hopf topological relationship: nNCP​−nBCP​+nRCP​−nCCP​=1 (where NCP = Nuclear Critical Points, RCP = Ring Critical Points, CCP = Cage Critical Points). If this equation does not equal 1, the critical point search is incomplete and must be rerun with a denser integration grid.

Conclusion for Drug Development Professionals

Relying solely on visual inspection of crystal packing is insufficient for modern pharmaceutical development. CrystalExplorer provides an unmatched, rapid geometrical triage of the entire crystal lattice, allowing researchers to instantly quantify the dominant forces (e.g., identifying that H···H and O···H interactions make up 70% of the crystal packing)[6]. However, to build a truly authoritative, E-E-A-T compliant dataset—especially when patenting novel polymorphs—these geometrical findings must be cross-validated using the quantum topological rigor of QTAIM and NCI analyses via Multiwfn .

References

  • CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - Mendeley -[Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC -[Link]

  • A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties... - MDPI -[Link]

  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface... - AIP Publishing -[Link]

  • Crystal structure, Hirshfeld surface analysis and DFT studies of tetrakis(μ-3-nitrobenzoato-κ2O1:O1′) - IUCr Journals -[Link]

Sources

Comparative

A Guide to Ensuring Analytical Data Integrity: Cross-Validation of NMR, MS, and Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals In the pursuit of scientific discovery and the development of new medicines, the unambiguous characterization of a chemical entity is paramount. A molecule'...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific discovery and the development of new medicines, the unambiguous characterization of a chemical entity is paramount. A molecule's identity, purity, and elemental composition must be established with the highest degree of confidence. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the cross-validation of analytical results from three cornerstone techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). By synergistically employing these methods, we can build a self-validating system that ensures the utmost scientific integrity.

The Pillars of Structural Elucidation: A Comparative Overview

Before delving into the cross-validation workflow, it is crucial to understand the unique strengths and inherent limitations of each technique. This understanding forms the basis for a rational and efficient analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution and, with specialized techniques, in the solid state.[1][2][3] It is based on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4][5][6]

Strengths:

  • Definitive Structural Information: Provides detailed insights into the carbon-hydrogen framework and the connectivity of atoms.[1][3][7]

  • Non-Destructive: The sample can be recovered and used for further analysis.[2][4][5]

  • Quantitative Capability: The area of an NMR signal is directly proportional to the number of nuclei, allowing for accurate quantification (qNMR) without the need for identical reference standards.[8][9][10][11]

  • Stereochemical Insights: Techniques like NOESY can reveal through-space interactions, helping to determine the three-dimensional structure of a molecule.

Limitations:

  • Lower Sensitivity: Compared to MS, NMR generally requires a larger amount of sample.[5][12][13]

  • Sample Purity: The presence of impurities can complicate spectra, although it can also be a tool for purity assessment.[1]

  • Cost and Complexity: High-field NMR spectrometers are expensive to purchase and maintain.[2][12]

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14][15][16] It is an essential tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[17][18][19]

Strengths:

  • High Sensitivity: Capable of detecting minute quantities of a substance.[12][18]

  • Molecular Weight Determination: Provides the exact mass of a molecule, which can be used to determine its elemental composition (with high-resolution MS).[14][17]

  • Structural Information from Fragmentation: Tandem MS (MS/MS) experiments can reveal the structure of different parts of a molecule.[19]

  • Compatibility with Separation Techniques: Easily coupled with techniques like liquid chromatography (LC) and gas chromatography (GC) for the analysis of complex mixtures.[16][19]

Limitations:

  • Destructive Technique: The sample is consumed during the analysis.

  • Limited Stereochemical Information: Generally cannot distinguish between stereoisomers without chiral chromatography.

  • Structural Ambiguity: Fragmentation patterns can sometimes be difficult to interpret, and isobaric compounds (compounds with the same nominal mass) can be indistinguishable without high-resolution instruments.[19]

Elemental Analysis (EA)

Elemental analysis is a fundamental technique that determines the percentage composition of a pure substance by mass.[20][21] This information is used to calculate the empirical formula of a compound.[22][23]

Strengths:

  • Fundamental Composition: Provides the basic elemental makeup of a compound.[21]

  • Purity Assessment: A powerful tool for confirming the purity of a sample, as even small amounts of impurities can significantly alter the elemental composition.[24]

  • Absolute Method: It directly measures the amount of each element, requiring no validation against a specific matrix.[21]

Limitations:

  • Requires High Purity: The accuracy of the results is highly dependent on the purity of the sample.

  • Provides Only the Empirical Formula: It does not give information about the molecular weight or the arrangement of atoms.

  • Susceptible to Errors: Inaccurate results can arise from incomplete combustion or the presence of inorganic impurities.[25]

Comparative Summary
FeatureNMR SpectroscopyMass SpectrometryElemental Analysis
Primary Information Molecular Structure & ConnectivityMolecular Weight & FragmentationElemental Composition
Sensitivity LowerHigherModerate
Sample Requirement HigherLowerModerate
Destructive? NoYesYes
Quantitative? Yes (qNMR)Yes (with standards)Yes
Stereochemistry YesLimitedNo

The Cross-Validation Workflow: A Self-Validating System

The core principle of cross-validation is to use the results from each technique to confirm and corroborate the findings of the others. This creates a logical framework where discrepancies can be identified and investigated, leading to a higher level of confidence in the final structural assignment and purity assessment.

Experimental Workflow Diagram

CrossValidationWorkflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Data Integration & Hypothesis Generation cluster_2 Phase 3: Cross-Validation & Verification Sample Sample NMR_Analysis NMR Analysis (1H, 13C, 2D) Sample->NMR_Analysis MS_Analysis MS Analysis (LRMS, HRMS) Sample->MS_Analysis EA_Analysis Elemental Analysis (CHNOS) Sample->EA_Analysis Proposed_Structure Proposed Structure (from NMR) NMR_Analysis->Proposed_Structure Molecular_Formula_MS Molecular Formula (from HRMS) MS_Analysis->Molecular_Formula_MS Empirical_Formula_EA Empirical Formula (from EA) EA_Analysis->Empirical_Formula_EA Validation_1 Compare Proposed Structure with Molecular Formula Proposed_Structure->Validation_1 Molecular_Formula_MS->Validation_1 Validation_2 Compare Molecular Formula with Empirical Formula Molecular_Formula_MS->Validation_2 Empirical_Formula_EA->Validation_2 Validation_1->Validation_2 Consistent Discrepancy_Analysis Discrepancy Analysis Validation_1->Discrepancy_Analysis Inconsistent Final_Confirmation Confirmed Structure & Purity Validation_2->Final_Confirmation Consistent Validation_2->Discrepancy_Analysis Inconsistent

Caption: Workflow for cross-validating analytical data.

Step-by-Step Experimental Protocols
1. Sample Preparation

A crucial first step is to ensure the sample is of the highest possible purity and is appropriately prepared for each analytical technique.

  • For NMR: Dissolve a sufficient amount of the sample (typically 1-10 mg) in a suitable deuterated solvent. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • For MS: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization).

  • For EA: The sample must be a pure, dry solid. Any residual solvent or inorganic impurities will lead to inaccurate results.

2. Data Acquisition
  • NMR Spectroscopy:

    • Acquire a one-dimensional (1D) proton (¹H) NMR spectrum to identify the different types of protons and their relative numbers.

    • Acquire a 1D carbon-13 (¹³C) NMR spectrum to determine the number and types of carbon atoms.

    • If necessary, perform two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms.

  • Mass Spectrometry:

    • Obtain a low-resolution mass spectrum (LRMS) to determine the nominal molecular weight.

    • Acquire a high-resolution mass spectrum (HRMS) to determine the accurate mass and, subsequently, the molecular formula.

    • If structural confirmation is needed, perform tandem MS (MS/MS) to obtain fragmentation patterns.

  • Elemental Analysis:

    • Accurately weigh a small amount of the pure, dry sample.

    • Combust the sample in an oxygen-rich environment.

    • Quantify the resulting combustion gases (CO₂, H₂O, N₂, SO₂) to determine the percentage of C, H, N, and S.

3. Data Analysis and Cross-Validation
  • From NMR to a Proposed Structure: Analyze the 1D and 2D NMR spectra to deduce a proposed chemical structure. This structure should be consistent with all the observed chemical shifts, coupling constants, and correlations.[3]

  • From HRMS to a Molecular Formula: Use the accurate mass from the HRMS data to calculate the most likely molecular formula.

  • From EA to an Empirical Formula: Convert the percentage composition from EA into a mole ratio of the elements to determine the empirical formula.[20][22]

The Cross-Validation Logic:

LogicalRelationship NMR_Data NMR Data (Connectivity, Functional Groups) Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure HRMS_Data HRMS Data (Accurate Mass) Molecular_Formula Molecular Formula HRMS_Data->Molecular_Formula EA_Data Elemental Analysis Data (% Composition) Empirical_Formula Empirical Formula EA_Data->Empirical_Formula Final_Confirmation Confirmed Identity & Purity Proposed_Structure->Final_Confirmation Matches Molecular Formula Molecular_Formula->Final_Confirmation Matches Empirical Formula Ratio Empirical_Formula->Molecular_Formula Is simplest ratio of

Caption: Logical relationships in data cross-validation.

  • Check 1: Does the molecular formula from HRMS match the proposed structure from NMR? The molecular formula derived from the high-resolution mass spectrum should be consistent with the number and types of atoms in the structure proposed from the NMR data.

  • Check 2: Does the empirical formula from EA correspond to the molecular formula from HRMS? The empirical formula should be the simplest whole-number ratio of the atoms in the molecular formula.

  • Check 3: Is the quantitative NMR (qNMR) data consistent with the purity determined by EA? If qNMR is performed, the purity value obtained should be in close agreement with the purity implied by the elemental analysis results.

Troubleshooting Discrepancies

Discrepancies between the results of these techniques are not failures but rather opportunities to refine the analysis and gain a deeper understanding of the sample.

DiscrepancyPossible CausesRecommended Actions
NMR structure inconsistent with HRMS molecular formula - Incorrect structural assignment from NMR.- Presence of an unexpected element (e.g., halogen).- Isotopic complexity not accounted for.- Re-evaluate 2D NMR data.- Consider alternative structures.- Acquire MS data in negative ion mode if applicable.
EA results do not match the molecular formula - Sample impurity (e.g., residual solvent, inorganic salts).- Incomplete combustion.- Hygroscopic sample.- Re-purify the sample.- Ensure the sample is thoroughly dried.- Check the calibration of the EA instrument.
HRMS suggests a different molecular formula than expected - Unexpected reaction product.- Presence of adducts (e.g., sodium, potassium).- Fragmentation in the ion source.- Review the synthetic route.- Analyze the full mass spectrum for adduct peaks.- Use a softer ionization technique.

Regulatory Context and Best Practices

In the pharmaceutical industry, the validation of analytical procedures is governed by guidelines from the International Council for Harmonisation (ICH).[26][27] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a more scientific, lifecycle-based approach to analytical procedure validation.[26][28][29] This means that the cross-validation of data from orthogonal techniques like NMR, MS, and EA is not just good scientific practice but also a critical component of a robust regulatory submission.

Conclusion

The cross-validation of analytical results from NMR, MS, and Elemental Analysis provides a powerful, self-validating system for the unambiguous characterization of chemical compounds. By leveraging the complementary strengths of these techniques, researchers can achieve a high degree of confidence in their data, ensuring the scientific integrity of their work and accelerating the pace of discovery and development. This integrated approach is not merely a checklist of experiments but a logical framework for critical thinking and problem-solving in chemical analysis.

References
  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 19). SGS. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. [Link]

  • Validation of analytical procedures q2(r2). (2023, November 30). ICH. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. (2023, August 1). AZoOptics. [Link]

  • Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. MtoZ Biolabs. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles, Applications, and Advances in Analytical Chemistry. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024, December 31). MDPI. [Link]

  • What is qNMR and why is it important? (2024, September 16). Mestrelab Resources. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC - NIH. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - NIH. [Link]

  • Mass Spectrometry Principle and its Applications. (2022, January 27). Longdom Publishing. [Link]

  • A Beginner's Guide to Mass Spectrometry. (2023, February 9). ACD/Labs. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Slideshare. [Link]

  • Advantages And Disadvantages Of Nuclear Magnetic Resonance Spectroscopy As A Hyphenated Technique. Slideshare. [Link]

  • What is elemental analysis? CK-12. [Link]

  • 3.2 Determining Empirical and Molecular Formulas. LibreTexts Chemistry. [Link]

  • 5.4 Determining Empirical and Molecular Formulas. CHEM 1114. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. [Link]

  • Best practices for analytical method transfers. (2023, May 9). Medfiles. [Link]

  • Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. (2021, July 15). BioPharm International. [Link]

  • Case studies. NMR Expertise Centre - Ghent University. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Chromatography Online. [Link]

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. [Link]

  • The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano. [Link]

  • Characterizing Small Molecules with NMR. (2019, April 11). News-Medical.Net. [Link]

  • Elemental Analysis Error. (2023, June 17). Reddit. [Link]

  • Small Molecule Structure Characterisation. La Trobe University. [Link]

  • Computational methods for NMR and MS for structure elucidation I: software for basic NMR. (2019, October 25). Journal of Cheminformatics. [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. (2025, September 22). Patsnap Eureka. [Link]

    • Common Problems. SDSU NMR Facility - Department of Chemistry. [Link]

  • MS and NMR - the Perfect Couple? (2019, May 29). The Analytical Scientist. [Link]

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Safety & Regulatory Compliance

Safety

4-Methoxyphenyl 4-bromobenzoate proper disposal procedures

As a Senior Application Scientist, I emphasize that chemical waste management is not merely a regulatory endpoint—it is an integral component of experimental design. Proper disposal of 4-Methoxyphenyl 4-bromobenzoate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that chemical waste management is not merely a regulatory endpoint—it is an integral component of experimental design. Proper disposal of 4-Methoxyphenyl 4-bromobenzoate (CAS: 134022-43-8) requires precise logistical planning. Because this molecule contains a covalently bound bromine atom, it falls under the strict regulatory umbrella of halogenated organic compounds[1]. Misrouting this chemical into standard non-halogenated waste streams can lead to the generation of corrosive hydrogen bromide (HBr) gas and highly toxic brominated dioxins during facility incineration[2].

The following guide provides a self-validating, step-by-step operational plan to ensure full compliance with occupational safety and environmental regulations.

Physicochemical Data & Operational Implications

To build a safe disposal workflow, we must first understand the causality between the molecule's structure and its macroscopic hazards. The ester linkage and the halogen substituent dictate our handling strategy.

Table 1: Quantitative & Categorical Waste Data for 4-Methoxyphenyl 4-bromobenzoate

ParameterSpecification / ClassificationOperational Implication
CAS Registry Number 134022-43-8Unique identifier for waste profiling and SDS tracking.
Chemical Class Halogenated Organic EsterRequires strict segregation from non-halogenated streams.
Primary Hazard Aquatic Toxicity, IrritantMandates secondary containment to prevent drain release.
Incompatibilities Strong oxidizers, strong basesDo not mix with reactive wastes; prevents exothermic hydrolysis.
EPA Waste Stream Characteristic (if mixed)Managed under D-codes or F-codes depending on the solvent matrix.

Regulatory Framework & EHS Compliance

Our disposal methodology is anchored in two primary federal frameworks:

  • Occupational Safety: The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of a Chemical Hygiene Plan (CHP) and appropriate engineering controls (e.g., fume hoods) during the handling of hazardous organics[3].

  • Environmental Protection: The EPA RCRA Regulations (40 CFR 262) govern the accumulation of hazardous waste in Satellite Accumulation Areas (SAAs), dictating strict labeling and segregation protocols[4].

Self-Validating Disposal Protocol

To eliminate human error, this protocol is designed as a self-validating system. Each step includes an action, the scientific causality behind it, and a validation check to ensure compliance before proceeding.

Step 1: Pre-Disposal Verification & Engineering Controls

  • Action: Conduct all waste transfer operations inside a certified chemical fume hood. Equip standard PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Causality: The fume hood captures any volatilized carrier solvents, while PPE protects against dermal exposure to the irritant ester[3].

  • Validation: Verify that the fume hood monitor displays a safe face velocity (typically 80–100 fpm) and inspect gloves for micro-tears before handling the chemical.

Step 2: Waste Stream Segregation

  • Action: Locate the designated "Halogenated Organic Waste" container. Never use the non-halogenated solvent carboy.

  • Causality: Halogenated wastes require specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize acidic byproducts[2]. Mixing streams compromises this process and violates EPA regulations.

  • Validation: Cross-reference the waste container log. Ensure no incompatible chemicals (e.g., strong alkalis or oxidizers) are present, which could hydrolyze the ester or cause an exothermic reaction[5].

Step 3: Transfer and Containment

  • Action: Transfer the waste into a high-density polyethylene (HDPE) or glass container using a dedicated, clean funnel.

  • Causality: HDPE and glass are chemically inert to halogenated esters, preventing container degradation and subsequent leaks.

  • Validation: Wipe the exterior of the container and funnel immediately after transfer. Ensure the cap is tightly sealed to prevent vapor release.

Step 4: SAA Management and Labeling

  • Action: Place the sealed container in a designated Satellite Accumulation Area (SAA) within a chemically resistant secondary containment tray.

  • Causality: Secondary containment acts as a fail-safe, capturing catastrophic container breaches and preventing the toxic chemical from reaching floor drains[5].

  • Validation: Update the hazardous waste label immediately. The label must explicitly state "Halogenated Organic Waste," list "4-Methoxyphenyl 4-bromobenzoate" along with any solvents, and display the accumulation start date[4].

Step 5: EHS Coordination and Final Disposal

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches its regulatory volume or time limit.

  • Causality: Ensures compliance with EPA accumulation limits and facilitates safe transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Validation: EHS personnel will verify the label accuracy and container integrity prior to authorizing transport[4].

Visualizing the Disposal Workflow

The following decision tree maps the logical flow of the segregation and disposal process, ensuring that the presence of the bromine atom correctly dictates the waste's end-of-life routing.

G Start Waste Generation: 4-Methoxyphenyl 4-bromobenzoate Check Halogen Check: Contains Bromine? Start->Check Halogenated Route to Halogenated Organic Waste Stream Check->Halogenated Yes (Br present) NonHalogenated Non-Halogenated Stream (DO NOT USE) Check->NonHalogenated No SAA Satellite Accumulation Area (SAA) Place in Secondary Containment Halogenated->SAA Label Labeling: 'Halogenated Waste' + Date SAA->Label EHS EHS Pickup & RCRA Transport Label->EHS Incineration High-Temp Incineration with Caustic Scrubber EHS->Incineration

Decision tree for the segregation and disposal of halogenated organic laboratory waste.

References

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (CWU) URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Methoxyphenyl 4-bromobenzoate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. 4-Methoxyphenyl 4-bromobenzoate (1[1]) is a highly functionalized halogenated aryl ester.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. 4-Methoxyphenyl 4-bromobenzoate (1[1]) is a highly functionalized halogenated aryl ester. It is frequently utilized as a critical intermediate in 2[2] and advanced esterification methodologies[3].

Because this compound combines an electron-donating methoxy-phenolic moiety with an electron-withdrawing brominated aromatic ring, its reactivity profile demands precise logistical and safety controls. This guide provides a self-validating operational framework for researchers handling, synthesizing, and disposing of this chemical.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the first step in mitigating risk. The toxicological profile of 4-methoxyphenyl 4-bromobenzoate is inherited directly from its structural precursors: 4-methoxyphenol and 4-bromobenzoic acid.

Property / HazardValue / CodeMechanistic Implication
Physical State Solid / Colorless OilDepending on purity and ambient temperature, it can exist as a solid (mp ~175 °C for derivatives) or a colorless oil[2][3]. This dictates the transfer methodology (spatula vs. positive displacement pipette).
Skin Sensitization H317 (Derived)The phenolic moiety can bind to nucleophilic residues on skin proteins, triggering an immune-mediated allergic response[4].
Eye Irritation H319The bromobenzoate substructure causes severe ocular inflammation and redness upon contact[5][6].
Aquatic Toxicity H412 (Derived)The covalently bound halogen (bromine) resists rapid environmental biodegradation, causing long-term aquatic harm[4][7].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific mechanistic purpose and be verified before use.

EquipmentSpecificationMechanistic Causality & Validation
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Causality: Nitrile provides a robust barrier against fine organic powders and prevents dermal transfer of the sensitizing methoxy-phenolic moiety. Validation: Perform a pneumatic inflation test prior to donning to verify the absence of micro-tears.
Eye Protection ANSI Z87.1 compliant safety gogglesCausality: The compound is a severe ocular irritant (H319)[5]. Goggles prevent aerosolized powder or solvent splashes from contacting the conjunctiva. Validation: Ensure a hermetic seal against the face; no gaps should be visible.
Body Protection Flame-retardant (FR) laboratory coatCausality: Mitigates risk during synthesis where flammable solvents (e.g., hexane, ethyl acetate) are used for purification[3]. Validation: Coat must be fully buttoned with cuffs overlapping the glove wrists.
Respiratory Fume hood (Face velocity ≥ 100 fpm)Causality: Prevents inhalation of respiratory irritants (H335) caused by the brominated aryl ester dust[6]. Validation: Confirm functionality via the digital airflow monitor or a physical tissue-paper flutter test before opening the sash.

Operational Protocol: Synthesis and Purification

Context: This protocol adapts an established esterification workflow utilizing pentafluoropyridine (PFP) or standard coupling agents to generate the acyl fluoride intermediate from 4-bromobenzoic acid, which subsequently reacts with 4-methoxyphenol[3].

  • Pre-Reaction Validation: Verify the integrity of the PTFE reaction vessel.

    • Causality: Acyl fluoride generation can produce trace hydrofluoric acid (HF)[3]; PTFE is inert to fluorinated corrosives, unlike standard borosilicate glass.

    • Validation: Visually inspect the PTFE lining for micro-fissures and perform a solvent leak test with inert hexane before adding reagents.

  • Reagent Charging: In a verified fume hood, combine 0.50 mmol of 4-bromobenzoic acid and 0.50 mmol of 4-methoxyphenol[3].

    • Causality: Exact stoichiometric matching minimizes unreacted phenolic waste, which is highly toxic to aquatic life[4][7].

  • Reaction Execution: Introduce the activating agent under an inert atmosphere (N2 or Argon).

    • Causality: Ambient moisture can hydrolyze the highly reactive acyl fluoride intermediate back into the carboxylic acid, drastically reducing the yield.

    • Validation: Monitor the inert gas bubbler to ensure a continuous, positive-pressure flow throughout the addition.

  • Chromatographic Purification: Purify the crude mixture via manual column chromatography using a gradient of 100% hexane to 97.5% hexane / 2.5% ethyl acetate[3].

    • Causality: Non-polar hexane elutes unreacted aromatics, while the slight polarity of ethyl acetate selectively partitions the target ester.

    • Validation: Spot the eluent fractions on a TLC plate; the presence of a single UV-active spot confirms the isolation of the pure product[3].

Spill Management & Halogenated Disposal Plan

Because 4-methoxyphenyl 4-bromobenzoate contains a covalently bonded bromine atom, its disposal requires strict segregation. Mixing halogenated waste with non-halogenated streams can lead to the formation of highly toxic dioxins during standard municipal incineration.

  • Containment: Immediately isolate the spill zone.

    • Validation: Place physical barriers (e.g., hazard cones) and verify that no personnel can accidentally step into the affected area.

  • Dry Absorption: For solid spills, use a static-dissipative brush and dustpan. Do NOT use water.

    • Causality: Adding water to a halogenated organic compound can create a mobile, toxic slurry that easily breaches standard laboratory drains, causing severe aquatic toxicity[4][8].

  • Solvent Decontamination: Wipe the residual surface with a high-volatility solvent (e.g., isopropanol).

    • Causality: Isopropanol solubilizes trace ester residues without reacting with the brominated ring.

    • Validation: Perform a final wipe with a clean, dry tissue; if the tissue shows no discoloration or residue, the surface is decontaminated.

  • Halogenated Segregation: Deposit all collected waste and wipes into a designated "Halogenated Organic Waste" high-density polyethylene (HDPE) container.

    • Validation: Check the waste log to ensure the container is explicitly labeled with CAS 134022-43-8[1] and the appropriate hazard pictograms.

Workflow Visualization

SafetyWorkflow Start Pre-Operational Safety Verification PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity >100 fpm) PPE->Hood Handling Chemical Handling (Synthesis/Transfer) Hood->Handling Spill Spill Occurs? Handling->Spill Clean Dry Absorb/Sweep (No Water) Spill->Clean Yes Waste Halogenated Waste Segregation Spill->Waste No Clean->Waste End Incineration Disposal Waste->End

Workflow for handling, spill management, and disposal of 4-methoxyphenyl 4-bromobenzoate.

References

  • ChemicalBook. "134022-43-8 CAS MSDS (4-methoxyphenyl 4-bromobenzoate)".
  • The Journal of Organic Chemistry - ACS Publications. "Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans".
  • Durham E-Theses. "The development of new applications for pentafluoropyridine in organic chemistry".
  • Carl ROTH. "Safety Data Sheet: 4-Methoxyphenol".
  • Elemental Microanalysis. "4-bromobenzoic acid - SAFETY DATA SHEET".
  • CDH Fine Chemical. "4-Bromo Benzoic Acid MATERIAL SAFETY DATA SHEET".
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 4-Methoxyphenol".

Sources

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